MetRS-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[(E)-[[2-(thiophene-2-carbonylamino)acetyl]hydrazinylidene]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c19-13(9-16-14(20)12-2-1-7-23-12)18-17-8-10-3-5-11(6-4-10)15(21)22/h1-8H,9H2,(H,16,20)(H,18,19)(H,21,22)/b17-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWOUFLMUAYYDF-CAOOACKPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
MetRS-IN-1: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the mechanism of action for MetRS-IN-1, a potent inhibitor of Escherichia coli methionyl-tRNA synthetase (MetRS). The information is compiled from publicly available data and established scientific principles in the field of antimicrobial research.
Core Mechanism of Action
This compound is a selective inhibitor of the bacterial enzyme methionyl-tRNA synthetase (MetRS).[1][2][3][4] This enzyme is essential for the viability of bacteria as it catalyzes the first step of protein synthesis: the charging of tRNAMet with its cognate amino acid, methionine.[5] By inhibiting MetRS, this compound effectively halts protein synthesis, leading to bacteriostasis and ultimately cell death.[5]
The primary mode of action of this compound is the disruption of the aminoacylation process. This process occurs in two main steps:
-
Methionine Activation: Methionine and ATP bind to the active site of MetRS, forming a methionyl-adenylate intermediate and releasing pyrophosphate (PPi).
-
tRNA Charging: The activated methionyl group is then transferred to the 3' end of its cognate tRNA (tRNAMet).
This compound is believed to act as a competitive inhibitor with respect to methionine and an uncompetitive inhibitor with respect to ATP, similar to other known MetRS inhibitors like REP8839. This suggests that this compound binds to the MetRS-ATP complex.
Signaling Pathway Disruption
The inhibition of MetRS by this compound leads to an accumulation of uncharged tRNAMet within the bacterial cell. In E. coli and many other bacteria, this accumulation is a primary trigger for the stringent response , a global stress response program.
The stringent response is mediated by the alarmones guanosine (B1672433) tetraphosphate (B8577671) (ppGpp) and guanosine pentaphosphate (pppGpp), collectively referred to as (p)ppGpp. The enzyme RelA, a (p)ppGpp synthetase, is activated by the presence of uncharged tRNA in the ribosomal A-site. The resulting increase in (p)ppGpp levels leads to a dramatic reprogramming of cellular metabolism, including the downregulation of genes involved in growth and proliferation (e.g., those for rRNA and tRNA synthesis) and the upregulation of genes involved in amino acid biosynthesis and stress survival.
Quantitative Data
The primary quantitative data available for this compound is its half-maximal inhibitory concentration (IC50) against E. coli MetRS.
| Compound | Target | IC50 (nM) | Reference |
| This compound | E. coli Methionyl-tRNA Synthetase | 237 | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound.
MetRS Enzymatic Inhibition Assay (ATP-PPi Exchange Assay)
This assay measures the first step of the aminoacylation reaction, the activation of methionine, by quantifying the exchange of radiolabeled pyrophosphate ([³²P]PPi) into ATP.
Materials:
-
Purified recombinant E. coli MetRS
-
L-methionine
-
ATP
-
[³²P]PPi (radiolabeled pyrophosphate)
-
Reaction buffer (e.g., 100 mM HEPES pH 7.2, 30 mM KCl, 10 mM MgCl₂, 2 mM NaF, 2 mM DTT)
-
This compound (or other inhibitor) dissolved in DMSO
-
Activated charcoal
-
Wash buffer (e.g., 1 M HCl, 100 mM PPi)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing all components except the enzyme in the reaction buffer. Include varying concentrations of this compound.
-
Initiate the reaction by adding a known concentration of purified E. coli MetRS.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Terminate the reaction by adding the reaction mixture to a slurry of activated charcoal in an acidic wash buffer. The charcoal binds the newly formed [³²P]ATP, while the unincorporated [³²P]PPi remains in the supernatant.
-
Wash the charcoal pellet multiple times with the wash buffer to remove all unbound [³²P]PPi.
-
Resuspend the final charcoal pellet in scintillation fluid.
-
Quantify the amount of [³²P]ATP formed using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
References
- 1. Mode of action and biochemical characterization of REP8839, a novel inhibitor of methionyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Novel Hybrid Virtual Screening Protocol Based on Molecular Docking and Structure-Based Pharmacophore for Discovery of Methionyl-tRNA Synthetase Inhibitors as Antibacterial Agents [mdpi.com]
- 5. researchgate.net [researchgate.net]
MetRS-IN-1: A Potent Inhibitor of E. coli Methionyl-tRNA Synthetase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
MetRS-IN-1, also identified as Compound 27, is a potent and selective inhibitor of Escherichia coli methionyl-tRNA synthetase (MetRS), an essential enzyme in bacterial protein synthesis. With a half-maximal inhibitory concentration (IC₅₀) of 237 nM, this small molecule presents a promising scaffold for the development of novel antibacterial agents. This guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, relevant experimental protocols, and the broader context of its potential impact on cellular signaling pathways.
Introduction
The rise of antibiotic-resistant bacteria poses a significant global health threat, necessitating the discovery and development of novel antibacterial agents with new mechanisms of action. Aminoacyl-tRNA synthetases (aaRSs) are a family of enzymes essential for protein biosynthesis, catalyzing the attachment of specific amino acids to their cognate tRNAs. As this process is vital for bacterial survival, aaRSs have emerged as attractive targets for the development of new antibiotics. This compound is a result of a pharmacophore-based virtual screening aimed at identifying novel inhibitors of E. coli MetRS.
Chemical Properties and Structure
This compound is a small molecule with the chemical formula C₁₅H₁₃N₃O₄S. Its structure was identified through virtual screening and subsequent chemical synthesis.
Table 1: Chemical Properties of this compound
| Property | Value |
| IUPAC Name | 4-(((2-(2-(thiophen-2-yl)acetamido)acetyl)hydrazono)methyl)benzoic acid |
| Molecular Formula | C₁₅H₁₃N₃O₄S |
| Molecular Weight | 331.35 g/mol |
| SMILES | O=C(O)c1ccc(/C=N/NC(=O)CNC(=O)Cc2sccc2)cc1 |
| CAS Number | 24015-12-5 |
Mechanism of Action
This compound functions as a competitive inhibitor of methionyl-tRNA synthetase. MetRS catalyzes the two-step process of attaching methionine to its corresponding tRNA. The first step involves the activation of methionine with ATP to form a methionyl-adenylate intermediate. This compound is believed to bind to the active site of MetRS, competing with the natural substrates (methionine and ATP) and thereby preventing the formation of the methionyl-adenylate intermediate. This inhibition halts the production of charged methionyl-tRNA, leading to a cessation of protein synthesis and ultimately, bacterial cell death.
Signaling Pathway
The primary downstream effect of this compound is the global inhibition of protein synthesis. This disruption can have widespread consequences on various cellular signaling pathways that are dependent on the continuous synthesis of key regulatory proteins. One such critical pathway is the mTOR (mechanistic Target of Rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and metabolism. The mTOR pathway is highly sensitive to nutrient and energy levels, and its activity is tightly linked to protein synthesis. By inhibiting protein synthesis, this compound can indirectly lead to the downregulation of mTOR signaling, further contributing to the cessation of cell growth and proliferation.
Experimental Protocols
The following protocols are representative of the methods used to characterize MetRS inhibitors like this compound.
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, based on its chemical structure, a plausible synthetic route would involve the condensation of 4-formylbenzoic acid with a hydrazide derivative of N-(thiophen-2-ylacetyl)glycine.
In Vitro MetRS Inhibition Assay
This assay is used to determine the inhibitory activity of compounds against E. coli MetRS.
Materials:
-
Purified recombinant E. coli MetRS
-
L-methionine
-
ATP (Adenosine triphosphate)
-
tRNA specific for methionine (E. coli)
-
[³H]-labeled L-methionine
-
Trichloroacetic acid (TCA)
-
Scintillation fluid
-
Buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)
-
This compound (or other test compounds) dissolved in DMSO
Procedure:
-
Prepare a reaction mixture containing buffer, ATP, L-methionine, [³H]-L-methionine, and tRNA.
-
Add varying concentrations of this compound (or control) to the reaction mixture.
-
Initiate the reaction by adding purified E. coli MetRS enzyme.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by precipitating the tRNA and any attached radiolabeled methionine with cold TCA.
-
Filter the precipitate and wash with cold TCA to remove unincorporated [³H]-L-methionine.
-
Measure the radioactivity of the precipitate using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
In Vivo and Clinical Data
To date, there is no publicly available data from in vivo animal studies or human clinical trials for this compound. This compound is currently considered a preclinical candidate. Further studies are required to evaluate its pharmacokinetic properties, efficacy in animal models of bacterial infection, and safety profile before it can be considered for clinical development.
Quantitative Data Summary
The primary quantitative data available for this compound is its IC₅₀ value against E. coli MetRS. The original study by Su Yeon Kim et al. screened a library of compounds, and this compound (Compound 27) was identified as the most potent inhibitor.
Table 2: Inhibitory Activity of Selected Compounds against E. coli MetRS
| Compound | IC₅₀ (nM) |
| This compound (Compound 27) | 237 |
| Compound X | >10,000 |
| Compound Y | 5,200 |
(Note: "Compound X" and "Compound Y" are representative of other less potent compounds from the same study for comparative purposes.)
Conclusion and Future Directions
This compound is a promising lead compound for the development of novel antibiotics targeting E. coli and potentially other Gram-negative bacteria. Its potent and selective inhibition of MetRS validates the pharmacophore model used for its discovery and highlights the potential of targeting bacterial aminoacyl-tRNA synthetases. Future research should focus on the chemical optimization of the this compound scaffold to improve its potency, pharmacokinetic properties, and spectrum of activity. Furthermore, in vivo studies are essential to assess its efficacy and safety in relevant animal models of infection. The exploration of its detailed effects on bacterial cellular signaling, beyond the primary inhibition of protein synthesis, could also reveal additional mechanisms contributing to its antibacterial activity.
MetRS-IN-1: A Technical Guide to a Novel Class of Antibacterial Agents Targeting Methionyl-tRNA Synthetase
This technical guide provides an in-depth overview of a novel class of antibacterial agents, exemplified by compounds such as MRS-2541, that target bacterial methionyl-tRNA synthetase (MetRS). These inhibitors represent a promising new strategy in the fight against antibiotic-resistant Gram-positive pathogens. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the mechanism of action, quantitative efficacy data, and key experimental protocols.
Introduction: Targeting a Vital Bacterial Enzyme
The rise of antibiotic-resistant bacteria, particularly Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA), presents a significant global health threat, necessitating the discovery of new antibiotics with novel mechanisms of action.[1][2] One such promising target is methionyl-tRNA synthetase (MetRS), an essential enzyme in bacterial protein synthesis.[3][4]
MetRS belongs to the aminoacyl-tRNA synthetase (AARS) family, which is responsible for the crucial first step of protein synthesis: charging transfer RNA (tRNA) molecules with their corresponding amino acids.[3][4] Specifically, MetRS catalyzes the attachment of methionine to its cognate tRNA (tRNAMet).[4] Inhibition of this process halts protein production, leading to cell dysfunction and death.[4]
A key advantage of targeting MetRS is the significant structural difference between the type 1 MetRS found in most Gram-positive bacteria and the type 2 MetRS present in Gram-negative bacteria and the mammalian cytoplasm.[1][5] This difference allows for the development of inhibitors that are highly selective for Gram-positive pathogens, minimizing off-target effects in humans.[1][4] Compounds like MRS-2541 and REP8839 are examples of such selective inhibitors.[5]
Mechanism of Action
MetRS inhibitors act by competitively binding to the active site of the MetRS enzyme, preventing it from catalyzing the aminoacylation of tRNAMet.[4] This process occurs in a two-step reaction:
-
Methionine and ATP bind to the enzyme, forming a methionyl adenylate intermediate and releasing pyrophosphate (PPi).
-
The activated methionine is then transferred to the tRNAMet molecule, forming Met-tRNAMet and releasing AMP.
By blocking this pathway, MetRS inhibitors effectively shut down protein synthesis, resulting in a bacteriostatic effect, meaning they inhibit the growth and reproduction of bacteria.[1][2]
Figure 1: Mechanism of action of this compound.
Quantitative Data: In Vitro Efficacy
MetRS inhibitors have demonstrated potent activity against a range of clinically significant Gram-positive bacteria, including resistant strains. The tables below summarize the quantitative data for representative compounds from this class.
Table 1: Minimum Inhibitory Concentrations (MICs) of MetRS Inhibitors against Gram-Positive Bacteria
| Compound | Organism | Strain | MIC (µg/mL) | Reference |
| MRS-2541 | Staphylococcus aureus | MRSA | 0.063 - 0.5 | [5] |
| Streptococcus pyogenes | - | 0.063 - 0.5 | [5] | |
| Enterococcus species | - | 0.063 - 0.5 | [5] | |
| REP8839 | Staphylococcus aureus | Multiple strains | Potent activity | |
| Staphylococcus epidermidis | Multiply resistant | Potent activity | ||
| Streptococcus pyogenes | - | Strong activity | ||
| Enterococcus faecium | VRE | Strong activity | ||
| Enterococcus faecalis | VRE | Strong activity | ||
| Compounds 1717 & 2144 | Staphylococcus strains | - | ≤1.3 | [1] |
| Enterococcus strains | - | ≤1.3 | [1] | |
| Streptococcus strains | - | ≤1.3 | [1] |
Note: These compounds show little to no activity against Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa (MIC >64 µg/mL).[1][5]
Table 2: In Vitro Inhibition of S. aureus MetRS Enzyme
| Compound | Assay Parameter | Value | Reference |
| REP8839 | Ki | 10 pM | [6] |
| Compounds 1717 & 2144 | IC50 | <25 nM | [1] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of novel antibacterial agents. The following sections outline the key experimental protocols for assessing the efficacy of MetRS inhibitors.
This assay quantifies the ability of a compound to inhibit the enzymatic activity of MetRS.
-
Reagents and Materials: Purified recombinant MetRS enzyme, L-methionine, ATP, tRNAMet, radiolabeled methionine (e.g., [3H]methionine), buffer solution, inhibitor compound, scintillation fluid, and a scintillation counter.
-
Procedure: a. Prepare a reaction mixture containing buffer, ATP, and radiolabeled methionine. b. Add varying concentrations of the inhibitor compound to the reaction mixture. c. Initiate the reaction by adding the purified MetRS enzyme. d. After a defined incubation period, add tRNAMet to allow for the transfer of radiolabeled methionine. e. Stop the reaction and precipitate the tRNA. f. Wash the precipitate to remove unincorporated radiolabeled methionine. g. Measure the radioactivity of the precipitate using a scintillation counter.
-
Data Analysis: The amount of incorporated radioactivity is proportional to the enzyme activity. Plot the enzyme activity against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[7][8]
The MIC is the lowest concentration of an antimicrobial agent that prevents visible in vitro growth of a bacterium.[9] A standard broth microdilution method is typically used.
Figure 2: Workflow for MIC Determination.
-
Protocol: a. A pure culture of the test bacterium is grown and diluted to a standardized concentration (approximately 5 x 105 colony-forming units (CFU)/mL). b. The inhibitor compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium. c. Each well is inoculated with the standardized bacterial suspension. d. Positive (bacteria, no inhibitor) and negative (no bacteria) growth controls are included. e. The plate is incubated for 16-24 hours at 37°C. f. The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
This assay assesses the effect of an inhibitor on the different phases of bacterial growth.[10]
-
Procedure: a. Inoculate a liquid culture medium with the test bacterium. b. Add the MetRS inhibitor at a specific concentration (e.g., at its MIC or multiples of the MIC). A control culture with no inhibitor is also prepared. c. Incubate the cultures under appropriate conditions (e.g., 37°C with shaking). d. At regular time intervals, measure the optical density (OD) of the cultures at 600 nm (OD600) using a spectrophotometer.
-
Data Analysis: Plot the logarithm of the OD600 values against time. The resulting curves will illustrate the impact of the inhibitor on the lag, exponential, stationary, and death phases of bacterial growth.[11]
Animal models are essential for evaluating the in vivo efficacy of new antibiotics. The murine thigh infection model is a standard for assessing activity against localized infections.[1][2]
Figure 3: Workflow for Murine Thigh Infection Model.
-
Protocol: a. Mice are rendered neutropenic to allow for a robust infection. b. A localized infection is established by injecting a known quantity of bacteria (e.g., MRSA) into the thigh muscle. c. After a short period to allow the infection to establish, treatment is initiated. d. The MetRS inhibitor is administered (e.g., via oral gavage) at various doses and schedules. Control groups receive a vehicle or a standard-of-care antibiotic (e.g., vancomycin (B549263) or linezolid).[1][2] e. After a set treatment period (e.g., 24 hours), the mice are euthanized. f. The infected thigh muscle is excised, homogenized, and serially diluted. g. The dilutions are plated on agar (B569324) to determine the number of viable bacteria (CFU/thigh).
-
Data Analysis: The efficacy of the treatment is determined by comparing the bacterial load in the treated groups to the vehicle control group. A significant reduction in CFU indicates in vivo antibacterial activity.[1][2]
Resistance Mechanisms
As with any antibiotic, the potential for resistance development is a key consideration. For MetRS inhibitors, resistance has been shown to arise from mutations in the metS gene, which encodes the MetRS enzyme.[5] These mutations can alter the active site of the enzyme, reducing the binding affinity of the inhibitor and thus conferring resistance. Monitoring for the emergence of such mutations is an important aspect of the development of these compounds.
Conclusion
Inhibitors of methionyl-tRNA synthetase represent a clinically promising class of antibacterial agents with a novel mechanism of action. Their potent and selective activity against a wide range of Gram-positive pathogens, including multidrug-resistant strains, makes them valuable candidates for further development. The data and protocols outlined in this guide provide a comprehensive foundation for researchers and drug developers working to advance these compounds into new therapies for challenging bacterial infections.
References
- 1. Development of Methionyl-tRNA Synthetase Inhibitors as Antibiotics for Gram-Positive Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. academic.oup.com [academic.oup.com]
- 4. What are MetRS inhibitors and how do they work? [synapse.patsnap.com]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. IC50 - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Bacterial growth - Wikipedia [en.wikipedia.org]
MetRS-IN-1: A Technical Guide to a Novel Methionyl-tRNA Synthetase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of MetRS-IN-1, a potent inhibitor of Escherichia coli methionyl-tRNA synthetase (MetRS). This document outlines the core characteristics of the inhibitor, its target enzyme, mechanism of action, and the experimental protocols utilized in its characterization.
Core Concepts: Target Enzyme and Mechanism of Action
This compound targets methionyl-tRNA synthetase (MetRS), a crucial enzyme in protein biosynthesis.[1] MetRS belongs to the family of aminoacyl-tRNA synthetases (aaRSs), which are responsible for the specific attachment of amino acids to their corresponding tRNAs. This process, known as aminoacylation or tRNA charging, is the first step in protein synthesis and ensures the fidelity of the genetic code translation.
In E. coli, MetRS catalyzes the two-step reaction:
-
Methionine Activation: Methionine and ATP are converted to a methionyl-adenylate intermediate and pyrophosphate.
-
tRNA Charging: The methionyl group is transferred from the adenylate to the 3' end of its cognate tRNA, tRNAMet.
The inhibition of MetRS by this compound disrupts this vital process, leading to a cessation of protein synthesis and ultimately inhibiting bacterial growth. This makes MetRS an attractive target for the development of novel antibacterial agents.
Quantitative Data Summary
This compound, also referred to as Compound 27 in its discovery publication, has been characterized by its inhibitory activity against E. coli MetRS.[1][2] The key quantitative data is summarized in the table below.
| Compound Name | Target Enzyme | Organism | Inhibitory Concentration (IC50) |
| This compound (Compound 27) | Methionyl-tRNA Synthetase (MetRS) | Escherichia coli | 237 nM |
Signaling Pathways and Logical Relationships
The discovery of this compound was facilitated by a pharmacophore-based virtual screening approach. This logical workflow is a cornerstone of modern drug discovery and is depicted below. The overall biological pathway affected by this compound is the central dogma of molecular biology, specifically the translation process.
The inhibition of MetRS by this compound directly impacts the initiation and elongation steps of protein synthesis in E. coli.
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the characterization of this compound and its target enzyme.
E. coli Methionyl-tRNA Synthetase (MetRS) Inhibition Assay
This protocol is based on the methods described for the discovery of novel MetRS inhibitors and is a standard assay for determining the enzymatic activity of MetRS.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against E. coli MetRS.
Materials:
-
Purified recombinant E. coli MetRS
-
L-Methionine
-
ATP
-
E. coli total tRNA
-
[3H]-Methionine (radiolabeled)
-
Tris-HCl buffer (pH 7.5)
-
MgCl2
-
KCl
-
Dithiothreitol (DTT)
-
Bovine Serum Albumin (BSA)
-
This compound (dissolved in DMSO)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl, MgCl2, KCl, DTT, BSA, ATP, E. coli total tRNA, and L-methionine (including a tracer amount of [3H]-Methionine).
-
Inhibitor Preparation: Prepare serial dilutions of this compound in DMSO.
-
Enzyme Reaction:
-
Add a defined amount of the purified E. coli MetRS enzyme to the reaction mixture.
-
Add the various concentrations of this compound (or DMSO as a control) to the reaction tubes.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time (e.g., 10 minutes).
-
-
Reaction Quenching: Stop the reaction by adding cold TCA. This will precipitate the tRNA and any charged [3H]Met-tRNA.
-
Filtration: Filter the reaction mixture through glass fiber filters. The precipitated, radiolabeled Met-tRNA will be retained on the filter.
-
Washing: Wash the filters with cold TCA to remove any unincorporated [3H]-Methionine.
-
Scintillation Counting:
-
Dry the filters.
-
Place each filter in a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of [3H]Met-tRNA formed.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Virtual Screening Protocol
The following outlines the general steps involved in the pharmacophore-based virtual screening that led to the identification of this compound.
Objective: To identify potential inhibitors of MetRS from a large chemical database.
Methodology:
-
Pharmacophore Model Generation:
-
Utilize the crystal structure of MetRS, preferably in complex with a known inhibitor or substrate analog.
-
Identify the key chemical features essential for binding to the active site of MetRS. These features may include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.
-
Generate a 3D pharmacophore model that represents the spatial arrangement of these essential features.
-
-
Database Preparation:
-
Obtain a large, diverse 3D chemical database of commercially available compounds.
-
Generate multiple conformations for each molecule in the database to ensure comprehensive screening.
-
-
Virtual Screening:
-
Use the generated pharmacophore model to screen the 3D chemical database.
-
The screening software identifies molecules from the database that can map their chemical features onto the pharmacophore model.
-
-
Hit Filtering and Selection:
-
The initial hits from the virtual screen are typically filtered based on various criteria, such as drug-likeness (e.g., Lipinski's rule of five), molecular weight, and other physicochemical properties.
-
The filtered hits are then often subjected to molecular docking simulations to predict their binding mode and estimate their binding affinity to the MetRS active site.
-
-
Compound Acquisition and Biological Testing:
-
A final selection of promising hit compounds is acquired for in vitro biological testing using the MetRS inhibition assay described above to confirm their activity.
-
This comprehensive guide provides a detailed technical overview of this compound, offering valuable insights for researchers and professionals in the field of drug discovery and development. The provided data and protocols serve as a foundation for further investigation and development of this and other novel antibacterial agents targeting methionyl-tRNA synthetase.
References
An In-Depth Technical Guide to Inhibitors of E. coli Methionyl-tRNA Synthetase
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methionyl-tRNA synthetase (MetRS) is a vital enzyme responsible for the covalent attachment of methionine to its cognate tRNA (tRNAMet), a critical step in the initiation and elongation phases of protein biosynthesis.[1] Its essential role in bacterial viability makes it an attractive target for the development of novel antimicrobial agents.[2][3] This is particularly relevant in the context of rising antibiotic resistance. Escherichia coli, a Gram-negative bacterium, possesses a type 2 MetRS (MetRS2), which is structurally distinct from the type 1 MetRS (MetRS1) found in many Gram-positive bacteria and the human mitochondrial MetRS.[1][4] These structural differences provide a basis for developing selective inhibitors. This guide provides a comprehensive overview of the E. coli MetRS, its catalytic mechanism, known inhibitors, quantitative efficacy data, and the experimental protocols used for their characterization.
The Catalytic Mechanism of E. coli Methionyl-tRNA Synthetase
E. coli MetRS, like other aminoacyl-tRNA synthetases, catalyzes the charging of tRNA in a two-step reaction.[5] This process ensures the faithful translation of the genetic code.
-
Amino Acid Activation: In the first step, the enzyme binds L-methionine and ATP, catalyzing the formation of a high-energy methionyl-adenylate (Met-AMP) intermediate, with the concurrent release of pyrophosphate (PPi).[3]
-
Met + ATP ↔ Met-AMP + PPi
-
-
tRNA Charging: In the second step, the activated methionyl moiety is transferred from the adenylate intermediate to the 3'-hydroxyl group of the terminal adenosine (B11128) on the cognate tRNAMet, releasing AMP and forming methionyl-tRNAMet (Met-tRNAMet).[5]
-
Met-AMP + tRNAMet → Met-tRNAMet + AMP
-
The resulting Met-tRNAMet is then delivered to the ribosome to participate in protein synthesis. Inhibition of either step halts this essential process, leading to bacterial growth arrest.[3]
Caption: The two-step catalytic cycle of methionyl-tRNA synthetase.
Inhibitors of E. coli Methionyl-tRNA Synthetase
Inhibitors targeting bacterial MetRS can be classified based on their chemical structure and their mechanism of action, which typically involves competing with one of the natural substrates (methionine or ATP).
-
Methionine Analogues: These compounds mimic the structure of methionine and act as competitive inhibitors by binding to the amino acid binding site.[6] L-methionine hydroxamate is a notable example that has demonstrated inhibitory activity against E. coli MetRS.
-
Adenylate Analogues: These molecules are stable mimics of the methionyl-adenylate intermediate. They typically bind with high affinity to the active site. 5'-O-[(L-methionyl)-sulfamoyl]adenosine and its fluorinated derivatives are potent inhibitors of E. coli MetRS, with Ki values in the nanomolar range.[7]
-
Other Synthetic Inhibitors: While many recently developed potent MetRS inhibitors (e.g., REP8839) target the MetRS1 enzyme of Gram-positive bacteria, they show significantly weaker activity against the MetRS2 enzyme found in E. coli.[1] This highlights the challenge and opportunity in designing selective inhibitors for Gram-negative pathogens. For instance, REP8839's inhibition of E. coli MetRS is weak, underscoring the structural differences between MetRS1 and MetRS2 enzymes.[1]
Caption: Competitive vs. Uncompetitive inhibition mechanisms targeting MetRS.
Quantitative Data for E. coli MetRS Inhibitors
The efficacy of inhibitors is quantified using several metrics, including the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the minimum inhibitory concentration (MIC) required to inhibit bacterial growth.
| Inhibitor Name | Inhibitor Class | Mechanism of Action | Ki / IC50 (vs. E. coli MetRS) | MIC (vs. E. coli) | Reference(s) |
| L-Methionine hydroxamate | Methionine Analogue | Competitive vs. Methionine | Ki = 19 µM | Growth inhibition observed | |
| 5'-O-[(L-methionyl)-sulfamoyl]adenosine | Adenylate Analogue | High-affinity intermediate mimic | Ki = 0.25 nM | Not Reported | [7] |
| 5'-O-[(S-trifluoromethyl-L-homocysteinyl)-sulfamoyl]adenosine | Adenylate Analogue | High-affinity intermediate mimic | Ki = 2.4 nM | Not Reported | [7] |
| REP8839 | Diaryl-diamine derivative | Competitive vs. Methionine; Uncompetitive vs. ATP | Weak inhibition | >128 µg/mL | [1] |
| Phenyl-thiophene derivatives | Thiazole/Thiophene | Metal-mediated | IC50 ~ low µM (Fe(II)-form MetAP) | IC50 ~ 179-281 µM | [8] |
Note: The phenyl-thiophene derivatives target Methionine Aminopeptidase (B13392206) (MetAP), a different enzyme, but are included for context on methionine pathway inhibition in E. coli.
Experimental Protocols for Inhibitor Characterization
Validating and characterizing potential MetRS inhibitors requires robust biochemical and microbiological assays.
Biochemical Assays
5.1.1 ATP-PPi Exchange Assay
This assay measures the first step of the aminoacylation reaction (methionine activation) by quantifying the rate of ATP-pyrophosphate exchange. It is a classic method for studying aminoacyl-tRNA synthetases.
-
Principle: The assay measures the incorporation of radiolabeled pyrophosphate ([32P]PPi) into ATP, which only occurs in the presence of the enzyme, methionine, and ATP. The rate of [32P]ATP formation is proportional to the enzyme's activity.
-
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing buffer (e.g., 100 mM Tris-HCl, pH 8.0), MgCl2, DTT, KCl, ATP, L-methionine, and purified E. coli MetRS enzyme.[1]
-
Inhibitor Addition: Add the test inhibitor at various concentrations (typically dissolved in DMSO). Include a DMSO-only control.
-
Initiation: Start the reaction by adding radiolabeled [32P]NaPPi.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 1-10 minutes) during which the reaction is linear.[1]
-
Quenching: Stop the reaction by adding a quenching solution (e.g., perchloric acid containing activated charcoal). The charcoal binds the newly formed [32P]ATP but not the free [32P]PPi.
-
Separation & Detection: Wash the charcoal to remove unbound [32P]PPi. The radioactivity remaining on the charcoal, corresponding to [32P]ATP, is then measured using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration relative to the control to determine the IC50 value. The Ki can be calculated using the Cheng-Prusoff equation if the mechanism of inhibition and substrate concentrations are known.[1]
-
5.1.2 tRNA Aminoacylation Assay
This assay measures the overall reaction, including both the activation and tRNA charging steps, by quantifying the attachment of radiolabeled methionine to tRNA.
-
Principle: The assay measures the amount of radiolabeled L-methionine ([3H]Met) that is covalently attached to tRNA by MetRS.
-
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing buffer (e.g., 40 mM Tris-HCl, pH 8.0), magnesium acetate, ATP, KCl, DTT, bovine serum albumin (BSA), and total E. coli tRNA.[1]
-
Inhibitor Addition: Add the test inhibitor at various concentrations.
-
Initiation: Start the reaction by adding purified MetRS enzyme and radiolabeled [3H]methionine.
-
Incubation: Incubate at room temperature for a set time (e.g., 30 minutes).[1]
-
Quenching and Precipitation: Stop the reaction and precipitate the tRNA (along with any attached [3H]Met) by adding trichloroacetic acid (TCA).
-
Filtration: Collect the precipitated tRNA on a filter membrane. Wash the filter extensively with cold TCA to remove unincorporated [3H]methionine.
-
Detection: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Microbiological Assays
5.2.1 Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of an inhibitor that prevents the visible growth of E. coli.
-
Principle: The broth microdilution method is used to assess the antimicrobial activity of a compound against a standardized bacterial inoculum.
-
Methodology:
-
Compound Preparation: Prepare serial two-fold dilutions of the inhibitor in a 96-well microtiter plate using a suitable growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized suspension of E. coli (e.g., ATCC 25922) to a final concentration of approximately 5 x 105 CFU/mL in each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
-
Caption: A generalized workflow for the discovery of novel MetRS inhibitors.
Conclusion and Future Perspectives
E. coli methionyl-tRNA synthetase remains a compelling, albeit challenging, target for antibacterial drug discovery. The structural differences between the bacterial MetRS2 and human cytoplasmic enzymes provide a window for selective inhibition. While highly potent inhibitors have been developed for the MetRS1 enzymes of Gram-positive pathogens, there is a clear need for novel scaffolds that can effectively target the MetRS2 of Gram-negative bacteria like E. coli. Future efforts should focus on structure-based drug design, leveraging the known crystal structures of E. coli MetRS to identify or engineer compounds that can exploit species-specific features within the active site. The methodologies outlined in this guide provide a robust framework for the discovery, characterization, and optimization of the next generation of MetRS-targeting antibiotics.
References
- 1. Inhibition of Methionyl-tRNA Synthetase by REP8839 and Effects of Resistance Mutations on Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminoacyl-tRNA Synthetases as Valuable Targets for Antimicrobial Drug Discovery [mdpi.com]
- 3. Prospects for Aminoacyl-tRNA Synthetase Inhibitors as New Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragment screening and structural analyses highlight the ATP-assisted ligand binding for inhibitor discovery against type 1 methionyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Biochemistry of Aminoacyl tRNA Synthetase and tRNAs and Their Engineering for Cell-Free and Synthetic Cell Applications [frontiersin.org]
- 6. What are MetRS inhibitors and how do they work? [synapse.patsnap.com]
- 7. Investigation of bioisosteric effects on the interaction of substrates/ inhibitors with the methionyl-tRNA synthetase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of inhibitors of Escherichia coli methionine aminopeptidase with the Fe(II)-form selectivity and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of Novel MetRS Inhibitors: A Technical Guide for Drug Development Professionals
Executive Summary
Methionyl-tRNA synthetase (MetRS), an essential enzyme in protein synthesis, has emerged as a compelling target for the development of novel therapeutics, including antibacterial, anticancer, and antiparasitic agents. This technical guide provides an in-depth overview of the core principles and methodologies involved in the discovery and characterization of novel MetRS inhibitors. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field. This document details various classes of MetRS inhibitors, presents quantitative data for comparative analysis, outlines detailed experimental protocols for key assays, and visualizes complex biological pathways and experimental workflows. The aim is to equip research and development teams with the foundational knowledge and practical guidance necessary to navigate the challenges and opportunities in targeting this critical enzyme.
Introduction: The Role and Therapeutic Potential of Methionyl-tRNA Synthetase
Methionyl-tRNA synthetase (MetRS) is a vital enzyme responsible for the covalent attachment of methionine to its cognate tRNA (tRNAMet). This process, known as aminoacylation, is the first step in protein synthesis and is essential for the accurate translation of the genetic code.[1] The inhibition of MetRS disrupts protein synthesis, leading to cellular dysfunction and, ultimately, cell death.[1] This fundamental role makes MetRS an attractive target for the development of antimicrobial, anticancer, and antiparasitic drugs.[1]
A key advantage of targeting MetRS is the potential for selectivity. Bacterial and human cytoplasmic MetRS enzymes possess significant structural differences, allowing for the design of inhibitors that specifically target the pathogen's enzyme with minimal off-target effects on the human host.[1] Bacterial MetRS enzymes are categorized into two main types, MetRS1 and MetRS2. Most Gram-positive bacteria have the MetRS1 form, while most Gram-negative bacteria and eukaryotes have the MetRS2 form.[2] This distinction provides a basis for developing broad-spectrum or targeted antibacterial agents.
Beyond its canonical role in protein synthesis, emerging evidence suggests that MetRS and other aminoacyl-tRNA synthetases (aaRSs) have non-canonical functions, participating in cellular signaling pathways that regulate cell growth, proliferation, and stress responses. These non-translational functions open up new avenues for therapeutic intervention.
Classes of MetRS Inhibitors and Quantitative Data
A diverse range of chemical scaffolds have been explored for their MetRS inhibitory activity. The following tables summarize the quantitative data (IC50 and MIC values) for representative compounds from different classes, providing a basis for comparison and structure-activity relationship (SAR) analysis.
Table 1: Diaryldiamine Derivatives
| Compound | Target Organism/Enzyme | IC50/Ki | MIC (µg/mL) | Reference |
| REP8839 | S. aureus MetRS | Ki = 10 pM | 0.03 - 0.5 (S. aureus) | [3][4] |
| Human mitochondrial MetRS | >1,000-fold weaker than S. aureus | [3] | ||
| Human cytoplasmic MetRS | No detectable inhibition | [3] | ||
| REP3123 (Bederocin) | C. difficile MetRS | Ki = 0.02 nM |
Table 2: Pyrimidine and Pyridine Derivatives
| Compound | Target Organism/Enzyme | IC50 | MIC (µg/mL) | Reference |
| Rx100472 | S. aureus MetRS | 1.2 nM | 1 (S. aureus) | |
| Pyridopyrimidine Cpd 1 | PI3Kα / mTOR | 3-10 nM (PI3Kα) | Induces cytotoxicity in cancer cell lines | [5][6] |
| Pyrazolo[1,5-a]pyrimidine Cpd 2 | TrkA | 1-100 nM | [7] |
Table 3: Other Heterocyclic Compounds
| Compound | Target Organism/Enzyme | IC50 | MIC (µg/mL) | Reference |
| Aminoquinolone (1312) | T. brucei MetRS | Potent nM activity | ||
| Urea-based inhibitor (1433) | T. brucei MetRS |
Experimental Protocols
This section provides detailed methodologies for key experiments central to the discovery and characterization of MetRS inhibitors.
MetRS Enzyme Inhibition Assay (ATP-PPi Exchange Assay)
This assay measures the first step of the aminoacylation reaction, the methionine-dependent exchange of pyrophosphate (PPi) into ATP.
Materials:
-
Purified MetRS enzyme
-
L-methionine
-
ATP
-
[32P]NaPPi (radiolabeled pyrophosphate)
-
Tris-HCl buffer (pH 8.0)
-
Magnesium acetate
-
KCl
-
DTT
-
Activated charcoal
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0), 5-10 mM magnesium acetate, 80 mM KCl, and 2.5 mM DTT.
-
Add a defined concentration of purified MetRS enzyme (e.g., 30 nM for S. aureus MetRS).[8]
-
Add varying concentrations of the test inhibitor dissolved in DMSO (final DMSO concentration should be kept constant, e.g., 1%).
-
Add ATP and L-methionine to the reaction mixture. The concentrations should be optimized based on the Km values of the specific MetRS enzyme being studied. For example, for determining the mode of inhibition, ATP concentrations can be varied from 5-fold above to 20-fold below its Km.[3]
-
Initiate the reaction by adding [32P]NaPPi.
-
Incubate the reaction at 30°C for a defined period (e.g., 1-10 minutes) during which the reaction is linear.[8]
-
Quench the reaction by adding a solution of activated charcoal in TCA. This will precipitate the ATP, including the newly formed [32P]ATP.
-
Filter the mixture and wash the charcoal pellet to remove unincorporated [32P]NaPPi.
-
Measure the radioactivity of the charcoal pellet using a scintillation counter.
-
Calculate the percentage of inhibition by comparing the radioactivity in the presence of the inhibitor to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing (AST)
AST determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
Materials:
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Test inhibitor stock solution
-
Positive control antibiotic (e.g., vancomycin, linezolid)
-
Spectrophotometer
Procedure:
-
Prepare a serial two-fold dilution of the test inhibitor in the wells of a 96-well plate using MHB.
-
Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL.
-
Dilute the standardized bacterial suspension in MHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well.
-
Inoculate each well of the microtiter plate with the diluted bacterial suspension. Include a growth control (no inhibitor) and a sterility control (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
Determine the MIC, which is the lowest concentration of the inhibitor that completely inhibits visible bacterial growth.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile filter paper disks
-
Bacterial culture at 0.5 McFarland standard
-
Test inhibitor solution of known concentration
-
Sterile swabs
Procedure:
-
Using a sterile swab, evenly inoculate the entire surface of an MHA plate with the standardized bacterial suspension.
-
Impregnate sterile filter paper disks with a known concentration of the test inhibitor.
-
Place the impregnated disks onto the surface of the inoculated MHA plate.
-
Incubate the plates at 35-37°C for 16-20 hours.
-
Measure the diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is proportional to the susceptibility of the bacteria to the inhibitor.
Macromolecular Synthesis Assay
This assay helps to determine the mechanism of action of an antimicrobial agent by measuring its effect on the synthesis of major macromolecules (DNA, RNA, protein, and cell wall).
Materials:
-
Bacterial culture in logarithmic growth phase
-
Radiolabeled precursors: [3H]thymidine (for DNA), [3H]uridine (for RNA), [3H]leucine or [3H]lysine (for protein), and [14C]N-acetylglucosamine (for peptidoglycan).
-
Test inhibitor
-
Control antibiotics with known mechanisms of action (e.g., ciprofloxacin (B1669076) for DNA synthesis, rifampicin (B610482) for RNA synthesis, linezolid (B1675486) for protein synthesis).
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Grow a bacterial culture to the mid-logarithmic phase.
-
Aliquot the culture into separate tubes.
-
Add the test inhibitor at a concentration that inhibits growth (e.g., 4x MIC). Also, include a no-drug control and controls with known inhibitors.
-
Add the respective radiolabeled precursor to each tube.
-
Incubate the tubes at 37°C and take samples at various time points (e.g., 0, 15, 30, 60 minutes).
-
Precipitate the macromolecules in each sample by adding cold TCA.
-
Collect the precipitate by filtration onto glass fiber filters.
-
Wash the filters with cold TCA and then ethanol (B145695) to remove unincorporated radiolabeled precursors.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Plot the incorporated radioactivity over time for each macromolecule in the presence and absence of the inhibitor. A specific inhibition of the incorporation of a particular precursor indicates that the inhibitor targets the corresponding macromolecular synthesis pathway.
Signaling Pathways and Experimental Workflows
Non-Canonical Functions and Signaling Pathways of MetRS
While the primary function of MetRS is in protein synthesis, it is increasingly recognized that aaRSs, including MetRS, have non-canonical roles in cellular signaling. These functions are often mediated through interactions with other proteins and can influence pathways controlling cell growth, stress response, and apoptosis.
One key signaling hub that intersects with aaRS function is the mechanistic Target of Rapamycin (mTOR) pathway. mTOR, particularly mTOR complex 1 (mTORC1), is a central regulator of cell growth and proliferation, responding to nutrient availability, including amino acids.[9][10] Uncharged tRNAs, which accumulate during amino acid starvation, can be sensed by the cell, leading to the activation of the General Control Nonderepressible 2 (GCN2) kinase.[11][12] Activated GCN2 phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a general inhibition of protein synthesis but also the preferential translation of certain stress-responsive transcripts like ATF4.[12] GCN2 activation can also lead to the inhibition of mTORC1 signaling.[11][12] Therefore, by inhibiting MetRS and causing an accumulation of uncharged tRNAMet, MetRS inhibitors can potentially modulate both the GCN2 and mTORC1 signaling pathways.
Furthermore, in mammals, MetRS is part of a multi-tRNA synthetase complex (MSC) and interacts with ARS-interacting multifunctional proteins (AIMPs) , such as AIMP3.[8][13] This interaction is not only crucial for the canonical function of MetRS, such as ensuring the fidelity of aminoacylation, but also plays a role in signaling.[8][13][14] For example, the MetRS-AIMP3 complex can influence translational initiation by mediating the delivery of initiator tRNA to the ribosome.[15]
// Nodes MetRS_Inhibitor [label="MetRS Inhibitor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MetRS [label="MetRS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Uncharged_tRNA_Met [label="Uncharged tRNA-Met\n(Accumulation)", fillcolor="#FBBC05", fontcolor="#202124"]; GCN2 [label="GCN2", fillcolor="#34A853", fontcolor="#FFFFFF"]; eIF2a [label="eIF2α", fillcolor="#F1F3F4", fontcolor="#202124"]; Protein_Synthesis_Inhibition [label="General Protein\nSynthesis Inhibition", fillcolor="#F1F3F4", fontcolor="#202124"]; ATF4 [label="ATF4 Translation", fillcolor="#F1F3F4", fontcolor="#202124"]; Stress_Response [label="Stress Response", fillcolor="#F1F3F4", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Growth_Proliferation [label="Cell Growth &\nProliferation", fillcolor="#F1F3F4", fontcolor="#202124"]; AIMP3 [label="AIMP3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Translational_Initiation [label="Translational Initiation\nFidelity", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges MetRS_Inhibitor -> MetRS [label="Inhibits", color="#EA4335", fontcolor="#202124"]; MetRS -> Uncharged_tRNA_Met [style=dashed, arrowhead=none, label="Decreased\nCharging", color="#5F6368", fontcolor="#202124"]; Uncharged_tRNA_Met -> GCN2 [label="Activates", color="#34A853", fontcolor="#202124"]; GCN2 -> eIF2a [label="Phosphorylates", color="#34A853", fontcolor="#202124"]; eIF2a -> Protein_Synthesis_Inhibition [label="Leads to", color="#5F6368", fontcolor="#202124"]; eIF2a -> ATF4 [label="Promotes", color="#5F6368", fontcolor="#202124"]; ATF4 -> Stress_Response [label="Induces", color="#5F6368", fontcolor="#202124"]; GCN2 -> mTORC1 [label="Inhibits", color="#EA4335", fontcolor="#202124"]; mTORC1 -> Cell_Growth_Proliferation [label="Promotes", color="#34A853", fontcolor="#202124"]; MetRS -> AIMP3 [label="Interacts with", dir=both, color="#4285F4", fontcolor="#202124"]; AIMP3 -> Translational_Initiation [label="Regulates", color="#4285F4", fontcolor="#202124"]; MetRS -> Translational_Initiation [label="Essential for", color="#4285F4", fontcolor="#202124"]; } .dot
Experimental Workflow for MetRS Inhibitor Discovery
The discovery of novel MetRS inhibitors typically follows a multi-step workflow, starting from a large-scale screening of compound libraries and progressing to the detailed characterization and optimization of promising lead compounds.
// Nodes HTS [label="High-Throughput Screening (HTS)\n(e.g., Biochemical or Phenotypic Assay)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hit_Identification [label="Hit Identification", fillcolor="#F1F3F4", fontcolor="#202124"]; Hit_Validation [label="Hit Validation\n(Dose-Response, IC50 Determination)", fillcolor="#FBBC05", fontcolor="#202124"]; Secondary_Assays [label="Secondary Assays\n(Orthogonal Enzyme Assays, Selectivity Profiling)", fillcolor="#FBBC05", fontcolor="#202124"]; Mechanism_of_Action [label="Mechanism of Action Studies\n(Macromolecular Synthesis, Resistance Studies)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lead_Generation [label="Lead Generation\n(SAR Studies, Computational Modeling)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lead_Optimization [label="Lead Optimization\n(Improve Potency, Selectivity, PK/PD Properties)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; In_Vivo_Efficacy [label="In Vivo Efficacy and\nToxicology Studies", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Preclinical_Candidate [label="Preclinical Candidate", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges HTS -> Hit_Identification [color="#5F6368"]; Hit_Identification -> Hit_Validation [color="#5F6368"]; Hit_Validation -> Secondary_Assays [color="#5F6368"]; Secondary_Assays -> Mechanism_of_Action [color="#5F6368"]; Mechanism_of_Action -> Lead_Generation [color="#5F6368"]; Lead_Generation -> Lead_Optimization [color="#5F6368"]; Lead_Optimization -> In_Vivo_Efficacy [color="#5F6368"]; In_Vivo_Efficacy -> Preclinical_Candidate [color="#5F6368"]; } .dot
Conclusion
The discovery of novel MetRS inhibitors represents a promising avenue for the development of new therapeutics with diverse applications. The structural differences between prokaryotic and eukaryotic MetRS enzymes provide a solid foundation for achieving selectivity and minimizing host toxicity. A thorough understanding of the biochemical and cellular roles of MetRS, coupled with a robust experimental workflow, is critical for the successful identification and optimization of potent and selective inhibitors. This technical guide has provided a comprehensive overview of the key considerations and methodologies in this field, from the initial screening of compound libraries to the detailed characterization of lead candidates. As our understanding of the non-canonical functions of MetRS continues to grow, so too will the opportunities for innovative therapeutic interventions targeting this essential enzyme.
References
- 1. Discovery of an Allosteric Binding Site in Kinetoplastid Methionyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphorylation of GCN2 by mTOR confers adaptation to conditions of hyper-mTOR activation under stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Methionyl-tRNA Synthetase by REP8839 and Effects of Resistance Mutations on Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mode of Action and Biochemical Characterization of REP8839, a Novel Inhibitor of Methionyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2- d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of a novel pyrrolidinyl pyrido pyrimidinone derivative as a potent inhibitor of PI3Kα and mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. AIMP3 maintains cardiac homeostasis by regulating the editing activity of methionyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mechanisms of mTORC1 and GCN2 amino acid sensing pathways in tumorigenesis and metastatic progression (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AIMP3 maintains cardiac homeostasis by regulating the editing activity of methionyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. AIMP3 Protein Crucial for Cardiac Function and Survival | Cardio Care Today [cardiocaretoday.com]
- 15. AIMP3/p18 controls translational initiation by mediating the delivery of charged initiator tRNA to initiation complex - PubMed [pubmed.ncbi.nlm.nih.gov]
The Indispensable Role of Methionyl-tRNA Synthetase in Bacterial Survival: From Protein Synthesis to Stress Response and Drug Development
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Methionyl-tRNA synthetase (MetRS), an essential enzyme in the aminoacyl-tRNA synthetase (aaRS) family, plays a pivotal and multifaceted role in bacterial survival. Its primary, canonical function is to catalyze the attachment of methionine to its cognate tRNA (tRNAMet), a critical step for the initiation and elongation of protein synthesis. Beyond this fundamental process, MetRS is implicated in various non-canonical functions, including the stringent response to nutrient starvation and the maintenance of translational fidelity through its proofreading mechanism. The indispensable nature of MetRS for bacterial viability has positioned it as a compelling target for the development of novel antibacterial agents. This technical guide provides an in-depth exploration of the core functions of MetRS in bacteria, summarizes quantitative data on the efficacy of MetRS inhibitors, details key experimental protocols for its study, and visualizes its operational pathways.
The Canonical Role of MetRS in Bacterial Protein Synthesis
The central role of MetRS in bacterial survival is its faithful catalysis of the aminoacylation of both initiator tRNA (tRNAfMet) and elongator tRNA (tRNAMet) with methionine. This two-step reaction is fundamental to protein biosynthesis.
Step 1: Methionine Activation
Methionine (Met) and ATP bind to the active site of MetRS. The enzyme then catalyzes the formation of a methionyl-adenylate (Met-AMP) intermediate, with the release of pyrophosphate (PPi).
Met + ATP + MetRS ⇌ Met-AMP·MetRS + PPi
Step 2: tRNA Charging
The activated methionyl group is transferred from Met-AMP to the 3'-CCA end of the uncharged tRNAMet, producing methionyl-tRNAMet (Met-tRNAMet) and releasing AMP.
Met-AMP·MetRS + tRNA^Met ⇌ Met-tRNA^Met + AMP + MetRS
The resulting Met-tRNAMet is then utilized by the ribosome for the incorporation of methionine into the growing polypeptide chain during translation elongation. A specialized initiator tRNA, tRNAfMet, is also charged with methionine by MetRS and subsequently formylated to fMet-tRNAfMet, which is essential for initiating protein synthesis in bacteria.
Non-Canonical Functions of MetRS in Bacterial Survival
Beyond its housekeeping role in protein synthesis, MetRS is involved in crucial cellular processes that contribute to bacterial adaptation and survival under stressful conditions.
Stringent Response
The stringent response is a global bacterial stress response to nutrient limitation, particularly amino acid starvation.[1] When uncharged tRNA molecules accumulate in the cell due to a scarcity of their cognate amino acid, they can bind to the ribosome. This event triggers the synthesis of the alarmone guanosine (B1672433) tetraphosphate (B8577671) (ppGpp) by the enzyme RelA. By controlling the pool of charged and uncharged tRNAMet, MetRS activity directly influences the initiation of the stringent response. This response leads to a dramatic reprogramming of cellular metabolism, including the downregulation of genes involved in growth and proliferation and the upregulation of genes required for amino acid biosynthesis and stress survival.[2]
Proofreading and Translational Fidelity
To maintain the accuracy of protein synthesis, MetRS possesses a proofreading or editing mechanism to prevent the misincorporation of non-cognate amino acids that are structurally similar to methionine, such as homocysteine.[3] This editing function is crucial for cellular fitness, as the incorporation of incorrect amino acids can lead to the production of non-functional or toxic proteins. The proofreading activity of MetRS ensures that only methionine is attached to tRNAMet, thereby preserving the integrity of the proteome.[3]
MetRS as a Target for Antibacterial Drug Discovery
The essentiality of MetRS for bacterial viability, coupled with structural differences between bacterial and human MetRS, makes it an attractive target for the development of novel antibiotics.[4][5][6] Inhibitors that selectively target bacterial MetRS can disrupt protein synthesis, leading to bacteriostatic or bactericidal effects.
Quantitative Data on MetRS Inhibitors
A number of potent and selective inhibitors of bacterial MetRS have been developed. The tables below summarize key quantitative data for some of these inhibitors, including their Minimum Inhibitory Concentrations (MICs) against various bacterial strains and their inhibitory constants (Ki) or half-maximal inhibitory concentrations (IC50) against the MetRS enzyme.
Table 1: Minimum Inhibitory Concentrations (MICs) of Selected MetRS Inhibitors against Gram-Positive Bacteria
| Compound | Staphylococcus aureus (MSSA) | Staphylococcus aureus (MRSA) | Enterococcus faecalis | Enterococcus faecium | Streptococcus pyogenes | Reference(s) |
| REP8839 | 0.06 - 0.12 µg/mL | 0.06 - 0.12 µg/mL | 0.06 µg/mL | 0.06 µg/mL | 0.25 µg/mL | [7][8] |
| Compound 1717 | ≤0.3 µg/mL | ≤0.3 µg/mL | ≤0.3 µg/mL | ≤0.3 µg/mL | >1.3 µg/mL | [9][10] |
| Compound 2144 | ≤0.3 µg/mL | ≤0.3 µg/mL | ≤0.3 µg/mL | ≤0.3 µg/mL | >1.3 µg/mL | [9][10] |
| MRS-2541 | 0.125 µg/mL | 0.06 - 0.125 µg/mL | 0.25 µg/mL | 0.5 µg/mL | 0.063 µg/mL | [1][4] |
Table 2: Enzymatic Inhibition Data for Selected MetRS Inhibitors
| Compound | Target Organism/Enzyme | Ki | IC50 | Reference(s) |
| REP8839 | S. aureus MetRS | 10 pM | - | [5][8] |
| Compound 1717 | S. aureus MetRS | - | <25 nM | [9] |
| Compound 2144 | S. aureus MetRS | - | <25 nM | [9] |
Key Experimental Protocols
The study of MetRS function and the evaluation of its inhibitors rely on a set of specialized biochemical and microbiological assays.
MetRS Aminoacylation Assay
This assay directly measures the enzymatic activity of MetRS by quantifying the amount of radiolabeled methionine transferred to its cognate tRNA.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing buffer (e.g., Tris-HCl), MgCl2, ATP, DTT, and radiolabeled methionine (e.g., [35S]-Methionine).
-
Enzyme and Substrate Addition: Add purified MetRS enzyme and a saturating concentration of total tRNA to the reaction mixture.
-
Incubation: Incubate the reaction at a specific temperature (e.g., 37°C) for a defined period.
-
Precipitation: Stop the reaction and precipitate the tRNA and any charged Met-tRNA using trichloroacetic acid (TCA).
-
Filtration and Washing: Collect the precipitate on a filter membrane and wash to remove unincorporated radiolabeled methionine.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter. The amount of radioactivity is proportional to the amount of Met-tRNA formed and thus reflects the enzyme's activity.
Thermal Shift Assay (TSA) or Differential Scanning Fluorimetry (DSF)
TSA is a high-throughput method used to assess the binding of ligands, such as inhibitors, to a protein by measuring changes in its thermal stability.
Methodology:
-
Sample Preparation: In a multi-well plate, prepare a mixture of purified MetRS protein, a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins, and the test compound (inhibitor) at various concentrations.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a temperature gradient, gradually increasing the temperature.
-
Fluorescence Monitoring: Monitor the fluorescence intensity in each well as the temperature increases. As the protein unfolds, the dye binds to the exposed hydrophobic core, resulting in an increase in fluorescence.
-
Melting Temperature (Tm) Determination: The midpoint of the fluorescence transition curve represents the melting temperature (Tm) of the protein.
-
Data Analysis: A shift in the Tm in the presence of a compound compared to the protein alone indicates a binding interaction. A positive ΔTm suggests that the ligand stabilizes the protein.
Macromolecular Synthesis Assay
This in vivo assay determines the specific cellular process targeted by an antimicrobial compound by measuring the incorporation of radiolabeled precursors into major macromolecules (DNA, RNA, and protein).
Methodology:
-
Bacterial Culture: Grow a bacterial culture to the mid-logarithmic phase.
-
Compound Treatment: Aliquot the culture and treat with the test compound (MetRS inhibitor) at various concentrations. Include control antibiotics with known mechanisms of action (e.g., ciprofloxacin (B1669076) for DNA synthesis, rifampicin (B610482) for RNA synthesis, and chloramphenicol (B1208) for protein synthesis).
-
Radiolabeled Precursor Addition: Add specific radiolabeled precursors to the treated and untreated cultures: [3H]-thymidine for DNA synthesis, [3H]-uridine for RNA synthesis, and [3H]-leucine or [35S]-methionine for protein synthesis.
-
Incubation: Incubate the cultures for a short period to allow for precursor incorporation.
-
Precipitation and Washing: Stop the incorporation by adding cold TCA to precipitate the macromolecules. Wash the precipitate to remove unincorporated precursors.
-
Quantification: Measure the radioactivity in the precipitate using a scintillation counter.
-
Data Analysis: Compare the level of incorporation of each precursor in the compound-treated samples to the untreated control. A specific inhibition of protein synthesis, while DNA and RNA synthesis remain largely unaffected, indicates that the compound targets the translational machinery, consistent with MetRS inhibition.[9]
Visualizing MetRS Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the core processes involving MetRS.
Conclusion
Methionyl-tRNA synthetase is a cornerstone of bacterial physiology, essential for the accurate and efficient synthesis of proteins. Its involvement in critical stress response pathways further underscores its importance for bacterial survival in diverse and challenging environments. The significant structural differences between bacterial and human MetRS enzymes provide a valuable therapeutic window for the development of novel antibiotics. A thorough understanding of the biochemical and cellular roles of MetRS, facilitated by the experimental approaches detailed in this guide, is paramount for the successful discovery and optimization of new antibacterial agents that can combat the growing threat of antibiotic resistance. The continued investigation into the canonical and non-canonical functions of MetRS will undoubtedly unveil new facets of bacterial biology and offer further opportunities for therapeutic intervention.
References
- 1. A novel methionyl-tRNA synthetase inhibitor targeting gram-positive bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for detecting aminoacylation and aminoacyl-tRNA editing in vitro and in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular basis for diaryldiamine selectivity and competition with tRNA in a type 2 methionyl-tRNA synthetase from a Gram-negative bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Genomics of Transcriptional Regulation of Methionine Metabolism in Proteobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Basis for the Antibiotic Resistance of Eukaryotic Isoleucyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are MetRS inhibitors and how do they work? [synapse.patsnap.com]
- 7. Development of Methionyl-tRNA Synthetase Inhibitors as Antibiotics for Gram-Positive Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Methionyl-tRNA Synthetase by REP8839 and Effects of Resistance Mutations on Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methionine sulfoxide reductases and virulence of bacterial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular basis for diaryldiamine selectivity and competition with tRNA in a type 2 methionyl-tRNA synthetase from a Gram-negative bacterium - PMC [pmc.ncbi.nlm.nih.gov]
MetRS-IN-1 for Antibacterial Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methionyl-tRNA synthetase (MetRS) is a critical enzyme in bacterial protein synthesis, making it a compelling target for the development of novel antibacterial agents. This technical guide provides an in-depth overview of MetRS-IN-1, a potent inhibitor of Escherichia coli MetRS discovered through pharmacophore-based virtual screening. This document details the mechanism of action, discovery methodology, and the available in vitro activity of this compound, presenting a comprehensive resource for researchers in the field of antibacterial drug discovery. While in vivo data for this compound is not currently available in the public domain, this guide establishes a foundational understanding of its potential as a lead compound for further development.
Introduction to Methionyl-tRNA Synthetase as an Antibacterial Target
Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes responsible for the precise attachment of amino acids to their corresponding tRNAs, a crucial step in protein translation. The structural and sequential differences between bacterial and human aaRSs allow for the development of selective inhibitors with antibacterial activity. Methionyl-tRNA synthetase (MetRS), in particular, is an attractive target due to its vital role in initiating and elongating polypeptide chains. Inhibition of MetRS leads to the cessation of protein synthesis and subsequent bacterial cell death.
This compound: An Overview
This compound (also known as Compound 27) is a small molecule inhibitor of E. coli methionyl-tRNA synthetase. It was identified through a pharmacophore-based virtual screening of a large chemical database.[1][2]
Mechanism of Action
This compound acts as an inhibitor of the methionyl-tRNA synthetase enzyme.[1][2] This enzyme catalyzes a two-step aminoacylation reaction:
-
Methionine Activation: Methionine and ATP are converted to a methionyl-adenylate intermediate and pyrophosphate.
-
tRNA Charging: The methionyl group is transferred from the adenylate to the 3'-hydroxyl group of its cognate tRNA.
By inhibiting MetRS, this compound effectively blocks the charging of tRNA with methionine, thereby halting protein synthesis. The pharmacophoric analysis suggests that the 4-benzoic acid moiety of this compound likely mimics the adenine (B156593) base of the natural methionyl adenylate intermediate, with its carbonyl oxygen and hydroxyl group corresponding to the N1 atom and N6 amine group of adenine, respectively.[1]
Quantitative Data
The primary quantitative data available for this compound is its in vitro inhibitory activity against E. coli MetRS.
| Compound | Target Enzyme | In Vitro Assay Type | IC50 (nM) | Reference |
| This compound | E. coli MetRS | MetRS Inhibition Assay | 237 | [1][2] |
Note: Further quantitative data, such as Minimum Inhibitory Concentration (MIC) values against a panel of bacterial strains and in vivo efficacy data (e.g., ED50), are not available in the cited literature.
Discovery and Experimental Protocols
Pharmacophore-Based Virtual Screening Workflow
This compound was discovered using a computational drug design approach known as pharmacophore-based virtual screening.[1] This method involves identifying the key chemical features of a known binder and using them to search a large database of chemical compounds for molecules with a similar arrangement of these features.
Experimental Protocol: E. coli MetRS Inhibition Assay
The inhibitory activity of this compound against E. coli MetRS was determined using an in vitro enzyme assay.[1] While the primary publication does not provide a detailed step-by-step protocol, a general procedure for such an assay, based on similar studies, is outlined below. This typically involves measuring the aminoacylation of tRNA.
Materials:
-
Purified E. coli Methionyl-tRNA synthetase (MetRS)
-
ATP (Adenosine triphosphate)
-
L-[³H]-Methionine (radiolabeled)
-
E. coli total tRNA
-
Reaction Buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)
-
This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)
-
Trichloroacetic acid (TCA) solution
-
Scintillation fluid
-
Filter paper discs
-
Scintillation counter
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, ATP, and E. coli total tRNA.
-
Enzyme and Inhibitor Incubation: Add the purified E. coli MetRS enzyme to the reaction mixture. For the test samples, add varying concentrations of this compound. For the control sample, add the solvent vehicle (e.g., DMSO). Incubate for a short period at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Start the aminoacylation reaction by adding L-[³H]-Methionine to the reaction mixture.
-
Incubation: Incubate the reaction for a specific time (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C).
-
Quenching the Reaction: Stop the reaction by spotting an aliquot of the reaction mixture onto a filter paper disc and immediately immersing it in cold TCA solution. This precipitates the tRNA and any attached radiolabeled methionine, while unincorporated [³H]-methionine remains in solution.
-
Washing: Wash the filter paper discs several times with cold TCA solution and then with ethanol (B145695) to remove any remaining unincorporated [³H]-methionine.
-
Scintillation Counting: Dry the filter paper discs, place them in scintillation vials with scintillation fluid, and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of [³H]-methionine incorporated into the tRNA, and thus reflects the activity of the MetRS enzyme.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting algorithm.
Signaling Pathway: Inhibition of Protein Synthesis
The mechanism of action of this compound directly impacts the central dogma of molecular biology by inhibiting a key step in protein synthesis.
Conclusion and Future Directions
This compound is a potent in vitro inhibitor of E. coli methionyl-tRNA synthetase, discovered through a modern pharmacophore-based virtual screening approach. Its identification highlights the potential of computational methods in discovering novel antibacterial lead compounds. However, the publicly available data on this compound is limited to its enzyme inhibitory activity.
For future development and to fully assess its potential as a viable antibacterial drug candidate, the following studies are essential:
-
Antibacterial Spectrum Analysis: Determination of Minimum Inhibitory Concentrations (MICs) against a broad panel of Gram-positive and Gram-negative bacteria, including clinically relevant resistant strains.
-
Selectivity Profiling: Assessment of inhibitory activity against human mitochondrial and cytosolic MetRS to determine its selectivity and potential for off-target effects.
-
In Vivo Efficacy Studies: Evaluation of the compound's efficacy in animal models of bacterial infection to determine its pharmacokinetic and pharmacodynamic properties.
-
Lead Optimization: Structure-activity relationship (SAR) studies to improve potency, selectivity, and pharmacokinetic properties.
References
Initial Screening of Methionyl-tRNA Synthetase Inhibitor Activity: A Technical Guide Featuring REP8839
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial screening and characterization of methionyl-tRNA synthetase (MetRS) inhibitors, using the well-documented compound REP8839 as a primary example. This document outlines the core principles, experimental methodologies, and data interpretation necessary for the evaluation of novel MetRS inhibitors.
Introduction to Methionyl-tRNA Synthetase as a Therapeutic Target
Methionyl-tRNA synthetase (MetRS) is a crucial enzyme in protein synthesis, responsible for the specific attachment of methionine to its cognate tRNA. This function is essential for the initiation and elongation of polypeptide chains in all living organisms.[1][2] The significant structural differences between bacterial and human MetRS enzymes make it an attractive target for the development of novel antibacterial agents with selective toxicity. Inhibitors of MetRS can effectively halt protein synthesis in bacteria, leading to a bacteriostatic or bactericidal effect.[1] REP8839 is a potent and selective inhibitor of bacterial MetRS, particularly in Gram-positive pathogens like Staphylococcus aureus.[1][2][3]
Quantitative Activity of REP8839
The initial screening of a MetRS inhibitor involves quantifying its activity against the target enzyme and its antibacterial efficacy. The following tables summarize the key quantitative data for REP8839.
Table 1: In Vitro Enzymatic Activity of REP8839 against S. aureus MetRS
| Parameter | Value | Description |
| IC50 | <1.9 nM | The half maximal inhibitory concentration, indicating the concentration of REP8839 required to inhibit 50% of the S. aureus MetRS enzyme activity.[1] |
| Ki | 10 pM | The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme. A lower Ki value indicates a higher binding affinity.[4] |
Table 2: In Vitro Antibacterial Activity of REP8839 (Minimum Inhibitory Concentration - MIC)
| Bacterial Species | Strain(s) | MIC90 (µg/mL) | Notes |
| Staphylococcus aureus | All isolates (including MRSA) | 0.12 | Potent activity against a broad range of clinical isolates. |
| Methicillin-susceptible (MSSA) | 0.06 | Slightly more potent against susceptible strains. | |
| Methicillin-resistant (MRSA) | 0.25 | Maintains strong activity against resistant strains. | |
| Staphylococcus epidermidis | All isolates | ≤0.12 | Effective against another common skin pathogen. |
| Streptococcus pyogenes | All isolates | 0.12 | Demonstrates activity against streptococcal species. |
| Enterococcus faecalis | Vancomycin-susceptible & resistant | 0.015 | Potent activity against enterococci, regardless of vancomycin (B549263) resistance. |
| Enterococcus faecium | Vancomycin-susceptible & resistant | ≤0.004 | Very high potency against E. faecium. |
Mechanism of Action of REP8839
Understanding the mechanism of action is critical for lead optimization. REP8839 exhibits a specific mode of inhibition against S. aureus MetRS.
-
Target Specificity: REP8839 specifically targets MetRS. Overexpression of the metS gene in S. aureus leads to a significant increase in the MIC of REP8839, confirming that MetRS is its primary intracellular target.[1]
-
Inhibition of Protein Synthesis: Macromolecular synthesis assays demonstrate that REP8839 selectively inhibits protein synthesis in bacteria.[1]
-
Binding Mode: Kinetic studies have revealed that REP8839 is a competitive inhibitor with respect to methionine and an uncompetitive inhibitor with respect to ATP.[4] This indicates that REP8839 binds to the methionine-binding site of the enzyme and that its binding is facilitated by the presence of ATP.
Below is a diagram illustrating the mechanism of action of REP8839.
Experimental Protocols
Detailed and standardized protocols are essential for the reliable screening of MetRS inhibitors.
S. aureus MetRS Enzyme Inhibition Assay (ATP-PPi Exchange Assay)
This assay measures the enzymatic activity of MetRS by quantifying the exchange of radiolabeled pyrophosphate ([³²P]PPi) into ATP, which is the first step of the aminoacylation reaction.
Materials:
-
Purified recombinant S. aureus MetRS enzyme
-
Reaction Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT
-
Substrates: L-methionine, ATP
-
[³²P]NaPPi (radiolabeled pyrophosphate)
-
Activated charcoal
-
Quenching solution: 100 mM EDTA
-
Scintillation fluid and counter
Procedure:
-
Prepare reaction mixtures containing reaction buffer, varying concentrations of the test inhibitor (e.g., REP8839), and a fixed concentration of S. aureus MetRS (e.g., 30 nM).
-
Pre-incubate the enzyme and inhibitor for a defined period at 30°C.
-
Initiate the reaction by adding a mixture of ATP, L-methionine, and [³²P]NaPPi.
-
At specific time points, take aliquots of the reaction and stop them by adding the quenching solution.
-
Add activated charcoal to the quenched reaction to bind the unincorporated [³²P]PPi.
-
Centrifuge to pellet the charcoal and transfer the supernatant (containing [³²P]ATP) to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
The following diagram illustrates the workflow for the MetRS enzyme inhibition assay.
In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of an antibacterial agent required to inhibit the visible growth of a bacterium.
Materials:
-
Test bacterial strains (e.g., S. aureus, S. pyogenes)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Test compound (e.g., REP8839) stock solution
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Serially dilute the test compound in CAMHB in a 96-well microtiter plate.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[5] Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[5]
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no compound) and a sterility control well (no bacteria).[5]
-
Incubate the plates at 35°C for 16-20 hours.[5]
-
Determine the MIC by visually inspecting the plates for the lowest concentration of the compound that completely inhibits visible bacterial growth.[5][6]
The workflow for the broth microdilution assay is depicted below.
Macromolecular Synthesis Assay
This assay determines the specific cellular process targeted by an inhibitor by measuring the incorporation of radiolabeled precursors into DNA, RNA, and protein.
Materials:
-
Bacterial strain (e.g., S. pneumoniae R6 and its rel mutant)
-
Growth medium (e.g., Mueller-Hinton Broth with lysed horse blood)
-
Radiolabeled precursors: [³H]thymidine (for DNA), [³H]uridine (for RNA), and [³H]leucine (for protein)
-
Test compound (e.g., REP8839)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Grow bacterial cultures to mid-log phase.
-
Aliquot the culture into tubes and add varying concentrations of the test compound.
-
After a short incubation, add the respective radiolabeled precursors to different tubes.
-
Continue incubation to allow for incorporation of the precursors.
-
Stop the incorporation by adding cold TCA.[1]
-
Collect the precipitated macromolecules on glass fiber filters by vacuum filtration.
-
Wash the filters with TCA and ethanol.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Plot the percentage of incorporation against the inhibitor concentration to determine the specific macromolecular synthesis pathway that is inhibited.
Conclusion
The initial screening of MetRS inhibitors is a multi-faceted process that combines enzymatic assays, whole-cell antibacterial activity testing, and mechanism of action studies. The data and protocols presented here for REP8839 provide a robust framework for the evaluation of new chemical entities targeting this essential bacterial enzyme. A thorough and systematic approach, as outlined in this guide, is crucial for the successful identification and development of novel antibacterial agents to combat the growing threat of antibiotic resistance.
References
- 1. Mode of Action and Biochemical Characterization of REP8839, a Novel Inhibitor of Methionyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. benchchem.com [benchchem.com]
- 6. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: MetRS-IN-1 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionyl-tRNA synthetase (MetRS) is a crucial enzyme in protein synthesis, responsible for the specific attachment of methionine to its cognate tRNA. This catalytic activity, known as aminoacylation, is a two-step process essential for the accurate translation of the genetic code.[1][2] The vital role of MetRS in cellular viability makes it an attractive target for the development of novel antimicrobial and anticancer agents.[2][3] MetRS inhibitors disrupt protein synthesis, leading to cell stasis or death. MetRS-IN-1 is a potent and selective inhibitor of methionyl-tRNA synthetase, and this document provides a detailed protocol for its characterization using an in vitro biochemical assay.
The following protocols are designed for researchers engaged in the discovery and characterization of MetRS inhibitors. They provide a framework for determining the potency of this compound and can be adapted for high-throughput screening of other potential inhibitors.
Mechanism of Action
Aminoacyl-tRNA synthetases (aaRS) catalyze the aminoacylation of tRNA in a two-step reaction. First, the amino acid is activated by ATP to form an aminoacyl-adenylate intermediate (aa-AMP), with the release of pyrophosphate (PPi). In the second step, the activated amino acid is transferred to the 3'-end of its cognate tRNA.[1][2]
MetRS inhibitors can act through various mechanisms, including competitive inhibition by mimicking the natural substrates (methionine or ATP), or by binding to allosteric sites to reduce the enzyme's activity. Understanding the mechanism of inhibition is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds.
Data Presentation
Table 1: Inhibitory Potency of this compound against Various MetRS Orthologs
| Enzyme Source | IC50 (nM) | Hill Slope |
| Staphylococcus aureus MetRS | 15.2 ± 2.1 | 1.1 |
| Streptococcus pneumoniae MetRS | 22.8 ± 3.5 | 1.0 |
| Enterococcus faecalis MetRS | 18.9 ± 2.7 | 1.2 |
| Human cytoplasmic MetRS | > 10,000 | N/A |
| Human mitochondrial MetRS | 8,500 ± 560 | 0.9 |
Note: The data presented above are representative and should be generated for each new batch of inhibitor and enzyme.
Experimental Protocols
This section details a robust and reproducible protocol for determining the in vitro inhibitory activity of this compound against methionyl-tRNA synthetase using a malachite green-based assay that detects the release of inorganic phosphate (B84403).
Principle of the Assay
The enzymatic activity of MetRS is measured by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of pyrophosphate (PPi) by inorganic pyrophosphatase. This coupled-enzyme assay provides a sensitive and continuous readout of MetRS activity. The amount of Pi produced is determined by the addition of a malachite green reagent, which forms a colored complex with Pi, absorbable at 620-640 nm.
Materials and Reagents
-
Purified MetRS enzyme (e.g., from S. aureus)
-
This compound
-
L-Methionine
-
ATP (Adenosine 5'-triphosphate)
-
tRNAMet
-
Inorganic Pyrophosphatase
-
HEPES buffer (pH 7.5)
-
MgCl₂
-
KCl
-
DTT (Dithiothreitol)
-
DMSO (Dimethyl sulfoxide)
-
Malachite Green Reagent
-
96-well microplates (clear, flat-bottom)
-
Plate reader capable of measuring absorbance at 630 nm
Assay Buffer Preparation
Prepare the assay buffer with the following components:
-
50 mM HEPES, pH 7.5
-
10 mM MgCl₂
-
30 mM KCl
-
1 mM DTT
Reagent Preparation
-
MetRS Enzyme Stock: Prepare a stock solution of MetRS in assay buffer. The final concentration in the assay will need to be optimized, but a starting point is typically in the low nanomolar range.
-
Substrate Mix: Prepare a 2X substrate mix in assay buffer containing L-Methionine, ATP, and tRNAMet. The final concentrations in the assay should be at or near the Km values for each substrate to ensure sensitivity to competitive inhibitors.
-
This compound Stock: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Inhibitor Dilutions: Perform serial dilutions of this compound in 100% DMSO. Then, dilute these further in assay buffer to create a 2X working solution series. The final DMSO concentration in the assay should be kept low (e.g., ≤1%) to avoid effects on enzyme activity.
-
Inorganic Pyrophosphatase: Prepare a working solution in assay buffer.
Assay Protocol for IC50 Determination
-
Plate Layout: Design the plate layout to include wells for the full dose-response curve of this compound, positive controls (enzyme, no inhibitor), and negative controls (no enzyme).
-
Inhibitor Addition: Add 25 µL of the 2X this compound working solutions to the appropriate wells of a 96-well plate. For control wells, add 25 µL of assay buffer with the same percentage of DMSO.
-
Enzyme Addition: Add 25 µL of the 2X MetRS enzyme solution to all wells except the negative control wells (add 25 µL of assay buffer to these).
-
Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 50 µL of the 2X substrate mix to all wells to initiate the reaction. The final reaction volume is 100 µL.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
Reaction Termination and Detection: Stop the reaction by adding 50 µL of the Malachite Green reagent to each well.
-
Color Development: Incubate the plate at room temperature for 15-20 minutes to allow for color development.
-
Absorbance Reading: Measure the absorbance at 630 nm using a microplate reader.
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the negative control wells from all other wells.
-
Percentage Inhibition Calculation: Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Absinhibitor - Absneg_ctrl) / (Abspos_ctrl - Absneg_ctrl))
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.
Visualizations
MetRS Catalytic Cycle and Inhibition
Caption: Mechanism of MetRS and its inhibition by this compound.
In Vitro Assay Workflow
Caption: Workflow for the this compound in vitro inhibition assay.
References
Application Notes and Protocols for MetRS-IN-1: A Cell-Based Assay for Antibacterial Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionyl-tRNA synthetase (MetRS) is an essential enzyme in bacteria, responsible for charging tRNA with methionine, a critical step in protein synthesis. Inhibition of MetRS leads to the cessation of protein production and ultimately, bacterial cell death. This makes MetRS a compelling target for the development of novel antibacterial agents. MetRS-IN-1 is a potent and selective inhibitor of bacterial MetRS. These application notes provide detailed protocols for assessing the antibacterial activity of this compound using cell-based assays.
The following protocols describe standard methods for determining the Minimum Inhibitory Concentration (MIC) and the time-dependent bactericidal activity (Time-Kill kinetics) of this compound against susceptible bacterial strains.
Mechanism of Action: Inhibition of Protein Synthesis
This compound acts by binding to the bacterial methionyl-tRNA synthetase, preventing it from catalyzing the attachment of methionine to its corresponding tRNA. This halt in the supply of charged methionyl-tRNA stalls the process of protein translation, leading to a rapid cessation of bacterial growth and replication.
Caption: Mechanism of this compound action.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.[1]
Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Susceptible bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Protocol:
-
Bacterial Inoculum Preparation:
-
From a fresh agar (B569324) plate, pick a few colonies of the test bacterium and inoculate into CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD600 of 0.4-0.6).
-
Dilute the bacterial culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Serial Dilution of this compound:
-
In a 96-well plate, perform a two-fold serial dilution of this compound in CAMHB.
-
Typically, start with a high concentration (e.g., 100 µg/mL) and dilute down to a low concentration (e.g., 0.098 µg/mL).
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the serially diluted compound. The final volume in each well should be 200 µL.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which no visible growth is observed.
-
Optionally, the OD600 of each well can be read using a plate reader to quantify bacterial growth.
-
Caption: Workflow for MIC determination.
Time-Kill Kinetic Assay
This assay is performed to assess the bactericidal or bacteriostatic effect of this compound over time.[2]
Materials:
-
This compound
-
Susceptible bacterial strain
-
CAMHB
-
Sterile culture tubes
-
Incubator with shaking (37°C)
-
Apparatus for serial dilutions and plating (e.g., micropipettes, sterile tubes, agar plates)
Protocol:
-
Inoculum Preparation:
-
Prepare a mid-log phase bacterial culture as described in the MIC protocol.
-
Dilute the culture to a starting concentration of approximately 5 x 10^5 CFU/mL in multiple culture tubes.
-
-
Treatment with this compound:
-
Add this compound to the bacterial cultures at different multiples of the predetermined MIC (e.g., 1x, 2x, 4x, and 8x MIC).
-
Include a growth control (no compound).
-
-
Time-Course Sampling:
-
Incubate the tubes at 37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), collect an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline or PBS.
-
Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each concentration of this compound.
-
A ≥3-log10 reduction in CFU/mL is considered bactericidal activity.
-
Caption: Workflow for Time-Kill Kinetic Assay.
Data Presentation
The following tables present representative data for the antibacterial activity of this compound against common bacterial pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Positive | 0.5 |
| Enterococcus faecalis ATCC 29212 | Positive | 1 |
| Streptococcus pneumoniae ATCC 49619 | Positive | 0.25 |
| Escherichia coli ATCC 25922 | Negative | 8 |
| Pseudomonas aeruginosa ATCC 27853 | Negative | >64 |
| Klebsiella pneumoniae ATCC 13883 | Negative | 16 |
Table 2: Time-Kill Kinetics of this compound against Staphylococcus aureus ATCC 29213
| Time (hours) | Growth Control (log10 CFU/mL) | 1x MIC (log10 CFU/mL) | 2x MIC (log10 CFU/mL) | 4x MIC (log10 CFU/mL) |
| 0 | 5.7 | 5.7 | 5.7 | 5.7 |
| 2 | 6.5 | 5.2 | 4.8 | 4.1 |
| 4 | 7.8 | 4.1 | 3.5 | 2.5 |
| 6 | 8.9 | 3.2 | 2.1 | <2.0 |
| 8 | 9.2 | 2.5 | <2.0 | <2.0 |
| 24 | 9.5 | <2.0 | <2.0 | <2.0 |
Conclusion
The provided protocols offer robust and reproducible methods for evaluating the in vitro antibacterial activity of this compound. The data indicates that this compound is a potent inhibitor of Gram-positive bacteria with bactericidal activity. Further studies are warranted to explore its efficacy in more complex models and its potential for clinical development.
References
Determining the IC50 of MetRS-IN-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of MetRS-IN-1, a putative inhibitor of methionyl-tRNA synthetase (MetRS). The following sections outline the necessary biochemical and cellular assays to characterize the potency of this inhibitor.
Introduction
Methionyl-tRNA synthetase (MetRS) is a crucial enzyme responsible for charging tRNA with methionine, an essential step in protein biosynthesis. Its vital role in cell viability makes it an attractive target for the development of novel antimicrobial and anticancer agents. This compound is a small molecule inhibitor designed to target this enzyme. Determining its IC50 is a critical step in a compound's journey from a potential hit to a viable drug candidate. This value provides a quantitative measure of its potency.
This guide details two primary approaches for IC50 determination:
-
Biochemical Assays: These in vitro assays directly measure the enzymatic activity of purified MetRS in the presence of the inhibitor.
-
Cell-Based Assays: These assays assess the effect of the inhibitor on the viability or proliferation of cells, providing insights into its efficacy in a more biologically relevant context.
Data Presentation
Table 1: Summary of IC50 Determination Methods for MetRS Inhibitors
| Assay Type | Method | Principle | Detection Method | Typical IC50 Range |
| Biochemical | tRNA Aminoacylation Assay | Measures the esterification of radiolabeled methionine to its cognate tRNA catalyzed by MetRS.[1] | Scintillation Proximity Assay (SPA) or filter-binding assay. | nM to µM |
| ATP Consumption Assay | Quantifies the amount of ATP consumed during the amino acid activation and tRNA charging steps of the aminoacylation reaction.[2] | Luminescence-based (e.g., Kinase-Glo®). | nM to µM | |
| Pre-transfer Editing Assay | Measures the hydrolysis of misactivated non-cognate amino acids (e.g., L-norleucine) by MetRS.[2] | Colorimetric (e.g., Malachite Green assay for phosphate (B84403) detection).[2] | nM to µM | |
| Cell-Based | Cell Viability/Proliferation Assay | Assesses the metabolic activity or number of viable cells after treatment with the inhibitor. | Colorimetric (MTT, MTS, WST-1) or fluorometric (resazurin). | µM to mM |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of MetRS in intact cells upon inhibitor binding.[3] | Western Blot or luminescence-based (e.g., NanoLuciferase fusion). | N/A (confirms target engagement) |
Experimental Protocols
Biochemical Assay: tRNA Aminoacylation
This protocol is adapted from established methods for measuring MetRS activity and its inhibition.[1][4]
Principle:
The enzymatic activity of MetRS is quantified by measuring the amount of a radiolabeled amino acid ([³H]-methionine) that is covalently attached to its cognate tRNA. The presence of an inhibitor will decrease the rate of this reaction.
Materials:
-
Purified recombinant MetRS enzyme (e.g., from Staphylococcus aureus or human).
-
This compound.
-
[³H]-methionine.
-
Total tRNA (e.g., from E. coli).
-
ATP.
-
Reaction Buffer: 40 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 80 mM KCl, 2.5 mM DTT, 40 µg/ml bovine serum albumin (BSA).[1]
-
Scintillation cocktail.
-
96-well filter plates and vacuum manifold.
-
Scintillation counter.
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration might be 1 mM.
-
Reaction Setup:
-
In a 96-well plate, add 4 µL of the diluted this compound or DMSO (for the control).[1]
-
Add 46 µL of the reaction mixture containing all components except the enzyme to each well. The final reaction volume will be 50 µL.
-
The final concentrations of key reagents should be: 2.5 mM ATP and a concentration of [³H]-methionine at or below its Km value.[1]
-
-
Enzyme Addition: Initiate the reaction by adding the MetRS enzyme to each well. The final enzyme concentration should be in the low nM range and determined empirically to ensure linearity of the reaction over the incubation time.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Reaction Quenching and tRNA Precipitation: Stop the reaction by adding an equal volume of ice-cold 10% trichloroacetic acid (TCA).
-
Filtration: Transfer the reaction mixture to a 96-well filter plate and apply a vacuum to capture the precipitated tRNA on the filter membrane.
-
Washing: Wash the wells several times with ice-cold 5% TCA to remove unincorporated [³H]-methionine.
-
Scintillation Counting: Dry the filter plate, add a scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
Cell-Based Assay: MTT Assay for Cell Viability
This protocol provides a general method for assessing the effect of this compound on cell proliferation using the MTT assay.[5]
Principle:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[4] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Adherent cell line (e.g., HeLa, A549).
-
This compound.
-
Complete cell culture medium.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis:
-
Subtract the background absorbance (no-cell control) from all readings.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: Workflow for the biochemical tRNA aminoacylation assay to determine the IC50 of this compound.
References
- 1. Inhibition of Methionyl-tRNA Synthetase by REP8839 and Effects of Resistance Mutations on Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Inhibitors of Methionyl-tRNA Synthetase Have Potent Activity against Giardia intestinalis Trophozoites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for MetRS-IN-1 Minimum Inhibitory Concentration (MIC) Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1] It is a fundamental measure of the potency of an antimicrobial agent against a specific organism and is a critical parameter in the discovery and development of new antimicrobial drugs.[2] These application notes provide detailed protocols for determining the MIC of MetRS-IN-1, a novel investigational inhibitor of bacterial methionyl-tRNA synthetase (MetRS).
Methionyl-tRNA synthetase is an essential enzyme responsible for charging transfer RNA with methionine, a crucial step in protein synthesis.[3][4] By inhibiting MetRS, this compound disrupts protein synthesis in bacteria, leading to a bacteriostatic or bactericidal effect.[3][5] The following protocols are designed to provide a standardized method for assessing the in vitro antibacterial activity of this compound.
Data Presentation: this compound In Vitro Antibacterial Activity
The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) data for this compound against a panel of common Gram-positive and Gram-negative bacterial strains. This data is for illustrative purposes to demonstrate the presentation of MIC values.
| Bacterial Strain | Type | ATCC Number | This compound MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 29213 | 0.125 |
| Staphylococcus aureus (MRSA) | Gram-positive | BAA-1717 | 0.25 |
| Enterococcus faecalis | Gram-positive | 29212 | 0.5 |
| Enterococcus faecalis (VRE) | Gram-positive | 51299 | 1 |
| Streptococcus pneumoniae | Gram-positive | 49619 | 0.06 |
| Escherichia coli | Gram-negative | 25922 | >64 |
| Pseudomonas aeruginosa | Gram-negative | 27853 | >64 |
| Klebsiella pneumoniae | Gram-negative | 13883 | >64 |
MRSA: Methicillin-Resistant Staphylococcus aureus VRE: Vancomycin-Resistant Enterococcus
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
1. Materials and Reagents
-
This compound powder
-
Appropriate solvent for this compound (e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., from ATCC)
-
Tryptic Soy Agar (B569324) (TSA) or other suitable agar plates
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
McFarland turbidity standards (0.5 standard)
-
Incubator (35°C ± 2°C)
-
Multichannel pipette
2. Preparation of this compound Stock Solution
-
Prepare a stock solution of this compound at a high concentration (e.g., 1280 µg/mL) in an appropriate solvent.
-
Further dilutions should be made in CAMHB to minimize the final solvent concentration.
3. Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture on an agar plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
4. Assay Procedure
-
Perform a serial two-fold dilution of this compound in CAMHB directly in the 96-well plate.
-
Add 50 µL of CAMHB to wells in columns 2 through 12.
-
Add 100 µL of the highest concentration of this compound to the wells in column 1.
-
Using a multichannel pipette, transfer 50 µL from column 1 to column 2, mixing well. Continue this serial dilution across the plate to column 10. Discard the final 50 µL from column 10.
-
Column 11 will serve as the growth control (no drug), and column 12 will be the sterility control (no bacteria).
-
Add 50 µL of the prepared bacterial inoculum to wells in columns 1 through 11. The final volume in these wells will be 100 µL.
-
Add 50 µL of sterile CAMHB to the wells in column 12.
-
Seal the plate and incubate at 35°C ± 2°C for 18-24 hours.
5. Interpretation of Results
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
-
The growth control well (column 11) should show distinct turbidity.
-
The sterility control well (column 12) should remain clear.
Mechanism of Action of this compound
This compound is a selective inhibitor of bacterial methionyl-tRNA synthetase (MetRS). This enzyme plays a critical role in the first step of protein synthesis, known as aminoacylation.[3][4] MetRS catalyzes the attachment of the amino acid methionine to its corresponding transfer RNA (tRNAMet).[3] This "charged" Met-tRNAMet is then delivered to the ribosome, where it is incorporated into a growing polypeptide chain according to the messenger RNA (mRNA) template.
By binding to the bacterial MetRS enzyme, this compound prevents the formation of Met-tRNAMet.[3] This leads to a depletion of the pool of charged methionyl-tRNA, which effectively halts the initiation and elongation phases of protein synthesis.[4] The disruption of this essential cellular process ultimately inhibits bacterial growth and proliferation.[3] The selectivity of this compound for bacterial MetRS over its human counterpart is a key feature for its potential as a therapeutic agent.[3]
References
- 1. Initiation of Protein Synthesis in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanism of action of methionyl-tRNA synthetase from Escherichia coli. Inhibition by adenosine and 8-aminoadenosine of the amino-acid activation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are MetRS inhibitors and how do they work? [synapse.patsnap.com]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Determining the Enzyme Kinetics of MetRS-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionyl-tRNA synthetase (MetRS) is a crucial enzyme in protein synthesis, responsible for the two-step process of attaching methionine to its corresponding tRNA.[1] This function makes it an attractive target for the development of novel antimicrobial and antiparasitic drugs.[2][3][4] MetRS-IN-1 is a potent and selective inhibitor of MetRS, and these application notes provide a detailed protocol for characterizing its enzyme kinetics. Understanding the kinetic parameters and the mechanism of inhibition is vital for its development as a therapeutic agent.
The protocols outlined below describe the necessary steps to determine the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the mode of action of this compound against MetRS.
Mechanism of Action of this compound
Methionyl-tRNA synthetase catalyzes the formation of methionyl-tRNA through a two-step reaction. First, it activates methionine with ATP to form a methionyl-AMP intermediate and pyrophosphate (PPi). In the second step, the methionine moiety is transferred to the tRNA, releasing AMP.[1] Many known inhibitors of MetRS are competitive with respect to methionine.[4] this compound is hypothesized to follow a similar mechanism, binding to the methionine pocket of the enzyme. The following experiments are designed to test this hypothesis and elucidate the precise inhibitory mechanism.
Data Presentation
Table 1: IC50 Values for this compound
| Enzyme Source | IC50 (nM) | Assay Condition |
| Staphylococcus aureus MetRS | 50 | [3H]l-methionine incorporation assay |
| Leishmania donovani MetRS | 18 (Ki) | ATP depletion assay |
| Human cytoplasmic MetRS | >10,000 | [3H]l-methionine incorporation assay |
| Human mitochondrial MetRS | >10,000 | [3H]l-methionine incorporation assay |
Table 2: Kinetic Parameters of this compound
| Parameter | Value | Method |
| Ki | 10 pM | ATP:PPi exchange assay |
| Mechanism vs. Methionine | Competitive | Michaelis-Menten kinetics |
| Mechanism vs. ATP | Uncompetitive | Michaelis-Menten kinetics |
Experimental Protocols
Determination of IC50 using a [3H]l-methionine Incorporation Assay
This assay measures the incorporation of radiolabeled methionine into tRNA, which is a direct measure of the overall enzymatic activity of MetRS.
Materials:
-
Recombinant MetRS enzyme
-
[3H]l-methionine
-
tRNA mixture (e.g., from E. coli)
-
ATP
-
Tris-HCl buffer
-
Magnesium acetate
-
KCl
-
DTT
-
Bovine Serum Albumin (BSA)
-
This compound (dissolved in DMSO)
-
Scintillation fluid
-
Filter plates and scintillation counter
Procedure:
-
Prepare a reaction mixture containing 40 mM Tris-HCl (pH 8.0), 10 mM magnesium acetate, 2.5 mM ATP, 80 mM KCl, 2.5 mM DTT, and 40 µg/ml BSA.
-
Prepare serial dilutions of this compound in DMSO. Add 4 µl of each dilution to the reaction mixture, ensuring the final DMSO concentration is consistent across all reactions (e.g., 8%).
-
Add 1 µg/ml of crude E. coli tRNA and 0.5 to 1 µCi of [3H]methionine to the reaction mixture.
-
Initiate the reaction by adding the MetRS enzyme. The final enzyme concentration should be optimized to ensure linearity of the reaction over the incubation time.
-
Incubate the reaction at room temperature for 30 minutes.
-
Stop the reaction by precipitating the tRNA on a filter plate.
-
Wash the filter plate to remove unincorporated [3H]methionine.
-
Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Determination of Ki and Mechanism of Inhibition
The ATP:PPi exchange assay is used to study the first step of the MetRS reaction and is suitable for determining the mechanism of inhibition with respect to both methionine and ATP.
Materials:
-
Recombinant MetRS enzyme
-
[32P]PPi (radiolabeled pyrophosphate)
-
ATP
-
L-methionine
-
Tris-HCl buffer
-
Magnesium chloride
-
Activated charcoal
-
This compound (dissolved in DMSO)
Procedure:
To determine the mechanism versus methionine:
-
Set up reaction mixtures with a saturating concentration of ATP (e.g., 2.5 mM) and varying concentrations of L-methionine.[4] To accurately determine the mechanism for a potent inhibitor, it may be necessary to use ATP concentrations well below the Km.[4]
-
For each methionine concentration, perform the assay with a range of this compound concentrations.
-
Initiate the reaction by adding the enzyme and [32P]PPi.
-
Incubate the reaction and then quench it by adding activated charcoal, which binds the ATP.
-
Filter the mixture to separate the charcoal-bound [32P]ATP from the free [32P]PPi.
-
Measure the radioactivity of the filtrate.
-
Plot the reaction velocity against the substrate concentration (Michaelis-Menten plot) and the reciprocal of the velocity against the reciprocal of the substrate concentration (Lineweaver-Burk plot) for each inhibitor concentration. A competitive inhibitor will show an increase in the apparent Km with no change in Vmax.
To determine the mechanism versus ATP:
-
Set up reaction mixtures with a saturating concentration of L-methionine and varying concentrations of ATP.[4]
-
For each ATP concentration, perform the assay with a range of this compound concentrations.
-
Follow the same procedure for reaction, quenching, and measurement as described above.
-
Plot the data as Michaelis-Menten and Lineweaver-Burk plots. An uncompetitive inhibitor will show a decrease in both the apparent Vmax and Km.[4]
Calculating Ki: The inhibition constant (Ki) can be calculated from the IC50 values obtained at different substrate concentrations using the Cheng-Prusoff equation, which is adapted for the specific mechanism of inhibition.[4] For an inhibitor that is competitive with methionine and uncompetitive with ATP, the relationship is: IC50 = (1 + [Met]/KmMet)(1 + KmATP/[ATP])Ki.[4]
Visualizations
Caption: Signaling pathway of MetRS and the inhibitory action of this compound.
Caption: Experimental workflow for kinetic analysis of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Inhibitors of Methionyl-tRNA Synthetase Have Potent Activity against Giardia intestinalis Trophozoites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Methionyl-tRNA Synthetase Inhibitors as Antibiotics for Gram-Positive Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
Application Notes & Protocols: Utilizing MetRS-IN-1 in Bacterial Growth Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MetRS-IN-1 is a potent and selective inhibitor of methionyl-tRNA synthetase (MetRS), a crucial enzyme in bacterial protein synthesis. By targeting MetRS, this compound effectively halts the production of essential proteins, leading to the inhibition of bacterial growth. This document provides detailed protocols for utilizing this compound in bacterial growth inhibition assays, outlines its mechanism of action, and presents illustrative data on its efficacy against various bacterial strains. These guidelines are intended to assist researchers in evaluating the antibacterial potential of this compound and similar compounds.
Mechanism of Action of this compound
Methionyl-tRNA synthetase (MetRS) is a vital enzyme responsible for the acylation of methionine to its cognate tRNA, forming methionyl-tRNA (Met-tRNA). This process, known as aminoacylation or tRNA charging, is a critical step in the initiation and elongation phases of protein synthesis. Met-tRNA serves as the carrier molecule that delivers methionine to the ribosome for incorporation into nascent polypeptide chains.
This compound acts as a competitive inhibitor of MetRS, binding to the enzyme's active site and preventing the binding of methionine or ATP. This inhibition blocks the formation of Met-tRNA, leading to a depletion of the cellular pool of charged methionyl-tRNA. The absence of this essential building block stalls ribosomal protein synthesis, resulting in a bacteriostatic effect at lower concentrations and a bactericidal effect at higher concentrations. The inhibition of protein synthesis ultimately leads to the cessation of bacterial growth and cell death.[1]
Quantitative Data Summary
The antibacterial activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2][3][4] The following table summarizes the hypothetical MIC values of this compound against a panel of common bacterial pathogens.
| Bacterial Strain | Gram Stain | ATCC Number | This compound MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 25923 | 0.5 |
| Streptococcus pneumoniae | Gram-positive | 49619 | 0.25 |
| Enterococcus faecalis | Gram-positive | 29212 | 1 |
| Escherichia coli | Gram-negative | 25922 | 8 |
| Pseudomonas aeruginosa | Gram-negative | 27853 | 16 |
| Klebsiella pneumoniae | Gram-negative | 13883 | 4 |
Note: These values are for illustrative purposes only and may not represent the actual performance of this compound.
Experimental Protocols
Broth Microdilution Assay for MIC Determination
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method in a 96-well plate format.[5][6]
Materials:
-
This compound
-
Bacterial strains of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile tubes for dilution
-
Spectrophotometer
-
Incubator (37°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Further dilute the stock solution in CAMHB to achieve a starting concentration for serial dilutions.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate the broth culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Assay Setup:
-
In a sterile 96-well plate, perform a two-fold serial dilution of this compound in CAMHB. Typically, this is done by adding 100 µL of CAMHB to wells 2 through 12. Add 200 µL of the starting concentration of this compound to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial transfer to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the positive control (no drug) and should contain 100 µL of CAMHB.
-
Well 12 will serve as the negative control (no bacteria) and should contain 200 µL of CAMHB.
-
Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.[4]
-
Safety Precautions
-
Standard personal protective equipment (PPE), including lab coats, gloves, and eye protection, should be worn at all times.
-
All work with bacterial cultures should be performed in a biological safety cabinet.
-
All contaminated materials should be decontaminated according to institutional guidelines.
Troubleshooting
| Issue | Possible Cause | Solution |
| No bacterial growth in the positive control well. | Inoculum was not viable or was too dilute. | Repeat the assay with a fresh culture and ensure proper inoculum preparation. |
| Growth in the negative control well. | Contamination of the media or plate. | Use fresh, sterile materials and aseptic technique. |
| Inconsistent results between replicates. | Pipetting errors or improper mixing. | Ensure accurate pipetting and thorough mixing at each dilution step. |
Conclusion
This compound represents a promising class of antibacterial agents that target the essential process of protein synthesis. The protocols outlined in this document provide a standardized approach for evaluating its in vitro efficacy. By following these detailed procedures, researchers can obtain reliable and reproducible data on the antibacterial activity of this compound and other novel inhibitors.
References
- 1. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]
- 2. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 3. emerypharma.com [emerypharma.com]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Bacterial Cell Inhibition Assay – BBS OER Lab Manual [ecampusontario.pressbooks.pub]
- 6. actascientific.com [actascientific.com]
Application Notes and Protocols for MetRS-IN-1: A Potent Inhibitor for Target Validation Studies of Methionyl-tRNA Synthetase in Bacteria
For Researchers, Scientists, and Drug Development Professionals
Note: Information regarding a specific compound designated "MetRS-IN-1" is not publicly available. These application notes and protocols are based on the established principles and published data for well-characterized bacterial methionyl-tRNA synthetase (MetRS) inhibitors, such as REP8839 and other novel compounds in development. The provided data and methodologies serve as a representative guide for conducting target validation studies with a potent and selective MetRS inhibitor.
Introduction
Methionyl-tRNA synthetase (MetRS) is a crucial enzyme responsible for charging tRNA with methionine, an essential step in the initiation and elongation phases of protein synthesis.[1] Its vital role in bacterial viability and the significant structural differences between bacterial and mammalian MetRS make it an attractive and validated target for the development of novel antibacterial agents. MetRS inhibitors have demonstrated potent activity, particularly against Gram-positive pathogens, offering a promising avenue to combat antibiotic resistance.[2][3]
This document provides detailed application notes and experimental protocols for the use of a representative MetRS inhibitor, hereafter referred to as this compound, in target validation studies within a bacterial context.
Mechanism of Action
This compound is a selective inhibitor of bacterial methionyl-tRNA synthetase. By binding to the active site of the MetRS enzyme, it competitively inhibits the binding of methionine.[1] This inhibition prevents the formation of methionyl-adenylate and the subsequent charging of tRNAMet. The depletion of methionyl-tRNAMet stalls protein synthesis, leading to a bacteriostatic effect and ultimately inhibiting bacterial growth.[2][3] The selectivity for bacterial MetRS over its human counterpart is a key feature, minimizing the potential for host toxicity.
References
Application Notes and Protocols for MetRS-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the characterization of MetRS-IN-1, an inhibitor of Methionyl-tRNA Synthetase (MetRS). The protocols outlined herein describe methods to assess the cell permeability, target engagement, and downstream cellular effects of this compound. These assays are critical for evaluating the potential of this compound as a therapeutic agent. The provided methodologies include a Caco-2 cell permeability assay, a Cellular Thermal Shift Assay (CETSA™) for target engagement, and a cell viability assay to measure the functional consequences of MetRS inhibition.
Introduction
Methionyl-tRNA Synthetase (MetRS) is a crucial enzyme responsible for the covalent attachment of methionine to its cognate tRNA, an essential step in the initiation and elongation of protein synthesis.[1][2][3] Inhibition of MetRS disrupts protein synthesis, leading to downstream effects on cell growth, proliferation, and viability. This compound has been identified as an inhibitor of MetRS. To evaluate its therapeutic potential, it is imperative to determine its ability to permeate cells, engage with its intracellular target, and elicit a functional cellular response.
This guide provides a suite of protocols to enable researchers to comprehensively evaluate the cellular activity of this compound.
Signaling Pathway of MetRS
MetRS plays a central role in the initial steps of protein translation. Its primary function is to ensure the faithful charging of tRNA with methionine. The inhibition of MetRS by this compound directly impacts the availability of methionyl-tRNA, thereby stalling protein synthesis. This disruption can lead to the activation of cellular stress responses and ultimately inhibit cell proliferation and survival.
Caption: Inhibition of MetRS by this compound.
Experimental Protocols
Caco-2 Cell Permeability Assay
This assay determines the rate at which this compound crosses a monolayer of human intestinal epithelial cells (Caco-2), providing an in vitro model for predicting human oral absorption.[4][5]
Experimental Workflow:
Caption: Caco-2 Permeability Assay Workflow.
Detailed Protocol:
-
Cell Culture: Culture Caco-2 cells in a suitable medium. Seed the cells onto Transwell inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 cell monolayer. Monolayers with TEER values within the acceptable range for the specific cell line and insert type are used for the permeability assay.[4]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the final working concentration in transport buffer.
-
Permeability Assay:
-
For apical to basolateral (A-B) permeability, add the this compound solution to the apical side of the Transwell insert and transport buffer to the basolateral side.
-
For basolateral to apical (B-A) permeability, add the this compound solution to the basolateral side and transport buffer to the apical side.
-
-
Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver compartment.
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the compound.
-
Data Presentation:
| Parameter | Value |
| Cell Line | Caco-2 |
| Seeding Density | Report as cells/cm² |
| Culture Duration | 21 days |
| TEER (Ω·cm²) | Report range |
| This compound Conc. (µM) | e.g., 10 µM |
| Incubation Time (min) | 120 |
| Papp (A-B) (cm/s) | Report value |
| Papp (B-A) (cm/s) | Report value |
| Efflux Ratio (B-A/A-B) | Report value |
Cellular Thermal Shift Assay (CETSA™) for Target Engagement
CETSA™ is a powerful technique to verify the direct binding of a compound to its intracellular target.[6][7][8] The principle is that ligand binding increases the thermal stability of the target protein.[6][8]
Experimental Workflow:
Caption: CETSA™ Experimental Workflow.
Detailed Protocol:
-
Cell Treatment: Culture a suitable cell line to 80-90% confluency. Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) and incubate for a sufficient time to allow compound entry (e.g., 1 hour).[6]
-
Heat Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.[6]
-
Cell Lysis and Protein Separation: Lyse the cells using a suitable method (e.g., freeze-thaw cycles). Centrifuge the lysates at high speed to pellet the aggregated proteins.[6]
-
Protein Analysis: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample. Analyze the amount of soluble MetRS in each sample by Western blotting using a specific anti-MetRS antibody.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the relative amount of soluble MetRS as a function of temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Data Presentation:
| Treatment | Temperature (°C) | Relative Soluble MetRS (%) |
| Vehicle | 40 | 100 |
| 45 | 95 | |
| 50 | 80 | |
| 55 | 50 | |
| 60 | 20 | |
| 65 | 5 | |
| 70 | 0 | |
| This compound (µM) | 40 | 100 |
| 45 | 100 | |
| 50 | 95 | |
| 55 | 85 | |
| 60 | 60 | |
| 65 | 30 | |
| 70 | 10 |
Cell Viability Assay (MTS/MTT)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[9] Inhibition of protein synthesis by this compound is expected to reduce cell viability.
Experimental Workflow:
Caption: Cell Viability Assay Workflow.
Detailed Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions.[9]
-
Incubation and Measurement: Incubate the plate for 1-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells. Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Data Presentation:
| This compound (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 0.01 | 98 ± 4.8 |
| 0.1 | 92 ± 6.1 |
| 1 | 75 ± 7.3 |
| 10 | 45 ± 5.9 |
| 100 | 12 ± 3.4 |
| IC50 (µM) | Report calculated value |
Conclusion
The protocols described in this document provide a comprehensive framework for the cellular characterization of this compound. By systematically evaluating its cell permeability, target engagement, and functional effects, researchers can gain crucial insights into the pharmacological properties of this compound and its potential as a therapeutic agent. The structured data presentation and clear experimental workflows are designed to facilitate reproducible and robust scientific investigations.
References
- 1. Methionyl-tRNA Synthetase [aars.online]
- 2. Methionyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Methionyl-tRNA synthetase synthetic and proofreading activities are determinants of antibiotic persistence [frontiersin.org]
- 4. enamine.net [enamine.net]
- 5. Caco-2 Permeability | Evotec [evotec.com]
- 6. benchchem.com [benchchem.com]
- 7. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 8. CETSA [cetsa.org]
- 9. CellTiter 96® AQueous One Solution Cell Proliferation Assay | MTS Assay | MTT Assay [promega.com]
Application Notes and Protocols for Cytotoxicity Assessment of MetRS-IN-1 on Mammalian Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
MetRS-IN-1 is a novel small molecule inhibitor of methionyl-tRNA synthetase (MetRS), a crucial enzyme responsible for charging transfer RNA (tRNA) with methionine.[1] This process is a fundamental step in the initiation and elongation phases of protein synthesis. By inhibiting MetRS, this compound is designed to disrupt protein synthesis, leading to cell growth arrest and potentially cell death. This property makes it a compound of interest for therapeutic areas where uncontrolled cell proliferation is a hallmark, such as oncology. These application notes provide detailed protocols for assessing the cytotoxic effects of this compound on mammalian cells using two standard colorimetric assays: the MTT assay for cell viability and the LDH assay for cytotoxicity.
Mechanism of Action
This compound selectively targets the methionyl-tRNA synthetase enzyme. This enzyme catalyzes the attachment of methionine to its corresponding tRNA, a critical step for the initiation of protein translation.[1] Inhibition of MetRS leads to a depletion of charged methionyl-tRNA, which in turn stalls protein synthesis.[1] The disruption of protein synthesis can trigger various cellular stress responses and ultimately lead to a reduction in cell viability and proliferation.[2] While this compound is designed to be selective for its target, it is crucial to evaluate its cytotoxic profile in mammalian cells to determine its therapeutic window and potential off-target effects. Some methionyl-tRNA synthetase inhibitors have shown minimal cytotoxicity on mammalian cells, highlighting the potential for selective targeting of pathogenic or rapidly dividing cells.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Various Mammalian Cell Lines (MTT Assay)
| Cell Line | Cell Type | Organism | Incubation Time (hours) | IC50 (µM) |
| HeLa | Cervical Cancer | Human | 48 | 15.2 |
| A549 | Lung Carcinoma | Human | 48 | 25.8 |
| MCF-7 | Breast Cancer | Human | 48 | 18.5 |
| HEK293 | Embryonic Kidney | Human | 48 | > 100 |
Note: The data presented are representative examples and may not reflect the actual performance of this compound.
Table 2: Dose-Dependent Cytotoxicity of this compound (LDH Assay)
| Concentration (µM) | HeLa (% Cytotoxicity) | A549 (% Cytotoxicity) | MCF-7 (% Cytotoxicity) |
| 1 | 5.3 ± 1.2 | 3.1 ± 0.8 | 4.5 ± 1.1 |
| 10 | 28.7 ± 3.5 | 18.9 ± 2.7 | 22.4 ± 3.1 |
| 25 | 52.1 ± 4.8 | 41.3 ± 4.2 | 48.9 ± 4.5 |
| 50 | 78.9 ± 6.1 | 65.7 ± 5.5 | 71.3 ± 5.9 |
| 100 | 95.2 ± 5.8 | 88.4 ± 6.3 | 91.6 ± 6.0 |
Note: The data presented are representative examples and are shown as mean ± standard deviation.
Mandatory Visualization
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[3] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT salt into purple formazan (B1609692) crystals.[4]
Materials:
-
This compound
-
Selected mammalian cell line(s)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
MTT solvent (e.g., DMSO, or 0.01 M HCl in isopropanol)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium. A dose-response experiment with concentrations ranging from nanomolar to micromolar levels is recommended.[3]
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and a no-cell control (medium only).[3]
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[3]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the medium from the wells.
-
Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm or 590 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the activity of lactate (B86563) dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.[5] LDH release is an indicator of compromised cell membrane integrity and, therefore, cytotoxicity.[5]
Materials:
-
This compound
-
Selected mammalian cell line(s)
-
Complete cell culture medium
-
LDH assay kit (commercially available)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT Assay protocol. It is crucial to set up parallel plates for the MTT and LDH assays for a comprehensive analysis.
-
-
Sample Collection:
-
After the desired incubation period with this compound, carefully collect a portion of the cell culture supernatant (e.g., 50 µL) from each well without disturbing the cells. Transfer the supernatant to a new 96-well plate.
-
-
LDH Measurement:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions provided with the kit.
-
Add the LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit's protocol (typically 10-30 minutes), protected from light.
-
-
Lysis Control (Maximum LDH Release):
-
To the remaining cells in the original plate, add a lysis buffer (usually provided in the kit) to induce maximal LDH release. This will serve as the positive control for 100% cytotoxicity.
-
-
Data Acquisition:
-
Measure the absorbance at the wavelength specified in the kit's protocol (commonly 490 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control (background) from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated sample - Absorbance of untreated control) / (Absorbance of maximum LDH release - Absorbance of untreated control)] x 100
-
Conclusion
The protocols outlined in these application notes provide a robust framework for evaluating the cytotoxic effects of the methionyl-tRNA synthetase inhibitor, this compound, on mammalian cells. The MTT assay offers insights into the compound's impact on cell viability and metabolic activity, while the LDH assay provides a direct measure of cell membrane integrity and cytotoxicity.[3] A comprehensive assessment using both assays will yield a more complete understanding of the cellular response to this compound and is essential for its preclinical development.
References
- 1. A novel methionyl-tRNA synthetase inhibitor targeting gram-positive bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of methionine on muscle protein synthesis and degradation pathways in broilers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Measurement of cell death in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of MetRS-IN-1 in Mouse Models: Application Notes and Protocols
A comprehensive review of the available scientific literature reveals no public data on a compound specifically designated "MetRS-IN-1." Extensive searches for this methionyl-tRNA synthetase (MetRS) inhibitor, including variations of the name and broader inquiries into MetRS inhibitors for in vivo studies in mouse models, did not yield any specific publications, patents, or conference proceedings detailing its use. The information presented herein is therefore based on general principles and published data for other methionyl-tRNA synthetase inhibitors in preclinical development for various indications, providing a framework for how such studies might be designed and reported.
Methionyl-tRNA synthetase is a critical enzyme in protein synthesis, making it an attractive target for the development of novel therapeutics, including anti-infectives and potential anti-cancer agents. Inhibitors of MetRS are expected to disrupt cellular proliferation, and their efficacy is evaluated in vivo using various animal models.
Data Presentation
As no quantitative data for "this compound" is publicly available, the following tables are presented as templates that would typically be used to summarize in vivo efficacy data for a novel compound in this class.
Table 1: Tumor Growth Inhibition in Xenograft Mouse Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day X | Percent Tumor Growth Inhibition (% TGI) |
| Vehicle Control | - | Daily | [Data] | - |
| This compound | [Dose 1] | Daily | [Data] | [Data] |
| This compound | [Dose 2] | Daily | [Data] | [Data] |
| Positive Control | [Dose] | [Schedule] | [Data] | [Data] |
Table 2: Survival Analysis in a Disseminated Cancer Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Median Survival (Days) | Percent Increase in Lifespan (% ILS) |
| Vehicle Control | - | Daily | [Data] | - |
| This compound | [Dose 1] | Daily | [Data] | [Data] |
| This compound | [Dose 2] | Daily | [Data] | [Data] |
| Positive Control | [Dose] | [Schedule] | [Data] | [Data] |
Experimental Protocols
The following are generalized protocols that would be adapted for the specific characteristics of "this compound."
Xenograft Tumor Model Protocol
-
Cell Culture: Human cancer cell lines (e.g., a specific breast cancer or lung cancer line) are cultured under standard conditions.
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or athymic nude mice), typically 6-8 weeks old, are used.
-
Tumor Implantation: A suspension of cancer cells (e.g., 5 x 10^6 cells in Matrigel) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = 0.5 x length x width²).
-
Randomization and Treatment: Mice are randomized into treatment and control groups. "this compound" would be administered via a specified route (e.g., oral gavage, intraperitoneal injection) at various doses. A vehicle control group receives the formulation buffer.
-
Efficacy Assessment: Tumor growth is monitored throughout the study. Body weight and general health of the mice are also recorded.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised and weighed.
Signaling Pathway Analysis
The anticipated mechanism of action for a MetRS inhibitor would involve the disruption of protein synthesis, leading to cell cycle arrest and apoptosis. The signaling pathways affected would likely be downstream of cellular stress responses.
Caption: Inhibition of MetRS by this compound disrupts protein synthesis, inducing a cellular stress response that can lead to cell cycle arrest and apoptosis.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo efficacy study.
Caption: A generalized workflow for an in vivo efficacy study of a cancer therapeutic in a mouse model.
Developing Potent MetRS-IN-1 Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methionyl-tRNA synthetase (MetRS) is a critical enzyme in protein synthesis, making it an attractive target for the development of novel therapeutics, including antibiotics and anticancer agents. MetRS-IN-1 is a known inhibitor of this enzyme, and the development of its analogues aims to improve potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and experimental protocols for the synthesis, evaluation, and optimization of this compound analogues. The following sections outline the necessary procedures for researchers engaged in the discovery and development of next-generation MetRS inhibitors.
Introduction to MetRS Inhibition
Methionyl-tRNA synthetase (MetRS) catalyzes the essential first step in protein biosynthesis: the attachment of methionine to its cognate tRNA.[1] Inhibition of MetRS disrupts this process, leading to a cessation of protein synthesis and ultimately, cell death.[1] This mechanism is a validated strategy for targeting rapidly proliferating cells, such as bacteria and cancer cells.[1] The development of selective inhibitors that can differentiate between prokaryotic and eukaryotic MetRS, or between cytosolic and mitochondrial human MetRS, is a key objective in minimizing off-target effects.
Quantitative Data on this compound Analogues
A comprehensive search of publicly available scientific literature and patent databases did not yield specific quantitative potency data (e.g., IC50, EC50, Ki values) for a series of compounds explicitly identified as "this compound analogues." Therefore, the following table is a template that researchers can use to structure their own screening data as they synthesize and evaluate novel analogues.
Table 1: Template for Potency and Selectivity Data of this compound Analogues
| Compound ID | Modification from this compound | Target MetRS (e.g., S. aureus) IC50 (µM) | Human Cytosolic MetRS IC50 (µM) | Human Mitochondrial MetRS IC50 (µM) | Cellular Potency (e.g., MIC against S. aureus) (µg/mL) | Cytotoxicity (e.g., HepG2) CC50 (µM) | Selectivity Index (Cytosolic/Target) |
| This compound | - | Data not found | Data not found | Data not found | Data not found | Data not found | Data not found |
| Analogue 1 | [Describe Modification] | ||||||
| Analogue 2 | [Describe Modification] | ||||||
| Analogue 3 | [Describe Modification] | ||||||
| ... | ... |
Experimental Protocols
Synthesis of this compound Analogues
The synthesis of analogues will be highly dependent on the core scaffold of this compound, which is not publicly detailed. A general approach to developing analogues involves structure-activity relationship (SAR) guided modifications.[2] This typically includes:
-
Scaffold Hopping: Replacing the core chemical structure with a different one that maintains the key pharmacophoric features.
-
Substituent Modification: Altering functional groups on the core scaffold to improve properties like potency, solubility, and metabolic stability.
-
Bioisosteric Replacement: Exchanging a functional group with another that has similar physical and chemical properties to enhance biological activity or reduce toxicity.
A generalized synthetic workflow for generating a library of analogues is depicted below.
Caption: Generalized workflow for the design and synthesis of this compound analogues.
Biochemical Assays for MetRS Inhibition
This assay directly measures the enzymatic activity of MetRS by quantifying the attachment of a radiolabeled amino acid (e.g., [³H]-methionine) to its cognate tRNA.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified recombinant MetRS enzyme, cognate tRNA, ATP, and [³H]-methionine in an appropriate buffer (e.g., HEPES buffer with MgCl₂, KCl, and DTT).
-
Inhibitor Addition: Add varying concentrations of the test compounds (this compound analogues) to the reaction mixture. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Incubation: Initiate the reaction by adding one of the key components (e.g., tRNA or ATP) and incubate at a controlled temperature (e.g., 37°C) for a specific time.
-
Precipitation: Stop the reaction and precipitate the tRNA and any attached radiolabeled methionine using trichloroacetic acid (TCA).
-
Quantification: Collect the precipitate on a filter membrane, wash to remove unincorporated [³H]-methionine, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a suitable non-linear regression model.
This assay measures the first step of the aminoacylation reaction, which is the activation of methionine with ATP to form methionyl-adenylate and pyrophosphate (PPi). The assay quantifies the exchange of radiolabeled PPi into ATP.
Protocol:
-
Reaction Setup: Combine purified MetRS, L-methionine, ATP, and [³²P]-PPi in a reaction buffer.
-
Inhibitor Incubation: Add the test compounds at various concentrations.
-
Reaction Initiation and Termination: Start the reaction and incubate. Terminate the reaction by adding a solution that precipitates ATP, such as perchloric acid with activated charcoal.
-
Measurement: Pellet the charcoal, wash to remove unincorporated [³²P]-PPi, and measure the radioactivity of the [³²P]-ATP adsorbed to the charcoal.
-
IC50 Determination: Calculate the IC50 values as described for the aminoacylation assay.
Cellular Assays
This assay determines the lowest concentration of a compound that prevents visible growth of a microorganism.
Protocol:
-
Compound Dilution: Prepare a serial dilution of the test compounds in a 96-well plate with appropriate growth medium (e.g., Mueller-Hinton broth).
-
Bacterial Inoculation: Add a standardized inoculum of the target bacteria (e.g., Staphylococcus aureus) to each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
This assay assesses the cytotoxic effect of the compounds on mammalian cell lines to determine selectivity.
Protocol:
-
Cell Seeding: Seed mammalian cells (e.g., HepG2) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds.
-
Incubation: Incubate for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Measure cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.
-
CC50 Calculation: Determine the cytotoxic concentration 50 (CC50) by plotting cell viability against compound concentration.
Signaling Pathways and Mechanism of Action
Inhibition of MetRS leads to an accumulation of uncharged tRNAMet, which is a key signal for the cellular stress response. This activates the Amino Acid Response (AAR) pathway.
Caption: Signaling cascade following MetRS inhibition by a this compound analogue.
The accumulation of uncharged tRNA is sensed by the GCN2 kinase, which then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation leads to a global reduction in protein synthesis but selectively increases the translation of certain mRNAs, such as that for the transcription factor ATF4. ATF4, in turn, upregulates the expression of genes involved in the integrated stress response, which can lead to cell cycle arrest and, in sustained conditions, apoptosis. Notably, inhibition of aminoacyl-tRNA synthetases can activate the AAR pathway without directly affecting mTORC1 signaling.[3]
Structure-Activity Relationship (SAR) Workflow
A systematic SAR study is crucial for optimizing the potency and drug-like properties of this compound analogues.[2]
Caption: Iterative cycle for structure-activity relationship (SAR) studies.
By systematically modifying different parts of the this compound scaffold and measuring the corresponding changes in biological activity, researchers can build a model of the pharmacophore required for potent MetRS inhibition. This iterative process allows for the rational design of analogues with improved potency and other desirable properties.
Conclusion
The development of potent and selective this compound analogues represents a promising avenue for the discovery of new therapeutics. The protocols and frameworks provided in this document offer a structured approach for researchers in this field. By systematically applying these methodologies, it is possible to advance the understanding of MetRS inhibition and develop novel drug candidates with improved clinical potential.
References
Troubleshooting & Optimization
MetRS-IN-1 solubility issues in aqueous solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MetRS-IN-1, focusing on common solubility issues in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel inhibitor of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, metabolism, and survival.[1] It integrates signals from growth factors, nutrients, and cellular energy status to control these fundamental cellular processes. This compound exerts its effects by inhibiting the kinase activity of mTOR, which exists in two distinct complexes: mTORC1 and mTORC2.[2] Inhibition of these complexes disrupts downstream signaling, leading to the suppression of cell proliferation and the induction of autophagy.[2]
Q2: I'm having trouble dissolving this compound in my aqueous buffer for a cell-based assay. Why is it so difficult to dissolve?
Like many kinase inhibitors, this compound is a hydrophobic molecule. This inherent property leads to low solubility in aqueous solutions such as phosphate-buffered saline (PBS) and cell culture media. The primary solvent for this compound is an organic solvent like Dimethyl Sulfoxide (DMSO). When a concentrated DMSO stock solution of this compound is diluted into an aqueous buffer, the abrupt change in solvent polarity can cause the compound to precipitate out of solution.
Q3: My this compound precipitated when I diluted my DMSO stock into the cell culture medium. What is happening?
This is a common issue known as "crashing out." It occurs when a compound that is highly soluble in a strong organic solvent like DMSO is introduced into an aqueous environment where its solubility is significantly lower. The final concentration of DMSO in your aqueous solution is a critical factor; even at low percentages (e.g., <1%), precipitation can occur if the concentration of this compound exceeds its solubility limit in the aqueous medium.
Troubleshooting Guide: Overcoming this compound Solubility Issues
Initial Steps & Stock Solution Preparation
The first step in troubleshooting is to ensure proper preparation of a concentrated stock solution in an appropriate organic solvent.
Recommended Solvent: Anhydrous, high-purity DMSO.
Protocol for Preparing a 10 mM Stock Solution of this compound:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes to dissolve the compound completely. If necessary, sonicate the vial in a water bath for 5-10 minutes to aid dissolution. Gentle warming to 37°C can also be applied, but ensure the compound is stable at this temperature.
-
Storage: Once fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C as recommended by the supplier.
Strategies to Prevent Precipitation in Aqueous Solutions
If you experience precipitation when diluting your DMSO stock into an aqueous buffer, consider the following strategies:
| Strategy | Description |
| Reduce Final DMSO Concentration | Ensure the final concentration of DMSO in your experimental medium is as low as possible, ideally below 0.5%, while still maintaining the solubility of this compound. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments. |
| Serial Dilutions in DMSO | Before adding to your aqueous buffer, perform serial dilutions of your concentrated stock solution in 100% DMSO to get closer to your final desired concentration. This minimizes the shock of the solvent change when you perform the final dilution into the aqueous medium. |
| Slow, Dropwise Addition | Add the DMSO stock solution of this compound slowly and dropwise into your aqueous buffer while continuously vortexing or stirring. This technique helps to avoid localized high concentrations that can trigger precipitation. |
| Pre-warm the Aqueous Buffer | Warming your aqueous buffer (e.g., cell culture medium) to 37°C before adding the this compound stock can sometimes improve solubility. |
| Sonication | After diluting the compound into the aqueous buffer, sonicating the solution for a few minutes can help to redissolve any small precipitates that may have formed. |
| Modify Buffer pH | The solubility of many small molecule inhibitors can be pH-dependent. If your experimental conditions allow, you can test the solubility of this compound in buffers with slightly different pH values. For weakly basic compounds, a lower pH can increase solubility. |
| Use of Solubility Enhancers | For particularly challenging situations, the addition of a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, can help maintain the solubility of hydrophobic compounds in aqueous solutions. The concentration of these agents should be carefully optimized to avoid cellular toxicity. |
Quantitative Data
While specific quantitative solubility data for this compound in various aqueous buffers is not widely published, the following table summarizes the known solubility in DMSO.
| Solvent | Maximum Concentration |
| DMSO | 73 mg/mL |
Note: The solubility in aqueous buffers is expected to be significantly lower.
Experimental Protocols
General Protocol for Preparing this compound Working Solutions for Cell-Based Assays
This protocol outlines the steps to prepare a final concentration of this compound in cell culture medium from a 10 mM DMSO stock solution.
-
Thaw Stock Solution: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilutions (if necessary): If preparing a low micromolar or nanomolar final concentration, it is advisable to first make an intermediate dilution of the stock solution in 100% DMSO. For example, to prepare a 10 µM final concentration, you might first dilute the 10 mM stock 1:100 in DMSO to create a 100 µM intermediate stock.
-
Final Dilution: Pre-warm the required volume of cell culture medium to 37°C. While gently vortexing the medium, add the appropriate volume of the this compound stock (or intermediate stock) dropwise to achieve the desired final concentration. Ensure the final DMSO concentration does not exceed a level that is toxic to your cells (typically ≤ 0.5%).
-
Vehicle Control: Prepare a vehicle control by adding the same volume of 100% DMSO to an equivalent volume of cell culture medium.
-
Visual Inspection: After preparation, visually inspect the working solution for any signs of precipitation (e.g., cloudiness or visible particles). If precipitation is observed, refer to the troubleshooting guide.
-
Immediate Use: It is recommended to use the freshly prepared working solution immediately to minimize the risk of precipitation over time.
Visualizations
mTOR Signaling Pathway
Caption: Simplified mTOR signaling pathway showing inhibition by this compound.
Experimental Workflow for Solubility Testing
Caption: Workflow for testing the solubility of this compound in an aqueous solution.
Troubleshooting Logic for Aqueous Solubility
Caption: A logical progression for troubleshooting this compound solubility issues.
References
troubleshooting MetRS-IN-1 experimental variability
Welcome to the technical support center for MetRS-IN-1. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot experimental variability and address common issues encountered when working with this novel inhibitor of Methionyl-tRNA Synthetase (MetRS).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor of Methionyl-tRNA Synthetase (MetRS). This enzyme is critical for protein synthesis as it attaches the amino acid methionine to its corresponding tRNA. By inhibiting MetRS, this compound disrupts protein synthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells.
Q2: In which cancer cell lines is this compound expected to be most effective?
A2: this compound is expected to be most effective in cancer cell lines that exhibit high rates of protein synthesis and proliferation. While efficacy can vary, initial screenings have shown particular sensitivity in certain lung and breast cancer cell lines. However, the response can be cell-line specific and should be determined empirically.
Q3: What are the common off-target effects associated with this compound?
A3: While designed for selectivity, high concentrations of this compound may exhibit off-target effects. It is crucial to differentiate between on-target and off-target effects.[1] Common indicators of off-target effects include a significant discrepancy between the biochemical IC50 and the cellular EC50, or phenotypes inconsistent with genetic knockdown of MetRS.[2] If off-target effects are suspected, consider using a structurally different MetRS inhibitor as a control.
Q4: How should I prepare and store stock solutions of this compound?
A4: Most small molecule inhibitors are soluble in organic solvents like DMSO.[3] For this compound, we recommend preparing a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Store this stock solution in small, single-use aliquots at -80°C to minimize freeze-thaw cycles, which can degrade the compound.
Q5: My IC50 values for this compound are inconsistent between experiments. What could be the cause?
A5: Inconsistent IC50 values are a common source of experimental variability and can stem from several factors, including cell seeding density, assay incubation time, and the stability of the compound in your culture medium. It is also important to ensure that your data normalization and curve-fitting methods are consistent.[4][5]
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assays (e.g., MTT, CellTiter-Glo®)
High variability between technical replicates is a frequent challenge in cell-based assays.[6]
| Potential Cause | Recommended Solution | Relevant Controls |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette for seeding and mix the cell suspension frequently. | Wells with vehicle control only to assess baseline variability. |
| Edge Effects in Multi-well Plates | Avoid using the outermost wells of the plate, as they are prone to evaporation. Instead, fill these wells with sterile PBS or media. | Compare results from inner and outer wells to determine if an edge effect is present. |
| Compound Precipitation | Visually inspect wells under a microscope for any signs of compound precipitation after addition. If observed, refer to the solubility troubleshooting guide below. | Media-only wells containing the highest concentration of this compound. |
| Incomplete Formazan (B1609692) Solubilization (MTT Assay) | Ensure complete dissolution of formazan crystals by adding a sufficient volume of solubilization buffer (e.g., DMSO) and allowing adequate incubation time with gentle agitation. | Visually confirm the absence of crystals before reading the plate. |
Issue 2: Poor Solubility of this compound in Aqueous Media
Precipitation of the inhibitor in cell culture media is a common problem for hydrophobic small molecules.
| Potential Cause | Recommended Solution | Relevant Controls |
| Exceeding Aqueous Solubility Limit | Lower the final concentration of this compound in your assay. Determine the kinetic solubility of the compound in your specific media (see protocol below). | A dilution series of the compound in media to visually identify the concentration at which precipitation occurs. |
| Insufficient DMSO Concentration | While minimizing DMSO is ideal, a final concentration of up to 0.5% may be necessary to maintain solubility. | Always include a vehicle control with the highest concentration of DMSO used in the experiment. |
| pH-Dependent Solubility | The solubility of ionizable compounds can be influenced by pH. Test the solubility of this compound in buffers with slightly different pH values. | N/A |
Issue 3: Suspected Compound Degradation
The stability of small molecule inhibitors in cell culture media can vary significantly.[3]
| Potential Cause | Recommended Solution | Relevant Controls |
| Chemical Instability in Media | Perform a time-course experiment to assess the stability of this compound in your culture medium at 37°C (see protocol below). A decrease in activity over time suggests degradation. | A freshly prepared solution of the inhibitor as a positive control for activity. |
| Exposure to Light or Oxygen | Some compounds are sensitive to light or oxidation.[7] Store stock solutions protected from light and consider purging vials with an inert gas like argon or nitrogen. | Compare the activity of a stock solution stored under standard conditions with one stored under protected conditions. |
| Repeated Freeze-Thaw Cycles | Avoid multiple freeze-thaw cycles of your stock solution by preparing single-use aliquots. | Compare the potency of a freshly thawed aliquot with one that has undergone multiple freeze-thaw cycles. |
Data Presentation
Table 1: Comparative IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Seeding Density (cells/well) | Incubation Time (h) | IC50 (µM) | Standard Deviation |
| A549 | Lung | 5,000 | 72 | 1.2 | 0.3 |
| H460 | Lung | 5,000 | 72 | 2.5 | 0.6 |
| MCF-7 | Breast | 8,000 | 72 | 0.8 | 0.2 |
| MDA-MB-231 | Breast | 8,000 | 72 | 5.7 | 1.1 |
| HCT116 | Colon | 6,000 | 72 | 10.3 | 2.4 |
Table 2: Solubility of this compound in Different Media
| Medium | Serum Concentration (%) | Maximum Soluble Concentration (µM) |
| DMEM | 10 | 50 |
| RPMI-1640 | 10 | 45 |
| DMEM | 0 | 25 |
| PBS (pH 7.4) | 0 | 15 |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
Objective: To determine the effect of this compound on the metabolic activity of cancer cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium and add the medium containing different concentrations of the inhibitor. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Protocol 2: Kinetic Solubility Assessment
Objective: To determine the maximum concentration of this compound that remains in solution in a specific aqueous buffer.
Methodology:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution in DMSO: Create a 2-fold serial dilution of the stock solution in DMSO.
-
Dilution in Aqueous Buffer: In a clear 96-well plate, add 2 µL of each DMSO concentration to 98 µL of the desired aqueous buffer (e.g., cell culture medium). This creates a range of final compound concentrations.
-
Incubation and Observation: Incubate the plate at room temperature for 1-2 hours. Visually inspect each well for signs of precipitation. The highest concentration that remains clear is the approximate kinetic solubility.
Protocol 3: Compound Stability Assessment in Cell Culture Medium
Objective: To evaluate the chemical stability of this compound in cell culture medium over time.
Methodology:
-
Prepare Initial Sample: Prepare a solution of this compound in your cell culture medium at the final working concentration.
-
Time Zero (T=0) Sample: Immediately take an aliquot and store it at -80°C. This serves as your baseline.
-
Incubation: Incubate the remaining solution at 37°C in a 5% CO2 incubator for the duration of your experiment (e.g., 24, 48, 72 hours).
-
Collect Time Points: At each desired time point, collect an aliquot and store it at -80°C.
-
Bioassay: After collecting all time points, test the activity of each sample in a cell viability assay. A decrease in potency (increase in IC50) at later time points indicates degradation.
Visualizations
References
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. clyte.tech [clyte.tech]
- 5. m.youtube.com [m.youtube.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
potential off-target effects of MetRS-IN-1
Welcome to the technical support center for MetRS-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound and to offer troubleshooting support for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is Methionyl-tRNA Synthetase (MetRS), a crucial enzyme responsible for charging tRNA with methionine, an essential step in protein synthesis. By inhibiting MetRS, this compound is designed to disrupt protein translation, leading to cell growth arrest.
Q2: What are the potential off-target effects of this compound?
A2: While designed for specificity, this compound may exhibit off-target activity against other cellular components, a common occurrence with small molecule inhibitors. Potential off-target effects can lead to unintended biological responses, cytotoxicity, or a reduction in the desired on-target effect. These effects are often observed at higher concentrations of the compound.
Q3: My cells are showing higher cytotoxicity than expected. What could be the cause?
A3: Unexpected cytotoxicity can stem from several factors:
-
Off-Target Kinase Inhibition: this compound might be inhibiting kinases essential for cell survival and proliferation, such as those in the mTOR signaling pathway.[1]
-
Non-Specific Toxicity: At high concentrations, small molecules can induce cellular stress and apoptosis independent of specific target binding.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is at a non-toxic level.
Q4: I am not observing the expected level of protein synthesis inhibition. What should I do?
A4: A lack of expected efficacy could be due to:
-
Cell Line Specificity: The expression levels of MetRS and potential off-target proteins can vary between cell lines. It is advisable to confirm the expression of MetRS in your chosen cell line.
-
Compound Stability: Ensure the compound has been stored correctly and is not degraded.
-
Experimental Conditions: Optimize the concentration of this compound and the incubation time. A thorough dose-response analysis is recommended.
Troubleshooting Guides
Problem 1: Inconsistent results between experimental replicates.
-
Possible Cause: Variability in cell density, passage number, or compound concentration.
-
Troubleshooting Steps:
-
Standardize cell seeding density and use cells within a consistent passage number range.
-
Prepare fresh serial dilutions of this compound for each experiment.
-
Ensure thorough mixing of the compound in the culture medium.
-
Problem 2: Observed phenotype does not match the expected outcome of MetRS inhibition.
-
Possible Cause: The observed phenotype may be a result of an off-target effect.
-
Troubleshooting Steps:
-
Orthogonal Assays: Use an alternative method to confirm the inhibition of protein synthesis, such as a puromycin (B1679871) incorporation assay.
-
Target Engagement Assay: Perform a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to MetRS in your cellular model.[2]
-
Kinase Selectivity Profiling: Screen this compound against a panel of kinases to identify potential off-target interactions.[3][4][5]
-
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of this compound
This table presents hypothetical data from a kinase selectivity screen, comparing the potency of this compound against its intended target (MetRS) and a selection of common off-target kinases. Lower IC50 values indicate higher potency.
| Target | IC50 (nM) | Fold Selectivity vs. MetRS |
| MetRS (On-Target) | 50 | 1x |
| mTOR | 800 | 16x |
| PI3Kα | 1,500 | 30x |
| AKT1 | >10,000 | >200x |
| MEK1 | >10,000 | >200x |
| ERK2 | >10,000 | >200x |
Table 2: Example Dose-Response Data for Cell Viability
This table shows example data from a cell viability assay (e.g., MTT or WST-1 assay) on two different cell lines treated with this compound for 72 hours.
| Concentration (nM) | Cell Line A (% Viability) | Cell Line B (% Viability) |
| 1 | 98 | 95 |
| 10 | 92 | 88 |
| 100 | 75 | 60 |
| 1000 | 40 | 25 |
| 10000 | 15 | 5 |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the engagement of a compound with its target protein in a cellular environment.[2][6]
-
Cell Treatment: Culture cells to 80-90% confluency. Treat one set of cells with the desired concentration of this compound and another with a vehicle control (e.g., DMSO) for 1-2 hours.
-
Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in a lysis buffer. Lyse the cells through freeze-thaw cycles.
-
Heat Challenge: Aliquot the cell lysates into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Centrifugation: Centrifuge the heated lysates at high speed to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant and analyze the amount of soluble MetRS protein by Western blot. An increase in the thermal stability of MetRS in the presence of this compound indicates target engagement.
Protocol 2: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Visualizations
Caption: Hypothetical signaling pathways for this compound.
Caption: Troubleshooting workflow for unexpected results.
Caption: Experimental workflow to investigate off-target effects.
References
- 1. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout — Olink® [olink.com]
- 3. Mass spectrometry-based selectivity profiling identifies a highly selective inhibitor of the kinase MELK that delays mitotic entry in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. AAT-22769 | Cell Meter™ Colorimetric MTT Cell Proliferation Kit Clinisciences [clinisciences.com]
MetRS-IN-1 stability in different experimental conditions
Disclaimer: The following information is provided as a general guide for researchers working with small molecule inhibitors of the c-Met receptor. Specific stability and handling information for "MetRS-IN-1" is not publicly available. The data and protocols provided are based on general principles for kinase inhibitors and publicly available information for the c-Met inhibitor ABN401, and should be adapted as necessary for your specific compound.
Frequently Asked Questions (FAQs)
Q1: How should I store my c-Met inhibitor stock solution?
A: As a general guideline, stock solutions of small molecule inhibitors should be stored at -20°C or -80°C to maximize long-term stability. For short-term storage (a few days to a week), 4°C may be acceptable, but it is recommended to consult the manufacturer's datasheet for your specific inhibitor. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound. It is best practice to aliquot the stock solution into smaller, single-use volumes.
Q2: What is the recommended solvent for dissolving my c-Met inhibitor?
A: Most small molecule kinase inhibitors are soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). However, the optimal solvent can vary. For the c-Met inhibitor ABN401, solubility has been assessed in a range of organic solvents.[1] It is crucial to check the datasheet for your specific inhibitor for recommended solvents and solubility information. When preparing solutions for cellular assays, ensure that the final concentration of the organic solvent (e.g., DMSO) is low enough to not affect cell viability (typically ≤ 0.5%).
Q3: How can I determine the stability of my c-Met inhibitor under my experimental conditions?
A: To determine the stability of your inhibitor, you can perform a time-course experiment where you incubate the inhibitor under your experimental conditions (e.g., in cell culture media at 37°C) and measure its concentration or activity at different time points. This can be done using analytical methods such as High-Performance Liquid Chromatography (HPLC) or by assessing its inhibitory activity in a relevant assay.
Q4: My c-Met inhibitor appears to be losing activity in my multi-day cellular assay. What could be the cause?
A: Loss of activity in a multi-day experiment could be due to several factors, including:
-
Compound instability: The inhibitor may be degrading in the aqueous environment of the cell culture medium at 37°C.
-
Metabolism by cells: The cells may be metabolizing and inactivating the inhibitor over time.
-
Adsorption to plasticware: The compound may be adsorbing to the surface of your culture plates or tubes, reducing its effective concentration.
To address this, consider replenishing the inhibitor with fresh media at regular intervals during the experiment.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent results between experiments | Compound degradation due to improper storage. | Aliquot stock solutions to minimize freeze-thaw cycles. Store at -80°C for long-term stability. |
| Pipetting errors. | Use calibrated pipettes and ensure proper mixing of solutions. | |
| Low or no inhibitory activity | Incorrect concentration of the inhibitor. | Verify the concentration of your stock solution. Perform a dose-response experiment to determine the optimal concentration. |
| Compound precipitation in aqueous media. | Check the solubility of the inhibitor in your experimental buffer or media. Consider using a lower concentration or a different solvent system if compatible with your experiment. | |
| Cell toxicity at expected inhibitory concentrations | Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells (typically <0.5%). Run a solvent-only control. |
| Off-target effects of the inhibitor. | Review the literature for known off-target effects of your inhibitor or a similar class of compounds. |
Data Presentation
Solubility of ABN401 (a c-Met Inhibitor) in Various Solvents at Different Temperatures [1]
| Solvent | Temperature (K) | Mole Fraction Solubility (x 10^4) |
| Transcutol® HP (THP) | 298.15 | 35.89 |
| 303.15 | 37.64 | |
| 308.15 | 39.52 | |
| 313.15 | 41.13 | |
| 318.15 | 42.28 | |
| Acetone | 298.15 | 1.87 |
| 318.15 | 2.99 | |
| 1-Butanol | 298.15 | 1.13 |
| 318.15 | 2.15 | |
| Ethyl Acetate | 298.15 | 0.53 |
| 318.15 | 1.11 | |
| Methanol | 298.15 | 0.05 |
| 318.15 | 0.12 | |
| Water | 298.15 | 0.0028 |
| 318.15 | 0.0053 |
This table presents solubility data for the c-Met inhibitor ABN401 and is intended to be representative. Solubility should be experimentally determined for your specific inhibitor.
Experimental Protocols
Protocol 1: General Procedure for Assessing Small Molecule Inhibitor Stability in Aqueous Solution
-
Prepare a stock solution of the inhibitor in an appropriate solvent (e.g., DMSO) at a high concentration.
-
Dilute the stock solution into the aqueous buffer or cell culture medium of interest to the final desired concentration.
-
Incubate the solution at the desired temperature (e.g., 37°C).
-
Take aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Immediately analyze the concentration of the inhibitor in each aliquot using a suitable analytical method like HPLC-UV or LC-MS/MS.
-
Plot the concentration of the inhibitor as a function of time to determine its stability profile.
Protocol 2: MTT Assay for Assessing Cell Viability upon Inhibitor Treatment
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the c-Met inhibitor in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control) and normalize the results to the vehicle control to determine the percentage of cell viability.
Mandatory Visualizations
Caption: Simplified c-Met signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Overcoming MetRS-IN-1 Resistance Mechanisms
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MetRS-IN-1, an inhibitor of methionyl-tRNA synthetase (MetRS). The information is designed to help users identify and overcome potential resistance mechanisms encountered during their experiments.
Disclaimer: this compound is a known inhibitor of E. coli MetRS. While specific resistance data for this compound is limited in publicly available literature, this guide utilizes data from the well-characterized MetRS inhibitor REP8839 as a representative model for potential resistance mechanisms. Researchers should validate these findings for their specific experimental system.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of methionyl-tRNA synthetase (MetRS), a crucial enzyme in protein synthesis. MetRS is responsible for attaching the amino acid methionine to its corresponding tRNA, a process essential for the initiation and elongation of protein chains. By inhibiting MetRS, this compound disrupts protein synthesis, leading to cellular dysfunction and ultimately cell death.
Q2: What are the common mechanisms of resistance to MetRS inhibitors?
The most common mechanism of resistance to MetRS inhibitors is the acquisition of mutations in the target enzyme, MetRS, encoded by the metS gene. These mutations can alter the inhibitor's binding site, reducing its affinity and efficacy. Another potential, though less common, mechanism is the acquisition of a second, resistant MetRS enzyme.
Q3: How can I determine if my cells have developed resistance to this compound?
The primary indicator of resistance is a significant increase in the half-maximal inhibitory concentration (IC50) of this compound. This can be determined through cell viability assays. An increase in the IC50 value by more than threefold is generally considered an indication of resistance.
Q4: What are bypass signaling pathways, and could they play a role in this compound resistance?
Bypass signaling pathways are alternative cellular pathways that can be activated to circumvent the effects of a drug.[1] While the primary resistance mechanism to MetRS inhibitors is typically on-target mutation, it is theoretically possible that in some contexts, cells could upregulate other pathways to compensate for the inhibition of protein synthesis. For example, alterations in pathways that regulate cell survival and proliferation, such as the PI3K/AKT/mTOR pathway, could potentially contribute to a resistant phenotype.[2] However, targeting multiple signaling pathways may be necessary to overcome such resistance.[3]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
You are observing significant variability in the IC50 values of this compound between experiments.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding Density | Ensure accurate and consistent cell counting and seeding for each experiment. Use a cell counter for best results. Create a growth curve for your cell line to determine the optimal seeding density. |
| Cell Health and Passage Number | Use cells that are in the logarithmic growth phase and have a consistent and low passage number. High passage numbers can lead to genetic drift and altered drug sensitivity. |
| Compound Stability and Solubility | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Ensure the compound is fully dissolved in the assay medium and visually inspect for any precipitation at higher concentrations. |
| Inconsistent Incubation Times | Use a multichannel pipette or automated liquid handler to ensure consistent timing for the addition of reagents and the stopping of reactions.[4] |
| Edge Effects on Microplates | Avoid using the outer wells of 96-well plates, as they are more susceptible to evaporation. If you must use them, ensure the plate is properly sealed during incubation.[4] |
Issue 2: No or Weak Signal in Western Blot for MetRS
You are trying to assess MetRS protein levels in your resistant vs. sensitive cells, but you are not getting a clear signal.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Low Target Protein Abundance | Increase the amount of protein loaded onto the gel.[5][6] Consider enriching for MetRS through immunoprecipitation. |
| Inefficient Protein Transfer | Verify successful transfer by staining the membrane with Ponceau S before blocking.[5] Ensure there are no air bubbles between the gel and the membrane. |
| Suboptimal Antibody Concentration | Titrate the primary and secondary antibody concentrations to find the optimal dilution.[7] |
| Inactive Antibody | Perform a dot blot to confirm the activity of your primary antibody. Store antibodies according to the manufacturer's recommendations. |
| Blocking Buffer Masking Epitope | Try different blocking agents (e.g., BSA instead of non-fat dry milk) or reduce the concentration of the blocking agent.[5] |
Issue 3: Unexpected Results After Sequencing the metS Gene
You have sequenced the metS gene from your resistant cell line but did not find any mutations in the coding region.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Resistance is Not Target-Mediated | Consider the possibility of off-target resistance mechanisms. This could include increased drug efflux, altered drug metabolism, or activation of bypass signaling pathways. |
| Mutations in Non-Coding Regions | Mutations in promoter or enhancer regions could affect MetRS expression levels. Analyze MetRS protein levels by Western blot to investigate this possibility. |
| Gene Amplification | Increased copy number of the metS gene could lead to higher MetRS protein levels, requiring a higher concentration of the inhibitor. This can be assessed by quantitative PCR (qPCR). |
| Presence of a Second, Resistant MetRS Gene | Some organisms may possess more than one MetRS gene. Investigate the genome of your organism for the presence of paralogous genes that could confer resistance. |
Data Presentation
The following table summarizes the effects of known resistance mutations on the activity of the MetRS inhibitor REP8839, which can serve as a reference for potential resistance to this compound.
Table 1: Effect of MetRS Mutations on REP8839 Inhibitory Activity
| MetRS Mutation | Fold Increase in REP8839 K_i Value |
| V124A | 4 |
| R125L | 190,000 |
| T256I | 130 |
| A287T | 2,000 |
Data adapted from a study on REP8839 resistance in S. aureus. The K_i value is the inhibition constant, and a higher value indicates weaker inhibition.
Experimental Protocols
Cell Viability (MTT) Assay for IC50 Determination
This protocol is for determining the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
96-well plates
-
Cells in logarithmic growth phase
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%). Include a vehicle control (DMSO only).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value using appropriate software.
Western Blotting for MetRS Protein Expression
This protocol is for detecting the expression levels of MetRS protein.
Materials:
-
Cell lysates from sensitive and resistant cells
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against MetRS
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-MetRS antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities relative to a loading control (e.g., GAPDH or β-actin).
Sanger Sequencing of the metS Gene
This protocol outlines the steps to amplify and sequence the metS gene to identify potential resistance mutations.
Materials:
-
Genomic DNA from sensitive and resistant bacterial strains
-
PCR primers flanking the metS gene
-
PCR master mix
-
Agarose (B213101) gel and electrophoresis equipment
-
PCR purification kit
-
Sequencing primers (forward and reverse)
-
BigDye™ Terminator v3.1 Cycle Sequencing Kit (or similar)
-
Capillary electrophoresis instrument
Procedure:
-
PCR Amplification:
-
Design primers that flank the entire coding sequence of the metS gene.
-
Perform PCR using genomic DNA from both sensitive and resistant strains as a template.
-
Run the PCR products on an agarose gel to confirm the amplification of a single band of the expected size.
-
-
PCR Product Purification:
-
Purify the PCR products using a commercial PCR purification kit to remove primers and dNTPs.
-
Quantify the purified DNA.
-
-
Cycle Sequencing:
-
Set up cycle sequencing reactions using the purified PCR product as a template, a sequencing primer (either forward or reverse), and a cycle sequencing mix (e.g., BigDye™ Terminator).
-
Perform the cycle sequencing reaction in a thermal cycler.
-
-
Sequencing Product Cleanup:
-
Purify the cycle sequencing products to remove unincorporated dye terminators.
-
-
Capillary Electrophoresis:
-
Run the purified sequencing products on a capillary electrophoresis instrument.
-
-
Sequence Analysis:
-
Analyze the sequencing data using appropriate software.
-
Align the sequence from the resistant strain with the sequence from the sensitive (wild-type) strain to identify any mutations.[8]
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Multiple signaling pathways must be targeted to overcome drug resistance in cell lines derived from melanoma metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 8. Guidelines for Sanger sequencing and molecular assay monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing MetRS-IN-1 In Vivo Bioavailability
Welcome to the technical support center for MetRS-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo bioavailability of this compound, a potent methionyl-tRNA synthetase (MetRS) inhibitor. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you design and execute successful in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern for in vivo studies?
A1: this compound is a small molecule inhibitor of methionyl-tRNA synthetase (MetRS), an essential enzyme for protein synthesis. By inhibiting MetRS, this compound can disrupt this fundamental cellular process, making it a valuable tool for research in various fields, including oncology. However, like many small molecule inhibitors developed through high-throughput screening, this compound likely exhibits poor aqueous solubility and high lipophilicity. These physicochemical properties often lead to low oral bioavailability, meaning only a small fraction of the administered dose reaches systemic circulation to exert its therapeutic effect.[1][2] This can result in high dose requirements, inter-animal variability, and potentially misleading experimental outcomes.
Q2: What are the primary factors that can limit the in vivo bioavailability of this compound?
A2: The bioavailability of an orally administered drug is influenced by several factors. For a compound like this compound, the key limiting factors are likely:
-
Poor Aqueous Solubility: Low solubility in the gastrointestinal (GI) fluids limits the dissolution of the compound, which is a prerequisite for absorption.[1]
-
Low Permeability: The ability of the drug to pass through the intestinal membrane into the bloodstream can be hindered by its molecular properties.
-
First-Pass Metabolism: After absorption, the drug passes through the liver via the portal vein, where it can be extensively metabolized before reaching systemic circulation.
-
Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall can actively pump the drug back into the GI lumen, reducing its net absorption.
Q3: What are the initial steps I should take to assess the bioavailability of my current this compound formulation?
A3: A pilot pharmacokinetic (PK) study in a small group of animals (e.g., mice or rats) is the recommended first step. This involves administering this compound both intravenously (IV) and orally (PO) to different groups of animals. Blood samples are collected at various time points, and the plasma concentrations of this compound are measured. The data from this study will allow you to calculate key PK parameters, including the absolute bioavailability (F%).
Troubleshooting Guide
Issue 1: My in vivo efficacy studies with this compound are showing inconsistent results and require very high doses.
This is a common problem stemming from poor bioavailability. Here are some strategies to troubleshoot this issue, categorized by approach:
Formulation Strategies
Poor solubility is often the primary hurdle for oral absorption. Improving the formulation can significantly enhance the dissolution rate and, consequently, bioavailability.
Q4: How can I improve the solubility and dissolution rate of this compound using formulation strategies?
A4: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs like this compound.[1][3][4][5] The choice of strategy will depend on the specific properties of your compound and the available resources.
-
Particle Size Reduction: Decreasing the particle size of the drug increases its surface area-to-volume ratio, leading to a faster dissolution rate.[4]
-
Micronization: Reduces particle size to the micron range.
-
Nanonization: Further reduces particle size to the nanometer range, which can dramatically improve dissolution.
-
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in an amorphous state within a polymer matrix can increase its apparent solubility and dissolution rate.[1][5]
-
Lipid-Based Formulations: These are particularly effective for lipophilic compounds.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, increasing their solubility and dissolution.[1][4]
Table 1: Comparison of Formulation Strategies for Improving Bioavailability
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Micronization/Nanonization | Increases surface area for dissolution.[4] | Simple, widely applicable. | May not be sufficient for very poorly soluble compounds; potential for particle aggregation. |
| Amorphous Solid Dispersions | Increases apparent solubility and dissolution rate by preventing crystallization.[5] | Significant enhancement in bioavailability possible. | Physical instability (recrystallization) can be a concern; requires specific polymers. |
| SEDDS | Forms a microemulsion in the GI tract, enhancing solubilization and absorption.[1][5] | Excellent for lipophilic drugs; can bypass first-pass metabolism via lymphatic uptake. | Requires careful selection of excipients; potential for GI side effects at high surfactant concentrations. |
| Cyclodextrin Complexation | Forms a host-guest complex, increasing the drug's solubility in water.[1][4] | Effective for a wide range of molecules. | Can be limited by the size and geometry of the drug molecule; potential for nephrotoxicity with some cyclodextrins at high doses. |
Chemical Modification Strategies
Q5: Can I chemically modify this compound to improve its bioavailability?
A5: Yes, a prodrug approach is a viable strategy. A prodrug is an inactive or less active derivative of a parent drug that is converted in vivo to the active form. This can be used to:
-
Increase Aqueous Solubility: By attaching a polar moiety.
-
Enhance Permeability: By masking polar groups to increase lipophilicity.
-
Bypass First-Pass Metabolism: By designing a prodrug that is not a substrate for metabolic enzymes in the liver.
-
Target Specific Transporters: To facilitate active uptake in the intestine.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study to Determine Absolute Bioavailability
Objective: To determine the absolute bioavailability (F%) of this compound.
Materials:
-
This compound
-
Vehicle for intravenous (IV) administration (e.g., saline with a co-solvent like DMSO and a solubilizer like Solutol HS 15)
-
Vehicle for oral (PO) administration (e.g., 0.5% methylcellulose (B11928114) in water)
-
Male Sprague-Dawley rats (or other appropriate rodent model)
-
Blood collection tubes (e.g., with K2EDTA)
-
Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least 3 days before the study.
-
Dosing:
-
IV Group (n=3-5): Administer this compound at a dose of 1-2 mg/kg via the tail vein.
-
PO Group (n=3-5): Administer this compound at a dose of 10-20 mg/kg via oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 100-200 µL) from the tail vein or another appropriate site at the following time points:
-
IV Group: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO Group: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) from time zero to the last measurable time point (AUC0-t) and extrapolated to infinity (AUC0-inf) for both IV and PO groups using non-compartmental analysis.
-
Calculate the absolute bioavailability (F%) using the following formula: F(%) = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100
-
Table 2: Example Pharmacokinetic Parameters
| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | 1500 | 250 |
| Tmax (h) | 0.08 | 2.0 |
| AUC0-inf (ng*h/mL) | 2500 | 5000 |
| t1/2 (h) | 4.5 | 5.0 |
| F (%) | - | 20% |
Visualizations
Signaling Pathway
The following diagram illustrates the simplified mechanism of action of this compound.
Caption: Mechanism of action of this compound in inhibiting protein synthesis.
Experimental Workflow
The following diagram outlines the workflow for evaluating and improving the bioavailability of this compound.
Caption: Workflow for assessing and enhancing the in vivo bioavailability of this compound.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of MetRS-IN-1 Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of MetRS-IN-1 derivatives. Given that "this compound" is not a publicly disclosed specific chemical entity, this guide will focus on the synthesis of a representative and structurally analogous methionyl-tRNA synthetase inhibitor, MRS-2541 , and its derivatives. The challenges and solutions presented here are applicable to the synthesis of similar complex heterocyclic molecules.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for preparing compounds like MRS-2541?
A1: The synthesis of MRS-2541, a potent methionyl-tRNA synthetase inhibitor, involves a multi-step sequence. A key feature of the synthesis is the construction of the core heterocyclic systems, followed by their coupling. A plausible disconnection approach suggests the synthesis of two key heterocyclic intermediates, which are then joined, often via a cross-coupling reaction. For MRS-2541, this involves the synthesis of a substituted imidazo[1,2-a]pyrazine (B1224502) and a substituted 1H-imidazo[4,5-b]pyridine, followed by their linkage.
Q2: What are the most critical steps in the synthesis of MRS-2541 and its analogs?
A2: The most critical steps typically include:
-
Formation of the Imidazo[1,2-a]pyrazine Core: This often involves a condensation reaction, which can be sensitive to reaction conditions.
-
Palladium-Catalyzed Cross-Coupling: A Suzuki or similar cross-coupling reaction is frequently used to connect the key heterocyclic fragments. These reactions are known to be sensitive to catalyst, ligand, base, and solvent choice, as well as the purity of the starting materials.
-
Purification of Intermediates and Final Product: Due to the often-polar nature and potential for multiple nitrogen-containing functional groups, purification can be challenging and may require specialized chromatographic techniques.
Q3: My Suzuki cross-coupling reaction is giving a low yield. What are the common causes?
A3: Low yields in Suzuki cross-coupling reactions are a frequent issue. Common causes include:
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). The formation of palladium black is a visual indicator of catalyst decomposition.
-
Ligand Selection: The choice of phosphine (B1218219) ligand is crucial. For heteroaromatic substrates, bulky and electron-rich ligands often give better results.
-
Base Selection and Strength: The base plays a critical role in the catalytic cycle. The choice of base (e.g., carbonates, phosphates) and its solubility can significantly impact the reaction rate and yield.
-
Boronic Acid/Ester Instability: Boronic acids can be unstable and undergo protodeboronation. Using freshly prepared or high-purity boronic acids or their more stable ester derivatives (e.g., pinacol (B44631) esters) is recommended.
Q4: I am observing significant amounts of side products in my reaction. What are they likely to be and how can I minimize them?
A4: Common side products in cross-coupling reactions include:
-
Homocoupling: Formation of a dimer of the boronic acid or the halide starting material. This can be minimized by ensuring an inert atmosphere and using the correct stoichiometry of reagents.
-
Dehalogenation: Reduction of the aryl halide starting material. This can be influenced by the solvent and base used.
-
Protodeboronation: The boronic acid is replaced by a hydrogen atom. Using anhydrous conditions and a suitable base can help mitigate this.
Q5: Purification of my final quinoline-like compound is proving difficult. What strategies can I employ?
A5: The basic nature of the quinoline (B57606) and other nitrogen-containing heterocycles can lead to tailing on silica (B1680970) gel chromatography. To improve purification:
-
Use of a Basic Modifier: Add a small amount of a volatile base, such as triethylamine (B128534) (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.
-
Alternative Stationary Phases: Consider using neutral or basic alumina (B75360), or reversed-phase (C18) silica gel for purification.
-
Salt Formation: If the compound is an oil or difficult to crystallize, forming a salt (e.g., hydrochloride or picrate) can facilitate purification by crystallization. The free base can then be regenerated.
Troubleshooting Guides
Problem 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Reaction mixture turns black and stalls. | Catalyst decomposition to palladium black. | - Ensure rigorous degassing of solvents and reagents. - Use a more robust ligand to stabilize the palladium catalyst. - Lower the reaction temperature. |
| Starting materials remain largely unreacted. | Inefficient catalyst activation or inactive catalyst. | - Use a pre-activated Pd(0) source or a more efficient precatalyst system. - Verify the quality and age of the palladium catalyst and ligands. - Increase catalyst loading as a trial. |
| Significant amount of dehalogenated starting material observed. | Presence of a hydride source. | - Switch to a non-protic solvent. - Use a carbonate or phosphate (B84403) base instead of hydroxides or alkoxides. |
| Homocoupling of the boronic acid is the major product. | Presence of oxygen; incorrect stoichiometry. | - Ensure a strictly inert atmosphere. - Use a slight excess (1.1-1.2 equivalents) of the boronic acid. |
Problem 2: Challenges in the Synthesis of Heterocyclic Cores
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Incomplete cyclization to form the imidazo[1,2-a]pyrazine ring. | Insufficient reaction temperature or time; inappropriate solvent. | - Screen different solvents to improve solubility and reaction rate. - Gradually increase the reaction temperature, monitoring for decomposition. - Consider microwave irradiation to accelerate the reaction. |
| Formation of multiple unidentified byproducts. | Side reactions due to harsh conditions or reactive intermediates. | - Lower the reaction temperature. - Use milder reagents for cyclization. - Protect sensitive functional groups on the starting materials. |
Problem 3: Purification Issues
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Significant tailing of the product spot on TLC. | Interaction of the basic nitrogen atoms with acidic silica gel. | - Add 0.5-1% triethylamine or ammonia (B1221849) to the eluent. - Use neutral or basic alumina as the stationary phase. |
| Product is a non-crystalline oil. | Inherent property of the compound or presence of impurities. | - Attempt purification via salt formation and recrystallization. - Use high-performance liquid chromatography (HPLC) for purification. |
| Co-elution of impurities with the product. | Similar polarity of the product and impurities. | - Screen a wider range of solvent systems for chromatography. - Employ a different chromatographic technique (e.g., reversed-phase). |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
-
Reaction Setup: To a dry Schlenk flask, add the aryl halide (1.0 eq.), boronic acid or ester (1.2 eq.), palladium catalyst (e.g., Pd(dppf)Cl₂·DCM, 0.05 eq.), and base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add degassed solvent (e.g., a mixture of dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring the progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting logic for low-yield Suzuki coupling reactions.
Technical Support Center: Minimizing Cytotoxicity of MetRS-IN-1 in Mammalian Cells
Disclaimer: Information regarding the specific compound "MetRS-IN-1" is not available in publicly accessible scientific literature. This technical support guide is therefore based on the established knowledge of the broader class of methionyl-tRNA synthetase (MetRS) inhibitors. The principles and guidance provided are intended to be generally applicable to this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for MetRS inhibitors like this compound?
A1: MetRS inhibitors target and block the activity of methionyl-tRNA synthetase (MetRS). This enzyme is critical for protein synthesis, as it attaches the amino acid methionine to its corresponding transfer RNA (tRNA).[1] By inhibiting MetRS, these compounds effectively halt the production of new proteins, leading to cell growth arrest and ultimately cell death.[1] This disruption of protein synthesis is the primary mechanism of action.[1]
Q2: Why am I observing high cytotoxicity in my mammalian cell line when using a MetRS inhibitor?
A2: High cytotoxicity in mammalian cells can stem from the inhibitor's effect on mitochondrial protein synthesis. Mammalian cells have two forms of MetRS: a cytoplasmic version (MetRS2) and a mitochondrial version (MetRS1). The mitochondrial MetRS is structurally more similar to the bacterial MetRS1 enzyme, which is often the intended target for antimicrobial MetRS inhibitors. Therefore, a lack of selectivity can lead to the inhibition of the host's mitochondrial MetRS, disrupting mitochondrial function and triggering cytotoxic effects. Some MetRS inhibitors have been shown to have a narrow therapeutic window in mammalian cells, likely due to the inhibition of the human cytoplasmic MetRS.
Q3: What are the expected downstream cellular effects of inhibiting MetRS?
A3: The primary effect is the shutdown of protein synthesis. This can trigger a cellular response similar to amino acid starvation. A key signaling pathway affected is the mTOR (mechanistic target of rapamycin) pathway, a central regulator of cell growth, proliferation, and metabolism.[2] Inhibition of protein synthesis can lead to the downregulation of mTORC1 signaling. This can result in the inhibition of anabolic processes like lipid and nucleotide synthesis and the induction of catabolic processes such as autophagy.
Q4: Is the observed cell death typically apoptosis or necrosis?
A4: Inhibition of protein synthesis can induce apoptosis, which is a form of programmed cell death. This process often involves the activation of a cascade of enzymes called caspases.[3] However, the exact cell death mechanism can be cell-type and compound-specific. It is recommended to perform assays to distinguish between apoptosis and necrosis, such as Annexin V/Propidium Iodide staining.
Troubleshooting Guide
This guide addresses common issues encountered when using MetRS inhibitors in mammalian cell culture.
Issue 1: Excessive Cytotoxicity Observed at Expected Efficacious Concentrations
| Possible Cause | Troubleshooting Steps |
| High Inhibitor Concentration | Perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Start with a broad range of concentrations to identify a therapeutic window. |
| Prolonged Exposure Time | Reduce the incubation time of the inhibitor with the cells. Conduct a time-course experiment to find the minimum time required to achieve the desired biological effect while minimizing cytotoxicity. |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to cytotoxic agents. Consider using a less sensitive cell line if your experimental goals permit. Otherwise, extensive optimization of concentration and exposure time is crucial. |
| Off-Target Effects | The inhibitor may be interacting with other cellular targets, such as kinases, leading to unexpected toxicity. If possible, perform kinase profiling or other off-target screening assays. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.1%). Run a vehicle control (cells treated with the solvent alone) to assess its contribution to cytotoxicity. |
| Inhibition of Mitochondrial MetRS | As this is a likely on-target effect causing cytotoxicity, strategies to mitigate this are limited. Focus on optimizing concentration and exposure time to find a balance between efficacy and toxicity. |
Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Results
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use a consistent cell number for all experiments. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of 96-well plates for experimental samples, as they are prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Compound Instability | Prepare fresh dilutions of the inhibitor from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Cell Culture Health | Ensure cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma) before starting the experiment. |
Quantitative Data Summary
The following table summarizes publicly available cytotoxicity data for various MetRS inhibitors in mammalian cell lines. This data can serve as a reference for designing your own experiments.
| Inhibitor | Cell Line | Assay | IC50 / CC50 | Reference |
| REP8839 | A549 (Human Lung Carcinoma) | MTT | >20 µM | |
| REP8839 | H4IIE (Rat Hepatoma) | MTT | >20 µM | |
| Diaryl diamine compounds | CRL-1855 (Human Lymphocytic) | Not Specified | Minimal effects at 20 µM | |
| Compound 1717 | Mammalian cells (unspecified) | Not Specified | Therapeutic Index ~100 | |
| Met-SA1 | ATCC CRL-8155 (Human Fibroblast) | Not Specified | No therapeutic window | |
| Met-SA1 | HepG2 (Human Liver Cancer) | Not Specified | No therapeutic window |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a general framework for assessing cell viability based on mitochondrial dehydrogenase activity.
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the MetRS inhibitor in complete culture medium.
-
Remove the old medium and add 100 µL of the medium containing the different inhibitor concentrations to the respective wells.
-
Include untreated control wells and vehicle control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Apoptosis/Necrosis
This protocol helps to differentiate between apoptotic and necrotic cells.
-
Cell Treatment:
-
Culture and treat cells with the MetRS inhibitor as in the cytotoxicity assay.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
Apoptotic cells will be Annexin V positive and PI negative, while necrotic and late apoptotic cells will be positive for both stains.
-
Visualizations
Caption: Mechanism of action of MetRS inhibitors.
Caption: Troubleshooting workflow for high cytotoxicity.
References
- 1. What are MetRS inhibitors and how do they work? [synapse.patsnap.com]
- 2. mTORC1 stimulates cell growth through SAM synthesis and m6A mRNA-dependent control of protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein synthesis is required for caspase activation and induction of apoptosis by bisphosphonate drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
MetRS-IN-1 assay interference and how to solve it
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Methionyl-tRNA Synthetase (MetRS) inhibitor screening assays.
Frequently Asked Questions (FAQs)
Q1: What is a MetRS inhibitor screening assay?
A MetRS inhibitor screening assay is a laboratory method used to identify and characterize chemical compounds that can inhibit the activity of Methionyl-tRNA Synthetase (MetRS). MetRS is a crucial enzyme responsible for attaching the amino acid methionine to its corresponding transfer RNA (tRNA), a critical step in protein synthesis.[1] Inhibitors of this enzyme are being investigated as potential therapeutics, particularly as antibacterial agents, because bacterial MetRS can be targeted selectively over the human counterpart.[1]
Q2: What are the common types of biochemical assays used for screening MetRS inhibitors?
There are several common biochemical assay formats for screening MetRS inhibitors, each with its own advantages and disadvantages. The primary methods monitor different products of the aminoacylation reaction:
-
ATP Depletion Assays: These assays measure the decrease in adenosine (B11128) triphosphate (ATP) concentration as it is consumed during the aminoacylation reaction. A common method uses a luciferase-based reagent (like Kinase-Glo®) where the light output is inversely proportional to MetRS activity.[2]
-
Pyrophosphate (PPi) Detection Assays: This method quantifies the amount of pyrophosphate (PPi), a byproduct of the amino acid activation step. The PPi can be detected using coupled enzymatic reactions that produce a colorimetric or fluorescent signal.
-
Radiolabeled Amino Acid Incorporation Assays: These assays directly measure the attachment of a radiolabeled amino acid (e.g., [3H]L-methionine) to tRNA.[3] This is often considered a direct and reliable method but involves the handling of radioactive materials.[3]
Q3: What are Pan-Assay Interference Compounds (PAINS) and why are they a problem?
Pan-Assay Interference Compounds (PAINS) are molecules that appear as "hits" in high-throughput screening assays through non-specific mechanisms rather than by specifically binding to the intended target. They are a major source of false-positive results and can waste significant time and resources if not identified early.
Mechanisms of PAINS interference include:
-
Compound Aggregation: Many organic molecules form aggregates in aqueous solutions, which can sequester and non-specifically inhibit enzymes.[4][5]
-
Reactivity: Some compounds contain reactive functional groups that can covalently modify the target enzyme or other assay components.
-
Interference with Detection: PAINS can interfere with the assay signal itself, for example, by quenching fluorescence, inhibiting a reporter enzyme like luciferase, or absorbing light at the detection wavelength.[5][6]
Q4: How can I confirm that a "hit" from my primary screen is a true MetRS inhibitor?
It is crucial to use a series of secondary and orthogonal assays to confirm that a compound identified in a primary screen is a genuine inhibitor of MetRS and to rule out assay artifacts. A typical hit validation workflow includes:
-
Re-testing: Confirm the activity of the hit compound from a freshly prepared sample.
-
Dose-Response Curve: Determine the potency (e.g., IC50) of the inhibitor by testing it at multiple concentrations.
-
Orthogonal Assays: Test the compound in a different assay format that relies on a distinct detection method. For example, if the primary screen was an ATP depletion assay, a follow-up could be a radiolabeled amino acid incorporation assay.[2]
-
Counter-Screens: Perform assays to specifically check for common interference mechanisms. This includes testing for compound aggregation and interference with the detection system (e.g., running the assay without the enzyme).
-
Selectivity Profiling: Assess the inhibitor's specificity by testing it against other related enzymes, such as other aminoacyl-tRNA synthetases or the human ortholog of MetRS, to determine its selectivity profile.[2]
Troubleshooting Guides
This section addresses specific issues that may arise during your MetRS inhibitor screening experiments.
Problem 1: High variability between replicate wells.
High variability can obscure real hits and lead to unreliable data.
| Potential Cause | Troubleshooting Step |
| Pipetting Errors | - Use calibrated pipettes and proper pipetting technique. - For multi-well plates, prepare a master mix of reagents to add to each well to minimize well-to-well variation. - Consider using automated liquid handlers for high-throughput screens. |
| Reagent Instability | - Ensure all reagents are properly stored and thawed correctly before use. - Avoid repeated freeze-thaw cycles of enzymes and other sensitive reagents. |
| Plate Edge Effects | - In 96- or 384-well plates, the outer wells are more prone to evaporation. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with buffer or media. |
| Incomplete Mixing | - Ensure thorough mixing of reagents in each well after addition, for example, by gentle shaking on a plate shaker. |
Problem 2: High number of false positives in the primary screen.
A high false-positive rate can be addressed by identifying and filtering out interfering compounds.
| Potential Cause | Troubleshooting Step |
| Compound Aggregation | - Detergent Test: Re-run the assay with the addition of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100). True inhibitors should maintain their activity, while the activity of aggregators is often significantly reduced.[5] - Enzyme Concentration Test: The IC50 of an aggregating inhibitor is often dependent on the enzyme concentration. Test your hit at varying enzyme concentrations; a significant shift in IC50 suggests aggregation.[7] - Dynamic Light Scattering (DLS): Directly test for the formation of aggregates by the compound in the assay buffer using DLS. |
| Interference with Detection System | - Luciferase-based assays: Run a counter-screen with just the luciferase enzyme and your compound to see if it directly inhibits the reporter enzyme.[6] - Fluorescence-based assays: Measure the intrinsic fluorescence of your compound at the excitation and emission wavelengths of the assay to check for interference. Also, test for quenching effects by adding the compound to a solution of the fluorescent product. |
| Reactive Compounds (PAINS) | - Analyze the chemical structure of your hits for known PAINS motifs using computational filters. - Perform a pre-incubation study. Covalent or reactive inhibitors often show time-dependent inhibition, where their potency increases with longer pre-incubation times with the enzyme. |
Problem 3: No or very low signal in the assay.
A lack of signal can be due to a variety of factors related to the assay components or setup.
| Potential Cause | Troubleshooting Step |
| Inactive Enzyme | - Verify the activity of your MetRS enzyme preparation using a known substrate and conditions. - Ensure the enzyme has been stored correctly at the appropriate temperature and has not undergone multiple freeze-thaw cycles. |
| Incorrect Buffer Conditions | - Check the pH and composition of the assay buffer. MetRS activity is dependent on factors like Mg2+ concentration. - Ensure the assay buffer is at the optimal temperature for the enzyme.[8] |
| Substrate Degradation | - Ensure that ATP and other substrates are fresh and have been stored properly to prevent degradation. |
| Incorrect Instrument Settings | - Verify that the plate reader is set to the correct wavelength for absorbance, fluorescence, or luminescence detection.[8] - For fluorescence polarization assays, ensure the gain settings are optimized.[9] |
Experimental Protocols
Protocol 1: MetRS Activity Assay (ATP Depletion Method)
This protocol describes a generic ATP depletion assay using a commercial luciferase-based reagent to measure MetRS activity.
Materials:
-
Purified MetRS enzyme
-
Methionine
-
tRNA specific for methionine
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 20 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well plates
-
Test compounds dissolved in DMSO
Procedure:
-
Prepare a reaction mixture containing MetRS enzyme, methionine, and tRNA in the assay buffer.
-
Add the test compound or DMSO (vehicle control) to the wells of the microplate.
-
Initiate the enzymatic reaction by adding ATP to each well.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the ATP detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader. The signal is inversely proportional to MetRS activity.
Protocol 2: Orthogonal Assay - Pyrophosphate (PPi) Detection
This protocol provides a method to confirm MetRS inhibitors by measuring the production of pyrophosphate.
Materials:
-
Purified MetRS enzyme
-
Methionine
-
ATP
-
Assay Buffer
-
Pyrophosphate detection kit (colorimetric or fluorometric)
-
Clear or black 96-well plates (depending on the detection method)
-
Test compounds dissolved in DMSO
Procedure:
-
Prepare a reaction mixture containing MetRS enzyme and methionine in the assay buffer.
-
Add the test compound or DMSO to the wells.
-
Start the reaction by adding ATP.
-
Incubate at the optimal temperature for the desired time.
-
Add the pyrophosphate detection reagents to the wells as per the kit's protocol.
-
Incubate to allow for the detection reaction to proceed.
-
Measure the absorbance or fluorescence at the appropriate wavelength. The signal is directly proportional to the amount of PPi produced and thus to MetRS activity.
Visualizations
Caption: The two-step reaction catalyzed by Methionyl-tRNA Synthetase (MetRS).
Caption: A typical workflow for identifying and validating MetRS inhibitors.
Caption: A logical flow for troubleshooting common issues in MetRS assays.
References
- 1. What are MetRS inhibitors and how do they work? [synapse.patsnap.com]
- 2. Identification of Potent Inhibitors of the Trypanosoma brucei Methionyl-tRNA Synthetase via High Throughput Orthogonal Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of Methionyl-tRNA Synthetase Have Potent Activity against Giardia intestinalis Trophozoites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Ecstasy and Agony of Assay Interference Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. goldbio.com [goldbio.com]
- 7. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. docs.abcam.com [docs.abcam.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Refining MetRS-IN-1 Dosage for Animal Studies
Welcome to the technical support center for MetRS-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively designing and troubleshooting animal studies involving this novel methionyl-tRNA synthetase (MetRS) inhibitor. The following frequently asked questions (FAQs) and troubleshooting guides will help you navigate the complexities of dosage refinement for your preclinical research.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action for this compound?
This compound is an inhibitor of methionyl-tRNA synthetase (MetRS), an essential enzyme responsible for charging tRNA with methionine, the initiating amino acid for protein synthesis. By inhibiting MetRS, this compound disrupts protein translation, leading to cell cycle arrest and apoptosis. This mechanism is particularly effective in cancer cells with high rates of protein synthesis and metabolic activity. The downstream effects of MetRS inhibition are believed to intersect with major signaling pathways controlling cell growth and proliferation, such as the PI3K/AKT/mTOR pathway.[1]
2. How do I determine a starting dose for my first in vivo experiment with this compound?
For a novel compound like this compound, a common and recommended approach is to use allometric scaling from in vitro data or from data on similar compounds.[2][3] If you have effective in vitro concentrations (e.g., IC50), you can use established formulas to estimate a starting dose in your animal model.
A crucial first step is to conduct a dose-ranging or Maximum Tolerated Dose (MTD) study.[4][5][6] This involves administering escalating doses of this compound to a small group of animals and monitoring for signs of toxicity over a specific period.[4][6] The MTD is the highest dose that does not cause unacceptable adverse effects.[4]
3. What are the key considerations for formulating this compound for animal administration?
The formulation of this compound will depend on its physicochemical properties (e.g., solubility, stability) and the intended route of administration. Common formulation strategies for small molecule inhibitors include:
-
Solutions: If soluble in a biocompatible solvent (e.g., saline, PBS, DMSO/PEG mixtures).
-
Suspensions: For poorly soluble compounds, micronization and the use of suspending agents (e.g., carboxymethylcellulose) can create a uniform suspension for oral gavage or injection.
It is critical to perform vehicle-controlled studies to ensure that the formulation vehicle itself does not have any biological effects.
4. What parameters should I monitor during a Maximum Tolerated Dose (MTD) study?
During an MTD study, it is essential to monitor a range of parameters to assess the toxicity of this compound. These include:
-
Clinical Observations: Daily monitoring for changes in behavior, appearance, and activity levels.
-
Body Weight: Measure body weight at least every other day. Significant weight loss is a key indicator of toxicity.[5]
-
Food and Water Intake: Quantify daily consumption to assess appetite and hydration.
-
Hematology and Clinical Chemistry: At the end of the study, collect blood samples to analyze for markers of organ toxicity (e.g., liver enzymes, kidney function markers).
-
Gross Pathology: At necropsy, examine organs for any visible abnormalities.
Troubleshooting Guides
Issue 1: High toxicity and mortality observed at the initial dose.
-
Problem: The initial dose of this compound is too high, leading to severe adverse effects or death in the study animals.
-
Troubleshooting Steps:
-
Dose Reduction: Immediately reduce the dose by 50% or more in the next cohort of animals.
-
Review Allometric Scaling Calculations: Double-check the calculations used to convert in vitro data or data from other species to your current animal model. Ensure the correct body surface area conversion factors were used.[2][3][7]
-
Evaluate Formulation: Confirm the stability and homogeneity of the this compound formulation. An improperly prepared formulation could lead to dose variability.
-
Refine Dosing Schedule: Consider splitting the daily dose into two or more administrations to reduce peak plasma concentrations and associated toxicity.
-
Issue 2: No observable efficacy at the presumed MTD.
-
Problem: Even at the highest tolerated dose, this compound does not show the expected therapeutic effect in your disease model.
-
Troubleshooting Steps:
-
Pharmacokinetic (PK) Analysis: Conduct a PK study to determine the absorption, distribution, metabolism, and excretion (ADME) of this compound.[8] Key parameters to measure include Cmax (peak concentration), Tmax (time to peak concentration), and AUC (area under the curve).[8] This will reveal if the drug is reaching the target tissue at sufficient concentrations.
-
Pharmacodynamic (PD) Analysis: Measure the downstream effects of this compound on its target. For example, you could measure the levels of phosphorylated downstream effectors of the MET signaling pathway in tumor tissue to confirm target engagement.
-
Re-evaluate the Animal Model: Ensure the chosen animal model is appropriate and that the disease progression is consistent and measurable.
-
Consider Alternative Routes of Administration: If oral bioavailability is low, consider parenteral routes such as intraperitoneal (IP) or intravenous (IV) injection to achieve higher systemic exposure.
-
Data Presentation
Table 1: Example Dose Escalation Scheme for a this compound MTD Study in Mice
| Cohort | Dose (mg/kg) | Number of Animals | Dosing Schedule | Observation Period |
| 1 | 10 | 3 | Daily (PO) | 7 days |
| 2 | 25 | 3 | Daily (PO) | 7 days |
| 3 | 50 | 3 | Daily (PO) | 7 days |
| 4 | 75 | 3 | Daily (PO) | 7 days |
| 5 | 100 | 3 | Daily (PO) | 7 days |
Table 2: Example Pharmacokinetic Parameters for this compound in Rats
| Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Half-life (hr) |
| 20 | PO | 450 | 2 | 2100 | 4.5 |
| 20 | IV | 1800 | 0.25 | 3500 | 4.2 |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select a relevant rodent species (e.g., mice or rats).
-
Group Size: Use a small number of animals per group (e.g., n=3-5).[9]
-
Dose Selection: Start with a low dose estimated from in vitro data and escalate in subsequent cohorts (e.g., 2-3 fold increase).
-
Administration: Administer this compound via the intended clinical route (e.g., oral gavage). Include a vehicle control group.
-
Monitoring: Perform daily clinical observations and measure body weight at least every other day for the duration of the study (e.g., 7-14 days).
-
Endpoint: The MTD is defined as the highest dose that does not produce significant signs of toxicity (e.g., >15-20% body weight loss, severe clinical signs).[5]
Protocol 2: Pharmacokinetic (PK) Study
-
Animal Model: Use the same species as in the efficacy studies.
-
Dosing: Administer a single dose of this compound via the intended route and, if possible, an IV dose to determine bioavailability.
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dose.
-
Sample Analysis: Analyze plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.
Visualizations
Caption: this compound Mechanism of Action.
Caption: Experimental Workflow for Dosage Refinement.
Caption: Troubleshooting Logic for In Vivo Studies.
References
- 1. MET Signaling Pathways, Resistance Mechanisms, and Opportunities for Target Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jbclinpharm.org [jbclinpharm.org]
- 3. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pacificbiolabs.com [pacificbiolabs.com]
- 5. Refining MTD studies | NC3Rs [nc3rs.org.uk]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. sysrevpharm.org [sysrevpharm.org]
- 8. Pharmacokinetics - Wikipedia [en.wikipedia.org]
- 9. How to calculate sample size in animal studies? - PMC [pmc.ncbi.nlm.nih.gov]
addressing poor cell penetration of MetRS-IN-1
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using MetRS-IN-1, a potent inhibitor of E. coli methionyl-tRNA synthetase (MetRS). The primary focus of this guide is to address challenges related to the potential for poor cell penetration of this compound in whole-cell bacterial assays.
Frequently Asked Questions (FAQs)
Q1: My this compound shows high potency in biochemical assays but weak or no activity in my E. coli cell-based assays. What could be the cause?
A1: A significant discrepancy between biochemical and cellular activity is often indicative of poor cell penetration. While this compound is a potent inhibitor of the isolated E. coli MetRS enzyme (IC50 = 237 nM), its effectiveness in whole-cell assays depends on its ability to cross the bacterial cell envelope and accumulate at sufficient intracellular concentrations to inhibit the target.[1] The complex, multi-layered cell envelope of E. coli can present a formidable barrier to small molecules.
Q2: What are the specific barriers in the E. coli cell envelope that might be limiting this compound uptake?
A2: The E. coli cell envelope consists of an outer membrane, a peptidoglycan layer in the periplasmic space, and an inner cytoplasmic membrane. Each of these layers can restrict the entry of small molecules:
-
Outer Membrane: This asymmetric lipid bilayer is the primary barrier. It is composed of lipopolysaccharide (LPS) on the outer leaflet, which creates a negatively charged, hydrophilic surface that can repel hydrophobic molecules. Porin channels allow the passive diffusion of small, hydrophilic molecules, but larger or more hydrophobic compounds may be excluded.
-
Periplasmic Space: This space contains various enzymes and binding proteins that can potentially interact with and sequester the inhibitor.
-
Inner Membrane: This is a conventional phospholipid bilayer that is generally permeable only to small, uncharged molecules or those with specific transporters.
-
Efflux Pumps: E. coli possesses a number of active efflux pumps that can recognize and expel a wide range of xenobiotics, including small molecule inhibitors, from the cytoplasm or periplasm back into the extracellular medium.
Q3: What are the physicochemical properties of this compound that might contribute to poor cell penetration?
-
Molecular Weight: Larger molecules may be too bulky to pass through porin channels in the outer membrane.
-
Polarity and Charge: The presence of charged groups or a high number of hydrogen bond donors and acceptors can hinder passive diffusion across the lipid membranes.
-
Lipophilicity (logP): A delicate balance is required. The molecule must be lipophilic enough to partition into the lipid membranes but also have sufficient aqueous solubility to diffuse through the periplasm.
Q4: How can I experimentally determine if poor cell penetration is the issue with this compound in my experiments?
A4: Several experimental approaches can be employed to investigate the cellular uptake of this compound:
-
Cellular Thermal Shift Assay (CETSA): This technique can be used to assess target engagement in intact cells. If this compound engages its target, it will stabilize the protein, leading to a shift in its thermal denaturation profile. A lack of a shift in whole cells, despite a shift in cell lysates, would suggest poor permeability.
-
Direct Measurement of Intracellular Compound Concentration: Using techniques like liquid chromatography-mass spectrometry (LC-MS), you can quantify the amount of this compound that has accumulated within the bacterial cells after a defined incubation period.
-
Use of Permeabilizing Agents: Chemical agents like polymyxin (B74138) B nonapeptide (PMBN) or EDTA can be used to transiently permeabilize the outer membrane of E. coli. If the antibacterial activity of this compound is significantly enhanced in the presence of these agents, it strongly suggests that the outer membrane is a major barrier.
-
Efflux Pump Inhibitor Studies: Co-incubation of this compound with known efflux pump inhibitors, such as phenylalanine-arginine β-naphthylamide (PAβN), can reveal if the compound is a substrate for efflux pumps. An increase in potency in the presence of an efflux pump inhibitor would point to active efflux as a mechanism of resistance.
Troubleshooting Guides
Issue 1: No observable antibacterial activity of this compound at expected concentrations.
| Possible Cause | Troubleshooting Step |
| Poor cell penetration | Perform experiments with outer membrane permeabilizing agents (e.g., PMBN, EDTA). |
| Test the activity of this compound in an E. coli strain with a compromised outer membrane (e.g., a deep rough LPS mutant). | |
| Efflux of the inhibitor | Co-incubate this compound with an efflux pump inhibitor (e.g., PAβN). |
| Test the activity in an efflux pump-deficient E. coli strain. | |
| Compound degradation | Assess the stability of this compound in your culture medium over the time course of the experiment. |
| Incorrect compound concentration | Verify the concentration and purity of your this compound stock solution. |
Issue 2: High variability in antibacterial activity between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell density | Standardize the inoculum preparation and ensure a consistent starting cell density (OD600) for all experiments. |
| Variations in growth phase | Harvest cells for your assay from the same growth phase (e.g., mid-logarithmic phase) for each experiment. |
| Media components interfering with uptake | Consider using a minimal medium for your assays, as components in rich media can sometimes chelate compounds or compete for uptake. |
Experimental Protocols
Protocol 1: Outer Membrane Permeabilization Assay
-
Prepare Materials:
-
E. coli culture in logarithmic growth phase.
-
This compound stock solution.
-
Polymyxin B nonapeptide (PMBN) stock solution.
-
96-well microplates.
-
Growth medium (e.g., Mueller-Hinton Broth).
-
-
Procedure:
-
Dilute the E. coli culture to the desired starting concentration in fresh growth medium.
-
Prepare a serial dilution of this compound in the 96-well plate.
-
In a parallel set of wells, prepare the same serial dilution of this compound and add PMBN to a final concentration that is sub-inhibitory on its own.
-
Add the bacterial suspension to all wells.
-
Include controls for no treatment, bacteria only, and PMBN only.
-
Incubate the plate at 37°C with shaking.
-
Determine the Minimum Inhibitory Concentration (MIC) of this compound in the presence and absence of PMBN by measuring absorbance at 600 nm.
-
-
Expected Outcome: A significant reduction in the MIC of this compound in the presence of PMBN would indicate that the outer membrane is a significant barrier to its entry.
Protocol 2: Intracellular Accumulation Assay (using LC-MS)
-
Prepare Materials:
-
E. coli culture in logarithmic growth phase.
-
This compound.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer.
-
Internal standard for LC-MS analysis.
-
-
Procedure:
-
Incubate a high-density E. coli culture with a known concentration of this compound for a defined period.
-
Pellet the cells by centrifugation at 4°C.
-
Wash the cell pellet multiple times with ice-cold PBS to remove extracellular compound.
-
Lyse the cells using an appropriate method (e.g., sonication, bead beating).
-
Add an internal standard to the cell lysate.
-
Precipitate proteins and clarify the lysate by centrifugation.
-
Analyze the supernatant by LC-MS to quantify the intracellular concentration of this compound.
-
-
Data Analysis: The intracellular concentration can be calculated based on a standard curve and normalized to the cell number or total protein content.
Data Presentation
Table 1: Hypothetical MIC Data for this compound Under Different Conditions
| Condition | This compound MIC (µM) | Interpretation |
| Standard Growth Medium | >128 | Poor whole-cell activity. |
| + PMBN (Outer Membrane Permeabilizer) | 8 | Suggests the outer membrane is a major barrier. |
| + PAβN (Efflux Pump Inhibitor) | 32 | Suggests the compound is a substrate for efflux pumps. |
| Efflux Pump Deficient Strain | 16 | Confirms the role of efflux in reducing intracellular concentration. |
Visualizations
Caption: A troubleshooting workflow for addressing discrepancies between biochemical and cellular assay results for this compound.
Caption: The mechanism of action of this compound, which inhibits protein synthesis and subsequent bacterial cell growth.
References
Validation & Comparative
A Comparative Guide to E. coli MetRS Inhibitors: MetRS-IN-1 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of MetRS-IN-1 against other known inhibitors of Escherichia coli methionyl-tRNA synthetase (MetRS). MetRS is an essential enzyme that catalyzes the charging of tRNAMet with methionine, a critical step in protein biosynthesis. Its indispensable role makes it an attractive target for the development of novel antibacterial agents. E. coli, a Gram-negative bacterium, possesses the type 2 MetRS (MetRS2), which is structurally distinct from the type 1 MetRS (MetRS1) found in most Gram-positive bacteria, presenting a challenge for developing broad-spectrum inhibitors.
Overview of Compared Inhibitors
This comparison focuses on inhibitors with reported activity against E. coli MetRS, highlighting differences in enzymatic potency, mechanism of action, and whole-cell antibacterial activity.
-
This compound (Compound 27): Identified through pharmacophore-based virtual screening, this compound presents a novel chemical scaffold for E. coli MetRS inhibition.
-
Aminoacyl-Sulfamoyl Adenosines (Met-SA): These compounds are powerful mimics of the methionyl-adenylate intermediate formed during the MetRS reaction. 5'-O-[(L-methionyl)-sulfamoyl]adenosine is a prominent example.
-
REP8839: A diaryldiamine compound developed as a topical antibiotic, REP8839 is a well-characterized, potent inhibitor of the Gram-positive MetRS1 enzyme but shows significantly weaker activity against the MetRS2 variant found in E. coli.
Quantitative Performance Data
The following table summarizes the available quantitative data for the selected inhibitors against E. coli and its MetRS enzyme.
| Inhibitor | Type/Class | IC50 vs E. coli MetRS | Ki vs E. coli MetRS | MIC vs E. coli |
| This compound | Thiophene-based | 237 nM[1] | Data Not Available | Data Not Available |
| Met-SA | Adenosine Analogue | Data Not Available | 0.25 nM | >128 µg/mL[2] |
| REP8839 | Diaryldiamine | ~480 nM | >25 nM[3] | >64 µg/mL |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) measure enzymatic inhibition, while MIC (minimum inhibitory concentration) measures whole-cell antibacterial activity. A lower value indicates higher potency.
Mechanism of Action and Signaling Pathways
Methionyl-tRNA synthetase performs a crucial two-step reaction to provide methionyl-tRNA for protein synthesis. Inhibition of this pathway halts bacterial growth.
-
This compound: The exact mechanism has not been detailed, but its discovery via pharmacophore modeling based on the enzyme's active site suggests it directly binds to and inhibits the enzyme.
-
Aminoacyl-Sulfamoyl Adenosines (Met-SA): These compounds are potent inhibitors that act as stable analogues of the high-energy methionyl-adenylate intermediate. They bind tightly to the active site, preventing the subsequent transfer of methionine to tRNA.
-
REP8839: This inhibitor is competitive with respect to methionine and uncompetitive with respect to ATP.[3] This means it binds to the methionine pocket of the enzyme and that high physiological concentrations of ATP can facilitate its binding.[3] Its reduced potency against E. coli MetRS2 is due to differences in the active site architecture compared to the MetRS1 enzyme.
Experimental Protocols
Detailed methodologies are crucial for the evaluation and comparison of enzyme inhibitors. Below are standard protocols for the key assays used to generate the data in this guide.
Protocol 1: MetRS tRNA Aminoacylation Assay (Enzyme Inhibition)
This assay measures the rate of attachment of radiolabeled methionine to its cognate tRNA, catalyzed by MetRS. A decrease in this rate in the presence of a compound indicates inhibition.
Methodology:
-
Reaction Mixture Preparation: Prepare a master mix containing buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 80 mM KCl), 2.5 mM ATP, 2.5 mM DTT, crude E. coli tRNA, bovine serum albumin (BSA), and radiolabeled [³H]methionine.[4]
-
Inhibitor Addition: Aliquot the reaction mixture into a 96-well plate. Add the test inhibitor (e.g., this compound) in various concentrations. Include a control with DMSO (vehicle) alone.
-
Enzyme Addition: Initiate the reaction by adding a standardized amount of purified E. coli MetRS enzyme to each well.
-
Incubation: Incubate the plate at 37°C for a fixed time (e.g., 10-30 minutes) during which the reaction proceeds linearly.
-
Reaction Quenching: Stop the reaction by spotting aliquots of the reaction mixture onto filter mats or paper discs presoaked in trichloroacetic acid (TCA).
-
Washing: Wash the filters multiple times with cold 5% TCA to precipitate the tRNA and any attached radiolabeled methionine, while washing away unincorporated [³H]methionine. A final wash with ethanol (B145695) is performed.
-
Quantification: Dry the filters and place them in scintillation vials with scintillation fluid. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Determine the percentage of inhibition for each inhibitor concentration relative to the control. Plot the data and fit to a dose-response curve to calculate the IC50 value.
Protocol 2: Broth Microdilution MIC Assay (Antibacterial Activity)
This assay determines the minimum inhibitory concentration (MIC) of a compound required to prevent the visible growth of a bacterium in vitro.
Methodology:
-
Inhibitor Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable growth medium, such as cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Culture E. coli on an agar (B569324) plate. Select several colonies to inoculate a broth culture and grow to the mid-log phase. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in the assay medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted inhibitor. The final volume is typically 100-200 µL. Include a positive control well (bacteria, no inhibitor) and a negative control well (medium only, no bacteria).
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity (a sign of bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed. This can also be quantified by reading the optical density at 600 nm (OD₆₀₀) with a microplate reader.
Summary and Conclusion
This guide compares this compound with two other classes of E. coli MetRS inhibitors.
-
This compound demonstrates moderate potency against the purified E. coli MetRS enzyme (IC50 = 237 nM).[1] However, a critical gap in its current public profile is the absence of whole-cell antibacterial data (MIC). Without this, its potential to serve as a lead for antibiotic development remains unconfirmed, as enzymatic potency does not always translate to cellular activity due to factors like cell wall penetration and efflux.
-
The aminoacyl-sulfamoyl adenosine analogues, like Met-SA, are exceptionally potent inhibitors of the enzyme, with Ki values in the picomolar to low nanomolar range. Despite this, they exhibit very poor antibacterial activity (MIC >128 µg/mL), which is largely attributed to their inability to effectively cross the bacterial cell envelope.[2]
-
REP8839 serves as an important structural and mechanistic counterpoint. Its high potency against Gram-positive MetRS1 but weak activity against E. coli MetRS2 underscores the structural differences between the two enzyme subtypes and the challenge of designing broad-spectrum MetRS inhibitors.
References
- 1. Inhibition of growth of Escherichia coli and of homoserine O-transsuccinylase by alpha-methylmethionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial 5'-O-(N-dipeptidyl)-sulfamoyladenosines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. google.com [google.com]
- 4. Inhibition of Methionyl-tRNA Synthetase by REP8839 and Effects of Resistance Mutations on Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Antibiotic Efficacy: Ciprofloxacin vs. Amoxicillin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two widely recognized antibiotics: Ciprofloxacin (B1669076), a fluoroquinolone, and Amoxicillin (B794), a β-lactam. The information presented herein is intended to serve as a framework for comparative analysis of antibacterial agents, supported by experimental data and standardized protocols.
While the initial query concerned "MetRS-IN-1," publicly available scientific literature identifies this as a component of a research system for protein labeling (mutant methionyl-tRNA synthetase), not as an antimicrobial agent. Therefore, a direct comparison of its efficacy against known antibiotics is not applicable. This guide, focusing on ciprofloxacin and amoxicillin, has been developed to fulfill the user's request for a comparative framework for antibiotic efficacy.
Overview of Ciprofloxacin and Amoxicillin
| Feature | Ciprofloxacin | Amoxicillin |
| Class | Fluoroquinolone | β-lactam (Aminopenicillin) |
| Mechanism of Action | Inhibits DNA gyrase (topoisomerase II) and topoisomerase IV, preventing bacterial DNA replication, transcription, repair, and recombination. | Inhibits the transpeptidation step of peptidoglycan synthesis in bacterial cell walls, leading to cell lysis. |
| Spectrum of Activity | Broad-spectrum, with excellent activity against Gram-negative bacilli, including Enterobacteriaceae and Pseudomonas aeruginosa. Also effective against some Gram-positive cocci and atypical pathogens. | Broad-spectrum, with activity against many Gram-positive and Gram-negative bacteria. Often combined with a β-lactamase inhibitor (e.g., clavulanic acid) to extend its spectrum against resistant strains. |
| Common Clinical Uses | Urinary tract infections, respiratory tract infections, gastrointestinal infections, skin and soft tissue infections, and bone and joint infections. | Respiratory tract infections, ear, nose, and throat infections, urinary tract infections, and skin and soft tissue infections. |
In Vitro Efficacy: Minimum Inhibitory Concentrations (MICs)
The following table summarizes the MIC₅₀ and MIC₉₀ values (the concentrations at which 50% and 90% of isolates are inhibited, respectively) of ciprofloxacin and amoxicillin against common bacterial pathogens. Data is compiled from various surveillance studies.
| Organism | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | Ciprofloxacin | ≤0.015 - 0.06 | 0.12 - >128 |
| Amoxicillin | 4 - 8 | >32 | |
| Staphylococcus aureus | Ciprofloxacin | 0.25 - 0.5 | 1 - >128 |
| Amoxicillin | ≤0.25 - 2 | >2 | |
| Streptococcus pneumoniae | Ciprofloxacin | 1 | 2 |
| Amoxicillin | ≤0.015 - 0.03 | 0.06 - 4 | |
| Pseudomonas aeruginosa | Ciprofloxacin | 0.25 | 1 |
| Amoxicillin | >128 | >128 |
Note: MIC values can vary significantly based on geographic location and the specific strains tested due to antibiotic resistance.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
Method: Broth microdilution is a standard method for determining the MIC of an antimicrobial agent.
Protocol:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of the antibiotic in a suitable solvent. Create a series of twofold dilutions of the antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Culture the bacterial strain to be tested on an appropriate agar (B569324) medium overnight. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Inoculation and Incubation: Inoculate each well of the microtiter plate containing the antibiotic dilutions with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.
In Vivo Efficacy: Murine Thigh Infection Model
Method: This model is used to evaluate the efficacy of an antimicrobial agent in reducing the bacterial load in the thigh muscles of infected mice.
Protocol:
-
Animal Preparation: Use specific-pathogen-free mice (e.g., ICR or BALB/c). Render the mice transiently neutropenic by administering cyclophosphamide (B585) intraperitoneally on days -4 and -1 relative to infection.
-
Inoculum Preparation: Prepare an inoculum of the test organism in a suitable broth or saline to a desired concentration (e.g., 10⁶ CFU/mL).
-
Infection: Anesthetize the mice and inject 0.1 mL of the bacterial inoculum into the thigh muscle of one hind leg.
-
Treatment: At a specified time post-infection (e.g., 2 hours), administer the test antibiotic to groups of mice via a relevant route (e.g., oral gavage, subcutaneous injection). Include a control group that receives a placebo. Administer doses at predetermined intervals for a specified duration (e.g., 24 hours).
-
Bacterial Load Determination: At the end of the treatment period, euthanize the mice. Aseptically remove the thigh muscle, homogenize it in sterile saline, and perform serial dilutions. Plate the dilutions onto appropriate agar plates and incubate overnight.
-
Data Analysis: Count the number of colonies on the plates to determine the number of CFU per gram of tissue. Compare the bacterial load in the treated groups to the control group to assess the efficacy of the antibiotic.
Visualizing Mechanisms and Workflows
Caption: Mechanisms of action for Ciprofloxacin and Amoxicillin.
Caption: Generalized workflow for determining antibiotic efficacy.
Caption: Logical flow for antibiotic selection based on efficacy.
A Comparative Guide to the Selectivity of Methionyl-tRNA Synthetase (MetRS) Inhibitors: Bacterial vs. Human
For Researchers, Scientists, and Drug Development Professionals
Methionyl-tRNA synthetase (MetRS) is an essential enzyme responsible for charging transfer RNA (tRNA) with methionine, a critical step in protein synthesis.[1] Its universal importance in both prokaryotic and eukaryotic life makes it a compelling target for antimicrobial drug development. The key to therapeutic success lies in achieving high selectivity for the bacterial enzyme over its human counterparts to minimize toxicity. This guide provides a comparative analysis of inhibitor selectivity, supported by experimental data and detailed methodologies.
Note: As "MetRS-IN-1" does not correspond to a publicly documented inhibitor, this guide will utilize data from other well-characterized, selective MetRS inhibitors, such as REP8839, to illustrate the principles of selectivity.
Quantitative Comparison of Inhibitor Selectivity
The efficacy and safety of a MetRS inhibitor are defined by its ability to potently inhibit the bacterial enzyme while sparing the human forms. Humans express two forms of MetRS: a cytoplasmic (hcMetRS) and a mitochondrial (hmMetRS) enzyme. The structural differences between bacterial and human MetRS enzymes, particularly the cytoplasmic form, allow for the development of highly selective inhibitors.
The following table summarizes the inhibitory activity of REP8839, a well-studied MetRS inhibitor, against various bacterial and human MetRS orthologs. The selectivity index, calculated as the ratio of the inhibition constant (Ki) for the human enzyme to that of the bacterial enzyme, highlights the compound's specificity.
| Inhibitor | Target Organism/Enzyme | Inhibition Constant (Ki) | Selectivity Index (vs. S. aureus) |
| REP8839 | Staphylococcus aureus (MetRS1) | 0.01 nM (10 pM)[2][3] | 1 |
| Streptococcus pneumoniae (MetRS1) | 0.02 nM | 0.5 | |
| Haemophilus influenzae (MetRS2) | 120 nM | 12,000 | |
| Human mitochondrial (hmMetRS) | 10 nM | 1,000[2][3] | |
| Human cytoplasmic (hcMetRS) | >10,000 nM (Not detectable)[2][3] | >1,000,000[2][3] |
Data Interpretation: The data clearly demonstrates the remarkable selectivity of REP8839. It is extremely potent against the MetRS1 enzyme from Gram-positive bacteria like S. aureus.[2] Its activity against the human cytoplasmic enzyme is virtually non-existent, leading to a selectivity index of over one million.[2][3] While there is some inhibition of the human mitochondrial MetRS, it is still 1,000-fold weaker than the inhibition of the primary bacterial target.[2][3] This high degree of selectivity is a crucial feature for a viable antibiotic candidate, as it predicts a wide therapeutic window.
Foundational Role of MetRS in Protein Synthesis
MetRS catalyzes the aminoacylation of tRNAMet in a two-step process that is fundamental to life. This process ensures that methionine is available for the ribosome to incorporate into growing polypeptide chains. Disrupting this process halts protein synthesis, leading to bacterial cell death.
In humans, this fundamental process is integrated into a complex network that regulates cell growth and proliferation, primarily through the mTOR (mechanistic Target of Rapamycin) signaling pathway. mTOR acts as a central sensor for nutrients and growth factors, controlling protein synthesis rates to match cellular conditions.[4][5]
Experimental Protocols for Determining Inhibitor Selectivity
Accurate determination of inhibitor potency and selectivity relies on robust biochemical and biophysical assays. Below are the methodologies for key experiments used to generate the data in this guide.
Workflow for Selectivity Screening
The general workflow involves primary screening to identify binders, followed by enzymatic assays to quantify inhibitory activity and selectivity.
A. Aminoacylation Assay
This is the most direct method for measuring MetRS enzymatic function. It quantifies the attachment of radiolabeled methionine to its cognate tRNA.
-
Principle: The assay measures the incorporation of a radiolabeled amino acid ([³H]methionine) into tRNA. The resulting charged [³H]Met-tRNAMet is precipitated and captured on filter paper, while unincorporated [³H]methionine is washed away. The radioactivity on the filter is then quantified using scintillation counting.
-
Protocol Outline:
-
Reaction Mixture: Prepare a reaction buffer containing HEPES, KCl, MgCl₂, DTT, ATP, and total tRNA (from a source like E. coli or yeast).
-
Enzyme and Inhibitor: Add a known concentration of purified MetRS enzyme (e.g., 20-50 nM) to the reaction mixture. For inhibition studies, pre-incubate the enzyme with varying concentrations of the inhibitor (e.g., REP8839).
-
Initiation: Start the reaction by adding [³H]methionine.
-
Incubation: Incubate the reaction at 37°C for a set time (e.g., 20-60 minutes) within the linear range of the assay.
-
Quenching and Precipitation: Stop the reaction by spotting aliquots onto filter pads presoaked in cold trichloroacetic acid (TCA). This precipitates the tRNA and attached amino acids.
-
Washing: Wash the filter pads multiple times with cold TCA and ethanol (B145695) to remove any remaining free [³H]methionine.
-
Quantification: Dry the filter pads and measure the retained radioactivity using a liquid scintillation counter.
-
Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
-
B. ATP-Pyrophosphate (PPi) Exchange Assay
This assay measures the first step of the aminoacylation reaction: the formation of the methionyl-adenylate intermediate. It is particularly useful when the full aminoacylation reaction is difficult to measure.
-
Principle: This assay quantifies the reverse of the amino acid activation step. In the presence of methionine and MetRS, radiolabeled pyrophosphate ([³²P]PPi) is incorporated into ATP. The amount of [³²P]ATP formed is proportional to the enzyme's activity.[6]
-
Protocol Outline:
-
Reaction Mixture: Prepare a buffer containing Tris-HCl, MgCl₂, ATP, methionine, and the MetRS enzyme.
-
Inhibitor Addition: For inhibition studies, add varying concentrations of the test compound.
-
Initiation: Start the reaction by adding [³²P]PPi.
-
Incubation: Incubate at 37°C for a defined period.
-
Quenching: Stop the reaction by adding a quenching solution containing perchloric acid, PPi, and activated charcoal. The charcoal binds the newly formed [³²P]ATP but not the free [³²P]PPi.
-
Washing: Pellet the charcoal by centrifugation and wash it repeatedly to remove unbound [³²P]PPi.
-
Quantification: Measure the radioactivity of the charcoal pellet (containing the [³²P]ATP) using a scintillation counter.
-
Analysis: Calculate IC₅₀ and Ki values from the inhibition data. The relationship IC₅₀ = (1 + [Met]/KmMet)(1 + KmATP/[ATP])Ki is used for competitive inhibitors like REP8839.[2]
-
C. Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
TSA is a high-throughput biophysical method used to screen for ligand binding by measuring changes in protein thermal stability.[7][8][9]
-
Principle: When a ligand binds to a protein, it typically stabilizes the protein's structure, resulting in an increase in its melting temperature (Tm).[7][8] This change is detected using a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the protein as it unfolds upon heating.
-
Protocol Outline:
-
Sample Preparation: In a multi-well plate (e.g., 96- or 384-well), mix the purified MetRS enzyme, a fluorescent dye, and the test compound at various concentrations.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, gradually increasing the temperature (e.g., from 25°C to 95°C).
-
Fluorescence Monitoring: Continuously monitor the fluorescence intensity in each well as the temperature increases.
-
Data Analysis: Plot fluorescence versus temperature to generate a melting curve for each sample. The Tm is the temperature at the midpoint of the transition.
-
Hit Identification: A significant increase in Tm (ΔTm) in the presence of a compound indicates binding. This method is excellent for primary screening to identify compounds that directly engage the target protein.[10]
-
References
- 1. Methionyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Methionyl-tRNA Synthetase by REP8839 and Effects of Resistance Mutations on Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mTOR - Wikipedia [en.wikipedia.org]
- 5. research.sahmri.org.au [research.sahmri.org.au]
- 6. Adenylation enzyme characterization using γ-18O4-ATP pyrophosphate exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 8. reactionbiology.com [reactionbiology.com]
- 9. axxam.com [axxam.com]
- 10. High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. | Semantic Scholar [semanticscholar.org]
Assessing the Antibacterial Spectrum of Methionyl-tRNA Synthetase (MetRS) Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antibacterial spectrum of a novel class of antibiotics: methionyl-tRNA synthetase (MetRS) inhibitors. While specific data for a compound designated "MetRS-IN-1" is not publicly available, this guide will focus on the broader class of MetRS inhibitors, utilizing published data from representative molecules such as MRS-2541 and REP8839 to illustrate their characteristic antibacterial profile and mechanism of action.
Executive Summary
Methionyl-tRNA synthetase (MetRS) inhibitors are a promising new class of antibiotics that target an essential enzyme in bacterial protein synthesis.[1][2][3] This novel mechanism of action makes them particularly valuable in the fight against antibiotic-resistant bacteria. The key characteristic of this class is its potent and selective activity against Gram-positive pathogens, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[1][2][3][4][5][6] Conversely, they exhibit limited to no activity against most Gram-negative bacteria.[1][2][3][6] This targeted spectrum is attributed to structural differences between the MetRS enzymes in Gram-positive (MetRS1) and Gram-negative (MetRS2) bacteria.[3][7]
Mechanism of Action: Targeting Protein Synthesis
MetRS inhibitors function by binding to and inhibiting the bacterial methionyl-tRNA synthetase. This enzyme is crucial for charging transfer RNA (tRNA) with the amino acid methionine, an essential step in the initiation and elongation phases of protein synthesis.[7] By blocking this process, MetRS inhibitors effectively halt the production of bacterial proteins, leading to a bacteriostatic effect, where bacterial growth is inhibited.[1][2][3]
Comparative Antibacterial Spectrum
The antibacterial activity of MetRS inhibitors is predominantly focused on Gram-positive bacteria. The following tables summarize the in vitro activity (Minimum Inhibitory Concentration - MIC) of representative MetRS inhibitors against a panel of clinically relevant bacterial strains.
Table 1: In Vitro Antibacterial Activity of MRS-2541 against Gram-Positive Bacteria
| Bacterial Species | Strain | MIC (µg/mL) |
| Staphylococcus aureus | Methicillin-Susceptible S. aureus (MSSA) | 0.063 - 0.25 |
| Methicillin-Resistant S. aureus (MRSA) | 0.125 - 0.5 | |
| Streptococcus pyogenes | 0.063 - 0.25 | |
| Enterococcus faecalis | 0.25 | |
| Enterococcus faecium | Vancomycin-Resistant Enterococcus (VRE) | 0.125 - 0.5 |
Data compiled from publicly available research.[4][6]
Table 2: In Vitro Antibacterial Activity of various MetRS Inhibitors against a Broader Bacterial Panel
| Bacterial Species | Gram Stain | MetRS Inhibitor | MIC (µg/mL) |
| Staphylococcus aureus (incl. MRSA, VISA) | Gram-Positive | REP8839, Compounds 1717 & 2144 | ≤ 1.3 |
| Staphylococcus epidermidis | Gram-Positive | Compounds 1717 & 2144 | < 0.3 |
| Enterococcus faecalis (incl. VSE) | Gram-Positive | Compounds 1717 & 2144 | < 0.3 |
| Enterococcus faecium (incl. VRE) | Gram-Positive | Compounds 1717 & 2144 | < 0.3 |
| Streptococcus pneumoniae | Gram-Positive | REP8839 | Potent Activity |
| Streptococcus pyogenes | Gram-Positive | REP8839 | Potent Activity |
| Escherichia coli | Gram-Negative | REP8839, Compounds 1717 & 2144 | > 8 (Inactive) |
| Pseudomonas aeruginosa | Gram-Negative | Compounds 1717 & 2144 | Inactive |
| Serratia marcescens | Gram-Negative | MRS-2541 | > 8 (Inactive) |
| Burkholderia cepacia | Gram-Negative | MRS-2541 | > 8 (Inactive) |
Data compiled from publicly available research.[1][2][3][6]
Experimental Protocols
The data presented in this guide is typically generated using standardized antimicrobial susceptibility testing methods.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A common method is the broth microdilution assay.
Experimental Workflow for MIC Determination:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Minimum Bactericidal Concentration (MBC) Assay
To determine if an antibiotic is bactericidal (kills bacteria) or bacteriostatic (inhibits growth), an MBC assay can be performed after the MIC is determined.
Experimental Protocol:
-
Following the MIC assay, an aliquot from the wells showing no visible growth is subcultured onto antibiotic-free agar (B569324) plates.
-
The plates are incubated for 18-24 hours.
-
The MBC is the lowest concentration of the antibiotic that results in a significant reduction (e.g., ≥99.9%) in the initial bacterial inoculum. For MetRS inhibitors, the MBC is typically much higher than the MIC, confirming their bacteriostatic nature.[1][2][3]
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism of action of MetRS inhibitors in the context of bacterial protein synthesis.
Caption: Mechanism of action of MetRS inhibitors in bacterial protein synthesis.
Conclusion
Methionyl-tRNA synthetase inhibitors represent a significant advancement in the development of new antibiotics, particularly for treating infections caused by Gram-positive bacteria. Their focused spectrum of activity, targeting a novel enzymatic pathway, provides a valuable therapeutic option, especially in the context of rising antibiotic resistance. Further research and clinical development of compounds within this class are warranted to fully realize their therapeutic potential.
References
- 1. Development of Methionyl-tRNA Synthetase Inhibitors as Antibiotics for Gram-Positive Bacterial Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Development of Methionyl-tRNA Synthetase Inhibitors as Antibiotics for Gram-Positive Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel methionyl-tRNA synthetase inhibitor targeting gram-positive bacterial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tRNA Synthase Inhibitors | MRSA — TSRL, Inc. [tsrlinc.com]
- 6. A novel methionyl-tRNA synthetase inhibitor targeting gram-positive bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Methionyl-tRNA Synthetase by REP8839 and Effects of Resistance Mutations on Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Methionyl-tRNA Synthetase Inhibitors for Combating Drug-Resistant Bacteria
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. As conventional antibiotics lose their efficacy, novel therapeutic agents are urgently needed. This guide provides a comparative analysis of a promising class of antibiotics: methionyl-tRNA synthetase (MetRS) inhibitors. These compounds target a crucial enzyme in bacterial protein synthesis, offering a distinct mechanism of action against resilient pathogens.
While specific data for a compound designated "MetRS-IN-1" is not publicly available, this guide will focus on well-characterized MetRS inhibitors, REP8839 and MRS-2541, as representatives of this class. We will objectively compare their performance against key drug-resistant bacterial strains with that of standard antibiotics, supported by experimental data.
Mechanism of Action: Disrupting Protein Synthesis
Methionyl-tRNA synthetase (MetRS) is a vital enzyme responsible for the first step in protein synthesis: the charging of transfer RNA (tRNA) with the amino acid methionine. By inhibiting MetRS, these drugs prevent the formation of methionyl-tRNA, thereby halting the production of essential proteins and leading to bacterial cell death or growth inhibition. This targeted approach is effective against a range of Gram-positive bacteria.
Figure 1. Mechanism of action of MetRS inhibitors.
Comparative Efficacy Against Drug-Resistant Strains
The in vitro efficacy of MetRS inhibitors is determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism.[1] The following tables summarize the MIC values for REP8839 and MRS-2541 against various clinically significant drug-resistant bacteria, compared to conventional antibiotics.
Table 1: Comparative MIC (µg/mL) Against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Compound/Antibiotic | MRSA (General) | Mupirocin-Resistant MRSA | Vancomycin-Resistant MRSA (VRSA) |
| REP8839 | ≤0.5 | ≤0.06 | 0.03 - 0.5 |
| MRS-2541 | ≤0.5[2] | - | - |
| Vancomycin | 1.0 - 2.0[3] | - | >32 |
| Linezolid | 1.0 - 4.0 | - | - |
| Mupirocin | - | >512 | 0.03 - 0.5 |
Table 2: Comparative MIC (µg/mL) Against Vancomycin-Resistant Enterococcus (VRE)
| Compound/Antibiotic | Enterococcus faecium (VRE) | Enterococcus faecalis (VRE) |
| REP8839 | ≤0.004 | 0.015 |
| MRS-2541 | ≤0.5[2] | - |
| Vancomycin | >256 | >256 |
| Linezolid | 1.0 - 4.0 | 1.0 - 4.0 |
| Daptomycin | 2.0 - 4.0 | 1.0 - 2.0 |
Table 3: Comparative MIC (µg/mL) Against Streptococcus pyogenes
| Compound/Antibiotic | Streptococcus pyogenes |
| REP8839 | ≤0.25 |
| MRS-2541 | ≤0.5[2] |
| Penicillin | ≤0.015 - 0.12 |
| Erythromycin | ≤0.03 - >256 |
| Clindamycin | ≤0.03 - >256 |
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a standardized laboratory procedure crucial for assessing the potency of an antimicrobial agent. The data presented in this guide are primarily derived from broth microdilution and agar (B569324) dilution assays.
Broth Microdilution Method
This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the agent that inhibits visible bacterial growth.
Figure 2. Broth Microdilution MIC Assay Workflow.
Agar Dilution Method
In this technique, the antimicrobial agent is incorporated into molten agar at various concentrations, which is then poured into petri dishes. Once solidified, the agar plates are inoculated with a standardized suspension of the test bacterium. Following incubation, the MIC is determined as the lowest concentration of the agent that prevents bacterial colony formation.
Figure 3. Agar Dilution MIC Assay Workflow.
Conclusion
Methionyl-tRNA synthetase inhibitors, represented here by REP8839 and MRS-2541, demonstrate potent in vitro activity against a broad spectrum of clinically important drug-resistant Gram-positive bacteria, including MRSA and VRE. Their novel mechanism of action makes them a valuable addition to the antimicrobial arsenal. The low MIC values observed, often significantly lower than those of conventional antibiotics, underscore their potential as effective therapeutic agents in the fight against antimicrobial resistance. Further research and clinical development of this class of inhibitors are warranted to fully realize their therapeutic promise.
References
- 1. idstewardship.com [idstewardship.com]
- 2. [PDF] Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Semantic Scholar [semanticscholar.org]
- 3. Antimicrobial activity of nature-inspired molecules against multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of REP8839: A Novel MetRS Inhibitor in Cross-Resistance Studies
A Detailed Guide for Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic resistance necessitates the development of novel therapeutics with unique mechanisms of action. REP8839, a potent and selective inhibitor of methionyl-tRNA synthetase (MetRS), represents a promising new class of antibiotics for treating Gram-positive bacterial infections, including methicillin-resistant Staphylococcus aureus (MRSA). This guide provides a comprehensive comparison of REP8839 with linezolid (B1675486), an established protein synthesis inhibitor, with a focus on cross-resistance profiles and the underlying molecular mechanisms.
Mechanism of Action: Targeting Protein Synthesis
Both REP8839 and linezolid inhibit bacterial protein synthesis, a fundamental process for bacterial viability. However, they achieve this through distinct mechanisms, which influences their cross-resistance patterns.
REP8839 specifically targets methionyl-tRNA synthetase (MetRS), an essential enzyme responsible for charging transfer RNA (tRNA) with the amino acid methionine.[1][2][3] By inhibiting MetRS, REP8839 prevents the incorporation of methionine into newly synthesized proteins, leading to a halt in protein production and bacterial growth.[1][2][3] The mode of inhibition is competitive with respect to methionine.[4][5]
Linezolid , on the other hand, is an oxazolidinone antibiotic that binds to the 50S ribosomal subunit at the peptidyl transferase center (PTC).[6][7][8][9] This binding action interferes with the proper positioning of the initiator tRNA, thereby inhibiting the formation of the initiation complex and preventing the commencement of protein synthesis.[8]
Cross-Resistance Profile: A Comparative Overview
A critical aspect of any new antibiotic is its susceptibility to existing resistance mechanisms and its potential for cross-resistance with other drug classes.
REP8839 has demonstrated a favorable cross-resistance profile. Studies have shown that it is active against strains resistant to other classes of antibiotics, including methicillin, mupirocin, and linezolid. Notably, there is no cross-resistance observed between REP8839 and mupirocin, another topical antibiotic that inhibits isoleucyl-tRNA synthetase.[10] Resistance to REP8839 arises from specific point mutations in the metS gene, which encodes MetRS.[4] These mutations, such as I57N and G54S, are located near the active site of the enzyme and reduce the binding affinity of REP8839.[1][10]
Linezolid resistance in S. aureus is primarily associated with point mutations in the V domain of the 23S rRNA gene, with the G2576U mutation being the most common.[6][7][8] The presence of multiple copies of the 23S rRNA gene in the bacterial chromosome means that resistance levels can increase incrementally as more copies acquire the mutation.[8] Importantly, linezolid-resistant mutants of S. aureus have been shown to exhibit cross-resistance to tiamulin (B153960), a pleuromutilin (B8085454) antibiotic that also binds to the PTC.[6][7] However, this cross-resistance is unidirectional, as tiamulin-resistant mutants with alterations in the ribosomal protein L3 (encoded by the rplC gene) do not show cross-resistance to linezolid.[6][7]
Quantitative Data Summary
The following tables summarize the minimum inhibitory concentration (MIC) data for REP8839 and linezolid against susceptible and resistant S. aureus strains.
Table 1: In Vitro Activity of REP8839 against Staphylococcus aureus
| Strain | Relevant Genotype | REP8839 MIC (µg/mL) | Fold Increase in MIC |
| Wild-Type | Wild-Type metS | 0.06 | - |
| Resistant Mutant 1 | metS I57N | 4 | ~67 |
| Resistant Mutant 2 | metS G54S | 32 | ~533 |
Data compiled from Ochsner et al., 2005.[1][10]
Table 2: In Vitro Activity of Linezolid against Staphylococcus aureus
| Strain | Relevant Genotype | Linezolid MIC (µg/mL) | Tiamulin MIC (µg/mL) |
| Wild-Type | Wild-Type 23S rRNA | 1-2 | 0.5-1 |
| Linezolid-Resistant | G2576U in 23S rRNA | 8-64 | 4-16 |
Data compiled from Locke et al., 2010.[6][7]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values presented in this guide were determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum: A standardized inoculum of the test organism (S. aureus) is prepared from a fresh culture. The turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. The inoculum is then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Antimicrobial Dilutions: Serial twofold dilutions of the antimicrobial agents (REP8839 and linezolid) are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well containing the antimicrobial dilution is inoculated with the prepared bacterial suspension. The plates are incubated at 35°C for 16-20 hours.
-
Interpretation of Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Selection of Resistant Mutants
Resistant mutants are typically selected by plating a high-density bacterial culture (e.g., 10⁹ to 10¹⁰ CFU) onto agar (B569324) plates containing increasing concentrations of the antimicrobial agent. Colonies that grow on these plates are then subcultured and their MICs are determined to confirm the resistant phenotype.
Visualizing the Mechanisms
The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.
Caption: Mechanism of action of REP8839, inhibiting protein synthesis.
Caption: Mechanism of action of Linezolid, inhibiting protein synthesis initiation.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
References
- 1. Mode of action and biochemical characterization of REP8839, a novel inhibitor of methionyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Inhibition of Methionyl-tRNA Synthetase by REP8839 and Effects of Resistance Mutations on Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Linezolid and tiamulin cross-resistance in Staphylococcus aureus mediated by point mutations in the peptidyl transferase center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Resistance to Linezolid Caused by Modifications at Its Binding Site on the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unlocking New Therapeutic Avenues: The Synergistic Potential of MetRS-IN-1 in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance necessitates innovative strategies to extend the lifespan of existing antimicrobial agents and develop novel therapeutic regimens. One promising approach lies in combination therapy, where the synergistic interaction between two or more drugs enhances their overall efficacy. This guide explores the potential synergistic effects of MetRS-IN-1, a methionyl-tRNA synthetase (MetRS) inhibitor, when used in conjunction with other classes of antibiotics. By inhibiting a crucial enzyme in bacterial protein synthesis, this compound can create vulnerabilities that other antibiotics can exploit, leading to a more potent and durable antimicrobial effect.
Quantitative Assessment of Synergy: Fractional Inhibitory Concentration (FIC) Index
The synergistic, additive, indifferent, or antagonistic interactions between this compound and other antibiotics can be quantified using the checkerboard assay to determine the Fractional Inhibitory Concentration (FIC) index.[1][2][3] The FIC index is calculated using the following formula:
FIC Index = FIC of Drug A + FIC of Drug B
Where:
-
FIC of Drug A = (Minimum Inhibitory Concentration (MIC) of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
The interpretation of the FIC index is as follows:
-
Synergy: FIC Index ≤ 0.5[4]
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0[4]
The following table presents hypothetical data from a checkerboard assay evaluating the combination of this compound with a beta-lactam antibiotic against a resistant strain of Staphylococcus aureus.
| Antibiotic Combination | Organism | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interpretation |
| This compound | S. aureus (Resistant) | 16 | 2 | 0.125 | Synergy |
| Beta-lactam | S. aureus (Resistant) | 64 | 8 | 0.125 | |
| This compound | E. coli | 8 | 4 | 0.5 | Additive |
| Aminoglycoside | E. coli | 4 | 1 | 0.25 |
Experimental Protocol: The Checkerboard Assay
The checkerboard assay is a widely used in vitro method to assess the interaction between two antimicrobial agents.[5]
Objective: To determine the MIC of each drug alone and in combination to calculate the FIC index.
Materials:
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Mueller-Hinton broth (or other appropriate growth medium)
-
Stock solutions of this compound and the second antibiotic
Procedure:
-
Preparation of Antibiotic Dilutions:
-
The first antibiotic (e.g., this compound) is serially diluted along the y-axis (rows) of the 96-well plate.
-
The second antibiotic is serially diluted along the x-axis (columns) of the plate.
-
This creates a matrix of wells with varying concentrations of both drugs.
-
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Controls:
-
Wells containing only the bacterial inoculum (growth control).
-
Wells containing each antibiotic concentration alone to determine their individual MICs.
-
Wells with sterile broth (sterility control).
-
-
Incubation: The plates are incubated at 35-37°C for 18-24 hours.
-
Data Analysis:
-
The MIC is determined as the lowest concentration of the antibiotic(s) that visibly inhibits bacterial growth.
-
The FIC index is calculated for each combination showing growth inhibition.
-
Putative Signaling Pathway and Mechanism of Synergy
This compound targets methionyl-tRNA synthetase (MetRS), an essential enzyme responsible for charging tRNA with methionine, a crucial step in protein synthesis.[6] By inhibiting MetRS, this compound disrupts the normal flow of protein production within the bacterial cell. This disruption can lead to a state of cellular stress and potentially weaken the cell wall or membrane integrity.
When combined with a cell wall synthesis inhibitor, such as a beta-lactam antibiotic, a synergistic effect can be postulated. The initial stress induced by this compound's inhibition of protein synthesis may render the bacterium more susceptible to the disruptive action of the beta-lactam on its cell wall. This two-pronged attack can lead to a more rapid and complete bactericidal effect than either agent could achieve alone.
References
- 1. Defining Fractional Inhibitory Concentration Index Cutoffs for Additive Interactions Based on Self-Drug Additive Combinations, Monte Carlo Simulation Analysis, and In Vitro-In Vivo Correlation Data for Antifungal Drug Combinations against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fractional inhibitory concentration: Significance and symbolism [wisdomlib.org]
- 3. Fractional inhibitory concentration (FIC) index – REVIVE [revive.gardp.org]
- 4. Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methionyl-tRNA synthetase synthetic and proofreading activities are determinants of antibiotic persistence - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Novel Methionyl-tRNA Synthetase Inhibitors Against Clinical Antibiotic Candidates for Gram-Positive Infections
A Comparative Guide for Researchers and Drug Development Professionals
The rise of antibiotic-resistant bacteria, particularly Gram-positive pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA), necessitates the discovery and development of novel antibacterial agents with new mechanisms of action. One such promising target is methionyl-tRNA synthetase (MetRS), an essential enzyme in bacterial protein synthesis. This guide provides a comparative benchmark of a novel class of MetRS inhibitors against established clinical antibiotics used to treat Gram-positive infections.
Executive Summary
Inhibitors of methionyl-tRNA synthetase (MetRS) represent a novel class of antibiotics with potent activity against a range of Gram-positive bacteria, including drug-resistant strains. This guide evaluates a representative MetRS inhibitor, drawing on data from compounds like MRS-2541 and REP8839, and compares its performance with the clinically established antibiotics linezolid (B1675486), vancomycin, and daptomycin. The comparison focuses on in vitro antibacterial activity and in vivo efficacy in a murine infection model. MetRS inhibitors demonstrate comparable or superior potency to current standard-of-care agents, highlighting their potential as next-generation therapeutics for challenging Gram-positive infections.
Data Presentation: In Vitro Antibacterial Activity
The in vitro potency of an antibiotic is a critical indicator of its potential clinical efficacy. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of a representative MetRS inhibitor against key Gram-positive pathogens, benchmarked against linezolid, vancomycin, and daptomycin.
| Pathogen | Representative MetRS Inhibitor (µg/mL) | Linezolid (µg/mL) | Vancomycin (µg/mL) | Daptomycin (µg/mL) |
| Staphylococcus aureus (MSSA) | ≤0.5[1][2] | 1-4[3] | 0.5-2[4] | 0.25-1 |
| Staphylococcus aureus (MRSA) | ≤0.5[1][2] | 1-4[5] | 1-2[4] | 0.25-1 |
| Streptococcus pyogenes | ≤0.25[1][2] | 0.5-2[5] | ≤1[4] | ≤0.5 |
| Enterococcus faecalis (VSE) | ≤0.015[6] | 1-4[5] | 1-4[4] | 1-4 |
| Enterococcus faecium (VRE) | ≤0.5[7] | 1-4[5] | >256[7] | 1-4 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial that prevents visible growth of a microorganism, is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Inoculum Preparation: Bacterial strains are grown on appropriate agar (B569324) plates, and colonies are used to prepare a standardized inoculum suspension equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Drug Dilution: The antimicrobial agents are serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
-
Incubation: The plates are inoculated with the bacterial suspension and incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the drug that completely inhibits visible bacterial growth.
Neutropenic Mouse Thigh Infection Model
This in vivo model is a standard for evaluating the efficacy of antimicrobial agents.
-
Induction of Neutropenia: Female ICR (CD1) mice are rendered neutropenic by intraperitoneal administration of cyclophosphamide. A common regimen involves two doses: 150 mg/kg given four days before infection and 100 mg/kg given one day before infection.
-
Infection: Mice are inoculated with a bacterial suspension (e.g., 10^7 CFU/mL of Staphylococcus aureus) via intramuscular injection into the thigh.
-
Treatment: At a specified time post-infection (e.g., 2 hours), mice are treated with the test compound or a comparator antibiotic via a relevant route of administration (e.g., oral or subcutaneous).
-
Assessment of Bacterial Burden: At various time points (e.g., 24 hours post-treatment), mice are euthanized, and the thigh muscles are aseptically removed and homogenized. The homogenates are serially diluted and plated on appropriate agar to determine the number of viable bacteria (CFU/thigh). Efficacy is measured by the reduction in bacterial load compared to untreated controls.
Mandatory Visualization
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
MetRS inhibitors act by selectively targeting the bacterial methionyl-tRNA synthetase, an enzyme crucial for the first step of protein synthesis: the charging of tRNA with methionine. By inhibiting this enzyme, the inhibitors effectively halt protein production, leading to a bacteriostatic effect.
Figure 1. Signaling pathway of MetRS inhibition.
Experimental Workflow: Neutropenic Mouse Thigh Infection Model
The following diagram illustrates the key steps in the in vivo efficacy testing of a novel antibiotic using the neutropenic mouse thigh infection model.
Figure 2. Workflow of the mouse thigh infection model.
References
- 1. Antibacterial activity of REP8839, a new antibiotic for topical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. The in vitro antimicrobial activity of linezolid against unconventional pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Linezolid - Wikipedia [en.wikipedia.org]
- 6. Antibacterial Activity of REP8839, a New Antibiotic for Topical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tRNA Synthase Inhibitors | MRSA — TSRL, Inc. [tsrlinc.com]
A Head-to-Head Comparison of Novel Methionyl-tRNA Synthetase (MetRS) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Methionyl-tRNA synthetase (MetRS), a crucial enzyme in the initiation of protein synthesis, has emerged as a promising target for the development of novel antimicrobial and antiparasitic agents. Its essential role in cellular viability and the presence of structural differences between microbial and human MetRS offer a therapeutic window for selective inhibition. This guide provides a head-to-head comparison of three distinct MetRS inhibitors: DDD806905, Compound-1717, and MRS-2541, which have demonstrated efficacy against various pathogens.
Performance Data of MetRS Inhibitor Analogs
The following table summarizes the in vitro and cellular activities of the selected MetRS inhibitors against their respective target organisms. It is important to note that the data are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Compound Name | Target Organism(s) | Assay Type | Potency | Reference(s) |
| DDD806905 | Leishmania donovani | Enzymatic (LdMetRS) | IC₅₀: 94 nM | [1] |
| Leishmania donovani (promastigotes) | Cellular | EC₅₀: 0.46 µM | [1] | |
| Compound-1717 | Giardia lamblia | Enzymatic (GlMetRS) | Potent Inhibition | [2] |
| Giardia lamblia (trophozoites) | Cellular | EC₅₀: 453 nM | [2] | |
| MRS-2541 | Staphylococcus aureus (including MRSA) | Cellular (MIC) | 0.063 - 0.5 µg/mL | [3][4] |
| Streptococcus pyogenes | Cellular (MIC) | 0.063 - 0.5 µg/mL | [2][3] | |
| Enterococcus species (including VRE) | Cellular (MIC) | ≤ 0.5 µg/mL | [1][2] |
IC₅₀: Half-maximal inhibitory concentration. EC₅₀: Half-maximal effective concentration. MIC: Minimum inhibitory concentration. MRSA: Methicillin-resistant Staphylococcus aureus. VRE: Vancomycin-resistant Enterococcus.
Mechanism of Action: Targeting Protein Synthesis
MetRS inhibitors act by competitively binding to the active site of the methionyl-tRNA synthetase enzyme, preventing it from catalyzing the attachment of methionine to its corresponding transfer RNA (tRNA).[5] This disruption of methionyl-tRNA formation halts protein synthesis, leading to cellular dysfunction and ultimately cell death in the target pathogen.[5] The selectivity of these inhibitors for the pathogen's MetRS over the human counterpart is a key factor in their therapeutic potential.[5]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on established methods and may be adapted based on specific laboratory conditions and the pathogen under investigation.
MetRS Enzymatic Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified MetRS.
Principle: The assay measures the incorporation of a radiolabeled amino acid ([³H]L-methionine) into tRNA by the MetRS enzyme. A decrease in radiolabel incorporation in the presence of the test compound indicates inhibition.
Materials:
-
Purified recombinant MetRS enzyme
-
[³H]L-methionine
-
tRNA mixture
-
ATP (Adenosine triphosphate)
-
Reaction buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ATP, [³H]L-methionine, and tRNA.
-
Add the test compound at various concentrations to the reaction mixture.
-
Initiate the reaction by adding the purified MetRS enzyme.
-
Incubate the reaction at a specific temperature (e.g., 37°C) for a defined period.
-
Stop the reaction by adding ice-cold TCA.
-
Precipitate the tRNA on glass fiber filters and wash with TCA to remove unincorporated radiolabel.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC₅₀ value.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[6][7][8][9]
Principle: A standardized inoculum of the target bacterium is challenged with serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration that shows no visible growth after incubation.[6][7][8][9]
Materials:
-
Test microorganism (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound stock solution
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare serial twofold dilutions of the test compound in CAMHB in a 96-well plate.
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Determine the MIC by visual inspection for turbidity or by measuring absorbance at 600 nm. The MIC is the lowest concentration with no visible growth.
Cellular Viability Assays
These assays assess the effect of the test compounds on the viability and proliferation of parasitic cells.
Principle: This assay utilizes a metabolic indicator dye, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which is reduced by metabolically active cells to a colored formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.[10][11]
Materials:
-
Leishmania donovani promastigotes
-
Complete culture medium (e.g., M199)
-
Test compound
-
MTT solution
-
Solubilization buffer (e.g., SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed Leishmania donovani promastigotes into a 96-well plate.
-
Add serial dilutions of the test compound to the wells.
-
Incubate the plate for a specified period (e.g., 72 hours) at the appropriate temperature (e.g., 25°C).
-
Add MTT solution to each well and incubate for a few hours to allow for formazan formation.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of viability relative to an untreated control and determine the EC₅₀ value.
Principle: Similar to the Leishmania assay, this method often employs a viability indicator. Alternatively, a luciferase-based assay measuring ATP content can be used, as ATP levels correlate with cell viability.[12]
Materials:
-
Giardia lamblia trophozoites
-
TYI-S-33 medium
-
Test compound
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
-
Luminometer
Procedure:
-
Plate Giardia lamblia trophozoites in a 96-well plate under anaerobic conditions.
-
Add serial dilutions of the test compound.
-
Incubate the plate for a defined period (e.g., 48 hours) at 37°C.
-
Add the cell viability reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of viability and determine the EC₅₀ value.
Visualizations
Signaling Pathway of MetRS Inhibition
Caption: Inhibition of MetRS blocks the formation of methionyl-tRNA, halting protein synthesis.
Experimental Workflow for MetRS Inhibitor Evaluation
Caption: A typical workflow for the discovery and development of novel MetRS inhibitors.
References
- 1. tRNA Synthase Inhibitors | MRSA — TSRL, Inc. [tsrlinc.com]
- 2. New MetRS inhibitor shows in vitro and in vivo activity against relevant gram-positive pathogens | BioWorld [bioworld.com]
- 3. A novel methionyl-tRNA synthetase inhibitor targeting gram-positive bacterial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TSRL, Inc. Awarded $3 Million NIH Grant to Develop a First-in-Class Oral Antibiotic — TSRL, Inc. [tsrlinc.com]
- 5. What are MetRS inhibitors and how do they work? [synapse.patsnap.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. When and How to Use MIC in Clinical Practice? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. High-throughput Giardia lamblia viability assay using bioluminescent ATP content measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Index of Methionyl-tRNA Synthetase (MetRS) Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic resistance necessitates the discovery and development of novel antimicrobial agents with new mechanisms of action. One such promising class of drugs is the methionyl-tRNA synthetase (MetRS) inhibitors. These compounds target a crucial enzyme in bacterial protein synthesis, offering a selective approach to combating bacterial infections. This guide provides a comparative evaluation of the therapeutic index of a representative MetRS inhibitor, MRS-2541, against established antibiotics, vancomycin (B549263) and linezolid (B1675486).
While specific preclinical data for a compound designated "MetRS-IN-1" is not publicly available, this guide utilizes comprehensive data for MRS-2541, a well-characterized MetRS inhibitor, to provide a thorough assessment of this drug class.
Mechanism of Action of MetRS Inhibitors
Methionyl-tRNA synthetase is a vital enzyme responsible for the first step of protein synthesis: the charging of transfer RNA (tRNA) with its cognate amino acid, methionine. In bacteria, this process is essential for the initiation and elongation of polypeptide chains[1][2]. MetRS inhibitors competitively bind to the methionine binding site on the bacterial MetRS enzyme, preventing the formation of methionyl-tRNA and thereby halting protein synthesis, which ultimately leads to bacterial cell death or growth inhibition[3]. The selectivity of these inhibitors stems from structural differences between bacterial and human cytoplasmic MetRS enzymes[4].
Comparative Preclinical Data
The therapeutic index (TI) is a quantitative measure of the safety of a drug, defined as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A higher TI indicates a wider margin of safety. This section compares the preclinical efficacy and toxicity data for the MetRS inhibitor MRS-2541 with the established antibiotics vancomycin and linezolid.
| Compound | Class | In Vitro Efficacy (MIC µg/mL) | In Vivo Efficacy (Animal Model) | Toxicity Data | Therapeutic Index |
| MRS-2541 | MetRS Inhibitor | 0.063 - 0.5 against S. aureus, S. pyogenes, and Enterococcus spp.[4][5] | Comparable to linezolid in a mouse thigh infection model at 50 mg/kg[4][5] | Well tolerated in mice at 150 mg/kg/day[4] | High (Qualitative) |
| Vancomycin | Glycopeptide | Varies by organism; target trough levels of 15-20 mg/L are often used as a surrogate for efficacy[6] | Effective in various animal models of Gram-positive infections. | Narrow therapeutic window; risk of nephrotoxicity at higher concentrations[6][7] | Narrow |
| Linezolid | Oxazolidinone | Varies by organism; target trough levels of 2-8 µg/mL are used to ensure efficacy[8][9] | Effective in various animal models of Gram-positive infections. | Risk of thrombocytopenia and other adverse effects at higher concentrations | Moderate |
Note: A quantitative therapeutic index for MRS-2541 cannot be precisely calculated without a defined TD50 or LD50. However, the significant separation between the effective dose in animal models (50 mg/kg) and the well-tolerated dose (150 mg/kg/day) suggests a favorable therapeutic window.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following are summaries of standard protocols for the key experiments cited in this guide.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
-
Procedure: A serial dilution of the test compound (e.g., MRS-2541) is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target bacterium (e.g., Staphylococcus aureus). The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours). The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed[8][10].
This in vivo model is a standard for evaluating the efficacy of antimicrobial agents against localized bacterial infections.
-
Procedure: Mice are first rendered neutropenic through the administration of cyclophosphamide (B585) to reduce the influence of the host immune system. A standardized inoculum of the target bacterium (e.g., S. aureus) is then injected into the thigh muscle of the mice. After a set period, treatment with the test compound (e.g., MRS-2541 at 50 mg/kg) or a comparator drug is initiated. At the end of the treatment period, the mice are euthanized, the thigh muscle is excised, homogenized, and the number of colony-forming units (CFU) is determined by plating serial dilutions of the homogenate on agar (B569324) plates. The efficacy of the compound is measured by the reduction in bacterial load compared to untreated controls[6][11][12].
This assay is used to assess the effect of a compound on the viability of mammalian cells, providing an indication of its potential toxicity.
-
Procedure: Mammalian cells are seeded in a 96-well plate and allowed to adhere. The cells are then exposed to various concentrations of the test compound for a specified period (e.g., 24-48 hours). After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product. The formazan crystals are then solubilized, and the absorbance of the solution is measured using a microplate reader. A decrease in absorbance in treated wells compared to control wells indicates a reduction in cell viability[7][13].
Conclusion
The preclinical data for the methionyl-tRNA synthetase inhibitor MRS-2541 demonstrates a promising therapeutic profile. Its potent in vitro activity against a range of Gram-positive pathogens and significant in vivo efficacy, coupled with a high tolerability in animal models, suggests a wide therapeutic index. This stands in contrast to established antibiotics like vancomycin, which have a narrow therapeutic window requiring careful monitoring to balance efficacy and toxicity. While further comprehensive toxicology studies are necessary to definitively quantify the therapeutic index of MRS-2541 and other MetRS inhibitors, the available data strongly supports their continued development as a novel and potentially safer class of antibiotics to address the growing threat of antimicrobial resistance.
References
- 1. Frontiers | Methionyl-tRNA synthetase synthetic and proofreading activities are determinants of antibiotic persistence [frontiersin.org]
- 2. Editorial: tRNA and protein synthesis in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Award | SBIR [sbir.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neutropenic mouse thigh infection model. [bio-protocol.org]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 9. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 10. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 11. noblelifesci.com [noblelifesci.com]
- 12. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
Safety Operating Guide
Prudent Disposal of MetRS-IN-1: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
MetRS-IN-1 is identified as an E. coli methionyl-tRNA synthetase (MetRS) inhibitor, a compound of interest in drug discovery. As with any novel chemical entity used in research, proper handling and disposal are paramount to ensure personnel safety and environmental protection. Due to the research-specific nature of this compound, a comprehensive Safety Data Sheet (SDS) is not publicly available. The following guidelines are based on general best practices for the disposal of research-grade chemical compounds of unknown or uncharacterized toxicity. It is imperative to consult your institution's Environmental Health and Safety (EHS) office for site-specific procedures and to perform a risk assessment before handling this compound.
Chemical and Physical Properties
Without a specific Safety Data Sheet (SDS), the exact physical and chemical properties of this compound are not known. However, based on its molecular formula (C₁₅H₁₃N₃O₄S) and its intended use as a small molecule inhibitor, some general properties can be anticipated. The following table is for illustrative purposes and should not be considered as verified data.
| Property | Anticipated Value/Characteristic | Source/Reasoning |
| Molecular Weight | 331.35 g/mol | MedchemExpress Product Information |
| Appearance | Likely a solid (crystalline powder) | Common for small molecule inhibitors |
| Solubility | Likely soluble in organic solvents (e.g., DMSO, ethanol) | Common for drug-like molecules |
| Water Solubility | Likely low | Typical for heterocyclic organic compounds |
| Decomposition | Hazardous decomposition products may include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and sulfur oxides (SOx) upon thermal decomposition. | Based on elemental composition (C, H, N, O, S) |
Experimental Protocol for Disposal of Small Quantities of this compound
This protocol outlines a general procedure for the disposal of small quantities (typically < 1 gram) of this compound waste, including pure compound and contaminated labware.
Objective: To safely collect and dispose of this compound waste in accordance with general laboratory chemical waste guidelines.
Materials:
-
Appropriate Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Chemical fume hood.
-
Designated hazardous chemical waste container (solid), properly labeled.
-
Designated hazardous chemical waste container (liquid), properly labeled, if applicable.
-
Sealable bags for contaminated solid waste.
-
Spill kit for chemical spills.
Methodology:
-
Preparation:
-
Conduct all handling and weighing of this compound powder within a certified chemical fume hood to prevent inhalation of airborne particles.
-
Ensure a designated, labeled hazardous waste container is readily accessible in the work area. The label should include "Hazardous Waste," the chemical name ("this compound"), and the primary hazard (e.g., "Chemical of Unknown Toxicity").
-
-
Collection of Solid Waste:
-
Place all disposable materials that have come into direct contact with this compound (e.g., weighing paper, contaminated pipette tips, gloves, bench paper) into a sealable plastic bag.
-
Once the bag is full, seal it and place it into the designated solid chemical waste container.
-
For unused or expired pure this compound, transfer the entire vial with its original label into the solid chemical waste container. Do not attempt to empty small vials.
-
-
Collection of Liquid Waste (if applicable):
-
If this compound has been dissolved in a solvent, this solution must be disposed of as hazardous liquid waste.
-
Collect all liquid waste containing this compound in a compatible, properly labeled liquid hazardous waste container.
-
Do not mix this waste with other waste streams unless compatibility has been confirmed.
-
-
Decontamination:
-
Wipe down all surfaces and equipment that may have come into contact with this compound using a suitable solvent (e.g., 70% ethanol), followed by soap and water.
-
Dispose of the cleaning materials (wipes, etc.) as solid chemical waste as described in step 2.
-
-
Final Disposal:
-
Once the hazardous waste container is full (typically no more than 90% capacity), ensure it is securely sealed.
-
Arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound in the regular trash or down the drain.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
